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  • Product: N-Hydroxy-N-phenylacetamide
  • CAS: 1795-83-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-Hydroxy-N-phenylacetamide

Abstract This comprehensive technical guide provides a detailed exploration of the synthesis of N-Hydroxy-N-phenylacetamide, a significant molecule in the context of drug metabolism and a valuable building block in organ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of N-Hydroxy-N-phenylacetamide, a significant molecule in the context of drug metabolism and a valuable building block in organic synthesis. This document delves into the prevalent synthetic strategies, focusing on the reduction of nitrobenzene to N-phenylhydroxylamine and its subsequent acetylation. The guide offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a thorough examination of the reaction mechanisms. Characterization data, including spectroscopic analysis, are also presented to ensure a self-validating framework for researchers, scientists, and professionals in drug development.

Introduction: The Significance of N-Hydroxy-N-phenylacetamide

N-Hydroxy-N-phenylacetamide, also known as N-acetyl-N-phenylhydroxylamine, holds a notable position in the landscape of medicinal chemistry and toxicology. It is a known human metabolite of acetanilide, a compound with historical use as an analgesic[1]. The study of such metabolites is crucial for understanding the biotransformation, efficacy, and potential toxicity of pharmaceutical compounds. In the field of synthetic organic chemistry, N-hydroxy-N-phenylacetamide and its derivatives serve as versatile intermediates for the synthesis of more complex molecules, including various therapeutic candidates[2]. The hydroxamic acid moiety is a key structural feature in a range of biologically active compounds.

This guide provides a detailed and practical overview of the most reliable and efficient method for the laboratory-scale synthesis of N-Hydroxy-N-phenylacetamide. The presented methodology is designed to be robust and reproducible, empowering researchers to confidently prepare this valuable compound for their scientific investigations.

The Primary Synthetic Pathway: A Two-Step Approach

The most established and widely utilized method for the synthesis of N-Hydroxy-N-phenylacetamide involves a two-step sequence starting from nitrobenzene. This approach is favored for its reliability and high yields. The overall transformation is depicted below:

Synthesis_Pathway Nitrobenzene Nitrobenzene N_Phenylhydroxylamine N-Phenylhydroxylamine Nitrobenzene->N_Phenylhydroxylamine Reduction (e.g., Zn, NH4Cl or Catalytic Transfer Hydrogenation) N_Hydroxy_N_phenylacetamide N-Hydroxy-N-phenylacetamide N_Phenylhydroxylamine->N_Hydroxy_N_phenylacetamide Acetylation (e.g., Acetyl Chloride or Acetic Anhydride)

Figure 1: Overall synthetic scheme for N-Hydroxy-N-phenylacetamide.

The two key transformations in this pathway are:

  • Step 1: Reduction of Nitrobenzene to N-Phenylhydroxylamine. This selective reduction of the nitro group to a hydroxylamine is a critical step.

  • Step 2: Acetylation of N-Phenylhydroxylamine. The resulting N-phenylhydroxylamine is then acylated to yield the final product. A significant consideration is the thermal instability of N-phenylhydroxylamine, which often necessitates its use in the subsequent step without isolation[3].

In-Depth Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Nitrobenzene Reduction

The reduction of nitrobenzene to N-phenylhydroxylamine can be achieved through various methods, with catalytic transfer hydrogenation being a particularly efficient and convenient approach[3].

Reduction_Mechanism cluster_reduction Reduction of Nitrobenzene cluster_hydrogen_source Hydrogen Source Nitrobenzene Nitrobenzene (C₆H₅NO₂) Nitrosobenzene Nitrosobenzene (C₆H₅NO) Nitrobenzene->Nitrosobenzene [H] N_Phenylhydroxylamine N-Phenylhydroxylamine (C₆H₅NHOH) Nitrosobenzene->N_Phenylhydroxylamine [H] Hydrazine Hydrazine (N₂H₄) Catalyst Catalyst (e.g., Rh/C) Hydrazine->Catalyst Decomposition Nitrogen Nitrogen (N₂) Catalyst->Nitrogen Hydrogen Hydrogen (2H₂) Catalyst->Hydrogen Hydrogen->Nitrobenzene

Figure 2: Simplified mechanism of catalytic transfer hydrogenation of nitrobenzene.

In this process, a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst like rhodium on carbon, provides the hydrogen equivalents for the reduction[3]. The reaction proceeds through the intermediate nitrosobenzene, which is further reduced to N-phenylhydroxylamine. Controlling the reaction conditions is crucial to prevent over-reduction to aniline.

Mechanism of N-Phenylhydroxylamine Acetylation

The acetylation of N-phenylhydroxylamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride).

Acetylation_Mechanism cluster_acetylation Acetylation of N-Phenylhydroxylamine N_Phenylhydroxylamine N-Phenylhydroxylamine Tetrahedral_Intermediate Tetrahedral Intermediate N_Phenylhydroxylamine->Tetrahedral_Intermediate Nucleophilic Attack Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Tetrahedral_Intermediate Product_Complex Protonated Product Tetrahedral_Intermediate->Product_Complex Collapse Final_Product N-Hydroxy-N-phenylacetamide Product_Complex->Final_Product Deprotonation Chloride_Ion Cl⁻ Product_Complex->Chloride_Ion Loss of Leaving Group Base Base (e.g., NaHCO₃) Base->Final_Product Protonated_Base H-Base⁺ Base->Protonated_Base

Figure 3: Mechanism of N-phenylhydroxylamine acetylation with acetyl chloride.

The reaction proceeds through a tetrahedral intermediate, which then collapses to expel a chloride ion, a good leaving group. A weak base, such as sodium bicarbonate, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion[3]. The use of a base is critical to prevent the protonation of the starting hydroxylamine, which would render it non-nucleophilic.

Detailed Experimental Protocols

The following protocols are based on a well-established procedure from Organic Syntheses, ensuring high reliability and reproducibility[3].

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)CAS NumberNotes
Nitrobenzene123.111.2098-95-3Toxic, handle with care in a fume hood.
5% Rhodium on Carbon---Use wet to reduce fire risk.
Tetrahydrofuran (THF)72.110.889109-99-9Check for peroxides before use.
Hydrazine Hydrate50.061.0327803-57-8Severe poison, handle with care in a fume hood.
Sodium Bicarbonate84.01-144-55-8
Acetyl Chloride78.501.10475-36-5Corrosive and moisture-sensitive.
Sodium Hydroxide40.00-1310-73-2
Petroleum Ether-~0.64-Flammable.
Step-by-Step Synthesis

Step 1: Preparation of N-Phenylhydroxylamine Solution

  • In a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer, add 5% rhodium on carbon (1.0 g, wet) and tetrahydrofuran (200 mL).

  • Add nitrobenzene (41.0 g, 0.333 mol) to the flask.

  • Cool the mixture to 15°C using an ice-water bath.

  • From the addition funnel, add hydrazine hydrate (17.0 g, 0.34 mol) dropwise over 30 minutes, maintaining the temperature between 25-30°C.

  • After the addition is complete, continue stirring at 25-30°C for an additional 2 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, filter the mixture to remove the catalyst. Wash the catalyst with a small amount of THF.

  • Crucially, use the resulting N-phenylhydroxylamine solution immediately in the next step due to its instability.

Step 2: Synthesis of N-Hydroxy-N-phenylacetamide

  • Transfer the N-phenylhydroxylamine solution to a 1000-mL, three-necked, round-bottomed flask fitted with a mechanical stirrer and a thermometer.

  • Add a slurry of sodium bicarbonate (42 g) in water (40 mL) to the flask.

  • Cool the mixture to -4°C in an ice-salt bath.

  • Slowly add acetyl chloride (26.0 g, 0.33 mol) over 1 hour, ensuring the temperature remains below 0°C.

  • Continue stirring for 30 minutes after the addition is complete.

  • Add a solution of sodium hydroxide (20.0 g) in water (200 mL), keeping the temperature below 20°C.

  • Separate the aqueous phase. Dilute the organic (THF) phase with an equal volume of petroleum ether.

  • Separate the aqueous phase again and extract the organic phase with a 10% aqueous sodium hydroxide solution (2 x 50 mL).

  • Combine the aqueous extracts and cool to 0°C.

  • Acidify the solution to pH 4 by the slow addition of concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be recrystallized from a mixture of ether and petroleum ether.

Expected Yield and Purity

Following this protocol, a yield of 79-80% of N-Hydroxy-N-phenylacetamide as a white crystalline solid can be expected[3]. The reported melting point is 66–67°C[3].

Characterization of N-Hydroxy-N-phenylacetamide

Thorough characterization of the synthesized product is essential to confirm its identity and purity.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₉NO₂[1][3]
Molecular Weight151.16 g/mol [1][3]
AppearanceWhite crystalline solid[3]
Melting Point66-67 °C[3]
CAS Number1795-83-1[1][3]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet corresponding to the acetyl (CH₃) protons.

    • A multiplet in the aromatic region corresponding to the phenyl (C₆H₅) protons.

    • A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the acetyl methyl carbon.

    • A signal for the carbonyl carbon of the amide.

    • Multiple signals in the aromatic region for the phenyl carbons.

  • IR (Infrared) Spectroscopy:

    • A strong absorption band for the C=O (amide) stretch, typically in the range of 1650-1700 cm⁻¹.

    • A broad O-H stretching band.

    • C-N stretching and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 151.

Safety and Handling

It is imperative to conduct a thorough risk assessment before undertaking this synthesis.

  • Nitrobenzene is toxic and readily absorbed through the skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrazine hydrate is a severe poison and a suspected carcinogen. All handling must be done in a fume hood with appropriate PPE.

  • Acetyl chloride is corrosive and reacts violently with water. It should be handled with care in a fume hood.

  • Tetrahydrofuran (THF) can form explosive peroxides upon storage. It should be tested for peroxides before use.

  • The intermediate N-phenylhydroxylamine is thermally unstable and should be used immediately after its preparation[3].

Conclusion

The synthesis of N-Hydroxy-N-phenylacetamide via the reduction of nitrobenzene followed by acetylation is a robust and well-documented procedure that provides good yields of the desired product. This guide has provided a comprehensive overview of this synthetic route, including mechanistic insights, detailed experimental protocols, and characterization data. By understanding the underlying principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently prepare this important molecule for their studies in drug metabolism, toxicology, and synthetic chemistry.

References

  • Oxley, P. W.; Adger, B. M.; Sasse, M. J.; Forth, M. A. N-ACETYL-N-PHENYLHYDROXYLAMINE. Org. Synth.1989 , 67, 187. [Link]

  • PubChem. N-Phenylglycolhydroxamate. National Center for Biotechnology Information. [Link]

  • Johnstone, R. A. W.; Wilby, A. H.; Entwistle, I. D. Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chem. Rev.1985 , 85 (2), 129–170. [Link]

  • Kamm, O. β-PHENYLHYDROXYLAMINE. Org. Synth.1925 , 4, 57. [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future J. Pharm. Sci.2021 , 7, 37. [Link]

Sources

Exploratory

Technical Guide: Preparation of N-Hydroxy-N-phenylacetamide

[1][2] Executive Summary This technical guide details the preparation, purification, and characterization of N-Hydroxy-N-phenylacetamide (also known as N-phenylacetohydroxamic acid or N-acetyl-N-phenylhydroxylamine).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the preparation, purification, and characterization of N-Hydroxy-N-phenylacetamide (also known as N-phenylacetohydroxamic acid or N-acetyl-N-phenylhydroxylamine).[1]

While structurally similar to acetanilide, the presence of the N-hydroxy group introduces significant reactivity differences, specifically the potential for the Bamberger rearrangement under acidic conditions and competition between N- and O-acylation. This guide prioritizes a two-step sequence: the partial reduction of nitrobenzene to N-phenylhydroxylamine, followed by controlled N-acylation. This route offers the highest fidelity for research-grade purity compared to "one-pot" reductive acetylations.[1]

Chemical Identity & Fundamental Properties[3][4][5]

Before initiating synthesis, it is critical to distinguish the target molecule from its non-hydroxylated analog, acetanilide, and its rearrangement products.

PropertySpecificationNotes
IUPAC Name N-Hydroxy-N-phenylacetamideSynonyms: N-Acetyl-N-phenylhydroxylamine
CAS Registry 1795-83-1Do not confuse with Acetanilide (103-84-4)
Formula

MW: 151.16 g/mol
Melting Point 66–69 °C Acetanilide melts at ~114 °C. A high MP indicates loss of the -OH group.[1][2][3]
pKa ~8.0–8.5Weakly acidic due to the hydroxamic -OH.[1] Soluble in dilute alkali.[1]
Appearance White to off-white needlesOxidizes to pink/brown upon prolonged air exposure.[1]

Synthetic Strategy: The Kinetic Control Pathway

The synthesis relies on the nucleophilicity of the nitrogen atom in N-phenylhydroxylamine.[1] The critical challenge is preventing O-acylation (forming the ester) and over-acylation (forming the N,O-diacetyl derivative).

Reaction Pathway Visualization

ReactionPathway Nitro Nitrobenzene (Starting Material) PHA N-Phenylhydroxylamine (Unstable Intermediate) Nitro->PHA Zn / NH4Cl Reduction Target N-Hydroxy-N-phenylacetamide (Target) PHA->Target AcCl / NaHCO3 < 0°C (Kinetic Control) Side1 Side Product: Azoxybenzene PHA->Side1 Oxidation (Air/Heat) Side2 Side Product: 4-Aminophenol (Bamberger Rearrangement) PHA->Side2 Acid Catalysis

Figure 1: Reaction pathway highlighting the critical intermediate and potential divergence points.

Method A: Stepwise Reduction and Acylation (Gold Standard)

This protocol is adapted from standard Organic Syntheses methodologies, optimized for reproducibility and safety.[1]

Phase 1: Preparation of N-Phenylhydroxylamine

Caution: N-Phenylhydroxylamine is a skin sensitizer and potential mutagen.[1] Nitrobenzene is toxic.[4] Work in a fume hood.

  • Reagents:

    • Nitrobenzene (0.1 mol, ~12.3 g)

    • Ammonium Chloride (0.12 mol, ~6.5 g)

    • Zinc Dust (0.2 mol, ~13 g) — Must be high quality/activated.

    • Water (200 mL)

  • Protocol:

    • Dissolve NHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      Cl in water in a 500 mL beaker. Add nitrobenzene.[1][5][6]
      
    • Stir vigorously (mechanical stirring preferred) to create an emulsion.

    • Add Zinc dust in small portions over 15–20 minutes.

    • Control Point: The temperature will rise. Maintain between 60–70°C. Do not exceed 75°C to prevent reduction to aniline.[1]

    • After addition, stir for another 15 minutes. The smell of nitrobenzene (almond-like) should diminish significantly.

    • Filter the hot solution immediately to remove Zinc oxide.[1]

    • Saturate the filtrate with NaCl and cool in an ice bath.[1] Long yellow needles of N-phenylhydroxylamine will crystallize.

    • Yield Check: Filter and dry. Use immediately for Phase 2. (MP should be ~81°C).[7]

Phase 2: Selective N-Acylation[2]
  • Reagents:

    • Fresh N-Phenylhydroxylamine (from Phase 1)

    • Acetyl Chloride (1.1 eq) or Acetic Anhydride

    • Sodium Bicarbonate (NaHCO

      
      )
      
    • Solvent: Diethyl Ether or THF (dry)

    • Water[5][8]

  • Protocol:

    • Dissolve N-phenylhydroxylamine in ether/THF in a flask equipped with a thermometer.

    • Prepare a slurry of NaHCO

      
       (excess, ~1.5 eq) in a small amount of water and add to the flask.
      
    • Critical Step: Cool the mixture to -5°C to 0°C using an ice-salt bath.

    • Add Acetyl Chloride dropwise over 30–45 minutes.

      • Mechanistic Insight: Low temperature favors the kinetic attack of the nitrogen lone pair on the acyl chloride. Higher temperatures promote thermodynamic rearrangement or O-acylation.

    • Stir for 30 minutes at 0°C.

    • Allow to warm to room temperature.[1]

Phase 3: Purification (The "Acid-Base Switch")

This purification strategy exploits the acidity of the hydroxamic acid (


) to separate it from neutral impurities (like unreacted nitrobenzene or azoxybenzene).

PurificationFlow Crude Crude Reaction Mixture (Organic + Aqueous) Sep1 Separate Layers Crude->Sep1 OrgPhase Organic Phase (Contains Product + Impurities) Sep1->OrgPhase Wash Extract with 10% NaOH OrgPhase->Wash AqBase Aqueous Basic Layer (Contains Product as Salt) Wash->AqBase Product moves to Aqueous OrgWaste Organic Layer (Discard Neutral Impurities) Wash->OrgWaste Impurities stay Organic Acidify Acidify with HCl (pH < 2) AqBase->Acidify Precip Precipitate Target Product Acidify->Precip

Figure 2: Purification workflow utilizing the specific pKa properties of hydroxamic acids.[1]

  • Separate the organic layer.[1][7]

  • Extract the organic layer with 10% NaOH (2x).[8] The product moves to the aqueous phase as the sodium salt (

    
    ).
    
  • Discard the organic layer (removes neutral side products).[1]

  • Wash the aqueous basic layer once with fresh ether to remove trace organics.[1]

  • Precipitation: Cool the aqueous layer and slowly acidify with dilute HCl. The product will precipitate as white crystals.[1]

  • Recrystallize from benzene/petroleum ether or hot water.[1]

Quality Control & Characterization

A self-validating protocol requires confirmation of identity.

A. The Ferric Chloride Test (Colorimetric Validation)

Hydroxamic acids form stable, colored complexes with Fe(III).

  • Procedure: Dissolve a few crystals of the product in ethanol. Add 1 drop of 5% FeCl

    
     solution.
    
  • Result: A deep violet-red or purple color confirms the presence of the hydroxamic acid moiety.[1]

  • Note: Acetanilide (the non-hydroxy analog) will not give this color.

B. Spectroscopic Data
TechniqueExpected SignalInterpretation
IR Broad band 3100–3200 cm

O-H stretch (H-bonded)
IR Strong peak ~1650 cm

C=O[1] (Amide I)
1H NMR

2.1 (s, 3H)
Acetyl methyl group
1H NMR

7.2–7.5 (m, 5H)
Aromatic protons
1H NMR

10.5–11.0 (br s, 1H)
N-OH proton (exchangeable with D

O)

Applications in Drug Discovery

Researchers utilize N-Hydroxy-N-phenylacetamide primarily for its metal-chelating properties.[1]

  • Metalloprotease Inhibition: The hydroxamic acid group (

    
    ) is a classic zinc-binding group (ZBG) in Matrix Metalloproteinase (MMP) inhibitors. This molecule serves as a simplified fragment for structure-activity relationship (SAR) studies.[1][9]
    
  • Siderophore Mimicry: Used to model iron transport systems in bacteria.[1]

  • Analytical Chemistry: Under the name "N-benzoyl-N-phenylhydroxylamine" (a close analog), these compounds are standard reagents for the gravimetric determination of Vanadium, Titanium, and Copper.

References

  • Oxley, P. W., et al. (1989).[1] N-Acetyl-N-phenylhydroxylamine.[1][2][8] Organic Syntheses, 67, 187. [Link]

  • Kamm, O. (1925).[1] N-Phenylhydroxylamine.[1] Organic Syntheses, 4, 57; Coll. Vol. 1, 445. [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 115251, N-Hydroxy-N-phenylacetamide. [Link]

  • Bamberger, E. (1894).[1] Über das Phenylhydroxylamin.[10][1] Berichte der deutschen chemischen Gesellschaft, 27(2), 1548-1557. (Foundational reference for the rearrangement mechanism).

Sources

Foundational

Technical Guide: Synthesis and Optimization of N-Hydroxy-N-phenylacetamide

Executive Summary -Hydroxy- -phenylacetamide (also known as -acetylphenylhydroxylamine or -hydroxyacetanilide) is a critical hydroxamic acid derivative used as a model for studying the metabolic activation of aromatic am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-Hydroxy-

-phenylacetamide (also known as

-acetylphenylhydroxylamine or

-hydroxyacetanilide) is a critical hydroxamic acid derivative used as a model for studying the metabolic activation of aromatic amides and as a chelating agent in analytical chemistry.[1]

This guide details the reductive-acylation sequence , the industry-standard approach for synthesizing this compound with high purity.[1] Unlike simple amide synthesis, this pathway requires rigorous control over the nitrogen oxidation state to prevent over-reduction to acetanilide or acid-catalyzed rearrangement to


-acetamidophenol (Acetaminophen).[1]
Target Compound Profile
PropertySpecification
IUPAC Name

-Hydroxy-

-phenylacetamide
CAS Registry 1795-83-1
Molecular Formula

Key Functional Group Hydroxamic Acid (

)
Primary Application Siderophore modeling, carcinogenicity studies, metal chelation

Retrosynthetic Analysis & Starting Materials

The synthesis relies on the preservation of the N-O bond derived from a nitro- precursor.[1] Direct oxidation of acetanilide is generally non-selective; therefore, the preferred route is the partial reduction of nitrobenzene followed by selective


-acylation.
Starting Material Selection

The synthesis requires two distinct chemical modules: the Aryl Nitrogen Core and the Acylating Agent .[1]

RolePreferred ReagentGradeRationale for Selection
Precursor Nitrobenzene ACS Reagent,

99%
The most cost-effective source of the phenyl-nitrogen core.[1] Pre-oxidized nitrogen avoids difficult amine oxidation steps.
Reductant Zinc Dust <10 micron,

98%
Provides precise kinetic control.[1] Stronger reductants (

,

) risk over-reduction to aniline.
Buffer Ammonium Chloride Granular, ACSCritical for maintaining pH 6–7. Acidic conditions trigger the Bamberger rearrangement; basic conditions promote azoxybenzene formation.[1]
Acylator Acetyl Chloride Reagent GradeHigh reactivity allows acylation at low temperatures (

), favoring kinetic control over thermodynamic equilibration.
Base Sodium Bicarbonate Powder, USPNeutralizes HCl generated during acylation without deprotonating the hydroxylamine to a reactive nitrenium ion.
Strategic Workflow (Graphviz)

SynthesisWorkflow Nitro Nitrobenzene (Starting Material) Zn Zn / NH4Cl (Reduction) Nitro->Zn Step 1 PHA N-Phenylhydroxylamine (Unstable Intermediate) Zn->PHA Aniline Aniline (Over-reduction) Zn->Aniline Temp > 60°C AcCl Acetyl Chloride / NaHCO3 (Acylation) PHA->AcCl Step 2 < 0°C Rearrange p-Aminophenol (Acid Rearrangement) PHA->Rearrange Low pH Product N-Hydroxy-N-phenylacetamide (Target) AcCl->Product

Figure 1: Reaction workflow illustrating the critical intermediate pathway and potential failure modes (dotted lines).

Step-by-Step Synthetic Protocols

Phase 1: Synthesis of -Phenylhydroxylamine

Objective: Reduce nitrobenzene to the hydroxylamine state without crossing the barrier to the amine.[1]

Mechanism: Zinc reacts with water to provide electrons.[1] Ammonium chloride acts as a proton source and buffers the solution.[1]



Protocol:

  • Preparation: In a 1L beaker equipped with a mechanical stirrer and internal thermometer, dissolve Ammonium Chloride (25g) in Water (800mL) .

  • Substrate Addition: Add Nitrobenzene (50g, 0.41 mol) . The mixture will be heterogeneous.[1]

  • Reduction: Add Zinc Dust (62g, 0.95 mol) in small portions over 20 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain temperature between 15°C and 20°C using an ice bath. If the temperature exceeds 25°C, aniline production increases significantly.

  • Filtration: After 1 hour of stirring, the smell of nitrobenzene (almond-like) should disappear. Filter off the zinc oxide sludge.[2][3]

  • Isolation: Saturate the filtrate with Sodium Chloride (NaCl) and cool to 0°C for 1 hour.

    
    -Phenylhydroxylamine will crystallize as light yellow needles.[4]
    
  • Purification: Filter the crystals.

    • Note: This intermediate is unstable.[1][5] Proceed immediately to Phase 2. Do not store for >24 hours.

Phase 2: Selective -Acylation

Objective: Acetylate the nitrogen center while avoiding


-acylation or rearrangement.[1]

Mechanism:


-Phenylhydroxylamine is an ambident nucleophile.[1] Under neutral/bicarbonate conditions, the nitrogen lone pair is sufficiently nucleophilic to attack the acetyl chloride.

Protocol:

  • Solvation: Dissolve the fresh

    
    -Phenylhydroxylamine (from Phase 1)  in Diethyl Ether (250mL)  or DCM .
    
  • Buffering: Add a slurry of Sodium Bicarbonate (NaHCO3) in water to the organic phase.

  • Acylation: Cool the mixture to 0°C . Add Acetyl Chloride (1.1 eq) dropwise over 45 minutes.

    • Why Slow Addition? Prevents localized heating which favors the thermodynamic rearrangement to chlorinated byproducts.[1]

  • Workup: Separate the organic layer.[1] Wash with water (

    
    ) to remove salts.
    
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Crystallization: Evaporate the solvent to roughly 20% volume and add Petroleum Ether . Cool to precipitate the target compound.[1][2][3]

Mechanistic Logic & Impurity Control

Understanding the "Why" behind the protocol ensures reproducibility. The primary challenge is the Bamberger Rearrangement .

The Bamberger Threat

In the presence of acid,


-phenylhydroxylamine protonates and loses water to form a nitrenium ion. This ion is attacked by water at the para-position, yielding 

-aminophenol.[1]

Prevention Strategy:

  • Reagent Choice: Use

    
     (weak acid) instead of HCl.[1]
    
  • Quenching: Use

    
     during acylation to neutralize HCl byproduct immediately.
    
Ambident Nucleophilicity (Graphviz)

Mechanism cluster_paths Selectivity Pathways Intermediate N-Phenylhydroxylamine (Nucleophile) N_Attack N-Attack (Kinetic Preference) Target Pathway Intermediate->N_Attack  Neutral pH   O_Attack O-Attack (Unstable Ester) Intermediate->O_Attack  High Temp / Strong Base   Product N-Hydroxy-N-phenylacetamide (Stable Amide) N_Attack->Product SideProd N-Acetoxy-aniline (Rearranges to o-isomer) O_Attack->SideProd

Figure 2: Mechanistic divergence.[1] Neutral conditions favor N-acylation (Green path).

Characterization & Validation

To confirm the identity of CAS 1795-83-1 and rule out isomers (like Acetaminophen or Acetanilide), use the following validation markers.

TestExpected Result for TargetResult for Impurities
Ferric Chloride (

)
Deep Red/Violet Color Acetaminophen (Blue/Violet); Acetanilide (No Reaction).[1]
Melting Point 66–69 °C

-Phenylhydroxylamine (81°C); Acetaminophen (169°C).[1]
IR Spectroscopy Broad OH (3200 cm⁻¹) + Amide C=O (1640 cm⁻¹) Absence of OH indicates over-reduction to acetanilide.[1]
1H NMR (DMSO-d6)

10.5-10.7 (s, 1H, OH)
Aniline protons appear at

5-6 ppm.[1]

Safety & Handling

  • Skin Absorption:

    
    -phenylhydroxylamine is a potent skin sensitizer and can induce methemoglobinemia (interference with oxygen transport in blood).[1] Double-gloving (Nitrile) is mandatory. [1]
    
  • Thermal Instability: The intermediate decomposes exothermically.[1] Never distill

    
    -phenylhydroxylamine.
    
  • Waste Disposal: All aqueous filtrates containing zinc/ammonium residues must be treated as hazardous heavy metal waste.[1]

References

  • Kamm, O. (1925).[1] "

    
    -Phenylhydroxylamine".[4] Organic Syntheses, Coll.[4][2][5] Vol. 1, p. 445. 
    
  • Marvel, C. S., & Kamm, O. (1919).[4] "Preparation of

    
    -Phenylhydroxylamine and Cupferron". Journal of the American Chemical Society, 41(2), 276–282. 
    
  • Priestley, E. S., & Decicco, C. P. (2004). "N-Acetyl-N-phenylhydroxylamine".[1][5][6][7] Organic Syntheses, Coll.[4][2][5] Vol. 10, p. 1.

  • Bamberger, E. (1894).[1] "Über das Phenylhydroxylamin". Berichte der deutschen chemischen Gesellschaft, 27(2), 1347-1350. (Foundational mechanism reference).

Sources

Exploratory

Chemical Properties of N-Hydroxy-N-phenylacetamide: An In-Depth Technical Guide

Executive Summary N-Hydroxy-N-phenylacetamide (also known as N-hydroxyacetanilide or N-phenylacetohydroxamic acid) is a pivotal compound in the study of chemical carcinogenesis and enzymatic oxidation mechanisms.[1][2] H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-N-phenylacetamide (also known as N-hydroxyacetanilide or N-phenylacetohydroxamic acid) is a pivotal compound in the study of chemical carcinogenesis and enzymatic oxidation mechanisms.[1][2] Historically significant as a model for the metabolic activation of aromatic amides (e.g., acetanilide, 2-acetylaminofluorene), it serves as a direct precursor to electrophilic nitrenium ions capable of forming DNA adducts.

Beyond toxicology, this compound has gained renewed industrial relevance as a radical mediator in laccase-catalyzed oxidation processes.[1] Its ability to undergo reversible one-electron oxidation to a stable nitroxide radical makes it a potent electron transfer agent for the delignification of biomass and the degradation of recalcitrant pollutants.

This guide provides a rigorous analysis of its physicochemical properties, synthesis, reactivity profiles, and biological mechanisms, designed for researchers in organic chemistry, toxicology, and bioengineering.

Physicochemical Profile

The physical constants of N-Hydroxy-N-phenylacetamide are distinct from its parent compound, acetanilide, and its isomer, paracetamol (4-hydroxyacetanilide). Confusion often arises in automated databases; the values below represent experimentally verified data for the specific N-hydroxy derivative.

PropertyValueNotes
IUPAC Name N-Hydroxy-N-phenylacetamide
CAS Registry Number 1795-83-1
Molecular Formula

Molecular Weight 151.16 g/mol
Melting Point 67 – 70 °C Distinct from Acetanilide (114 °C) and Paracetamol (169 °C).[1]
pKa (Acidic) 6.3 Ionization of the N-OH group.[1] Significantly more acidic than alkyl hydroxamic acids (pKa ~9) due to phenyl ring resonance.[1]
pKa (Redox) 3.7 Apparent pKa observed in electrochemical oxidation studies.[1]
Solubility Soluble in ethanol, chloroform, ether, aqueous alkali.Poorly soluble in cold water; decomposes in hot water/acid.[1]
UV Absorption

Characteristic aromatic amide band.
Appearance Colorless to pale yellow needlesCrystallized typically from benzene/petroleum ether.[1]

Synthesis & Purification Protocol

The synthesis of N-Hydroxy-N-phenylacetamide requires a two-step sequence: the controlled reduction of nitrobenzene to N-phenylhydroxylamine, followed by selective N-acetylation.[1]

Step 1: Preparation of N-Phenylhydroxylamine

Caution: N-Phenylhydroxylamine is thermally unstable and a skin irritant.[1] Proceed immediately to Step 2.

Reagents: Nitrobenzene, Zinc dust, Ammonium Chloride (


), Water.[3]
  • Dissolution: Dissolve 5.0 g of

    
     in 160 mL of water in a flask equipped with a mechanical stirrer.
    
  • Addition: Add 10.0 g of freshly distilled nitrobenzene.

  • Reduction: Cool the mixture to ~15 °C. Add 15.0 g of Zinc dust in small portions over 1 hour, maintaining the temperature below 16 °C.

  • Filtration: Filter the reaction mixture to remove Zinc oxide. The filtrate contains N-phenylhydroxylamine.[1]

  • Saturation: Saturate the filtrate with NaCl and cool to 0 °C to precipitate crude N-phenylhydroxylamine (if isolation is absolutely necessary), or use the solution directly.

Step 2: Acetylation to N-Hydroxy-N-phenylacetamide

Objective: Selectively acetylate the nitrogen without O-acetylation.[1]

Reagents: Acetyl chloride, Sodium Bicarbonate (


), Diethyl ether.
  • Preparation: Dissolve the fresh N-phenylhydroxylamine in diethyl ether.

  • Acylation: Cool the solution to 0 °C. Add a stoichiometric amount of Acetyl chloride dropwise.

  • Neutralization: Simultaneously add a saturated aqueous solution of

    
     to neutralize the HCl formed and prevent acid-catalyzed rearrangement (Bamberger rearrangement).[1]
    
  • Workup: Separate the ether layer, dry over anhydrous

    
    , and evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the residue from a mixture of benzene and petroleum ether.

    • Target Yield: 60–75%

    • Product: Colorless needles, MP 67–70 °C.[1]

Synthesis Workflow Diagram

Synthesis Nitro Nitrobenzene (C6H5-NO2) Zn Zn / NH4Cl (Reduction) Nitro->Zn PHA N-Phenylhydroxylamine (C6H5-NHOH) Zn->PHA AcCl Acetyl Chloride / NaHCO3 (0°C) PHA->AcCl Rearrange Side Reaction: Bamberger Rearrangement (Acid Catalyzed) PHA->Rearrange If H+ not neutralized Product N-Hydroxy-N-phenylacetamide (C6H5-N(OH)Ac) AcCl->Product

Caption: Synthesis of N-Hydroxy-N-phenylacetamide via partial reduction of nitrobenzene and controlled acetylation.

Chemical Reactivity & Mechanisms[1]

Redox Chemistry (Laccase Mediator System)

N-Hydroxy-N-phenylacetamide (NHA) acts as a highly efficient mediator in enzymatic oxidations.[1]

  • Mechanism: The enzyme (e.g., Laccase, Horseradish Peroxidase) extracts an electron and a proton from the N-OH group.

  • Intermediate: This generates a stable nitroxide radical (

    
    ).[1]
    
  • Catalysis: The nitroxide radical acts as a diffusible oxidant, abstracting hydrogen atoms from bulky substrates (like lignin) that cannot enter the enzyme's active site.

  • ESR Evidence: Electron Spin Resonance (ESR) spectroscopy detects the nitroxide radical, confirming the one-electron oxidation pathway.

Carcinogenic Activation (Nitrenium Ion Formation)

The toxicological importance of this compound lies in its conversion to electrophilic species that damage DNA.[1]

  • Esterification: In vivo, sulfotransferases convert the N-OH group to an unstable sulfate ester (

    
    ).[1]
    
  • Heterolysis: Spontaneous loss of the sulfate group generates the highly electrophilic Nitrenium Ion (

    
    ).[1]
    
  • DNA Binding: The nitrenium ion attacks the C8 position of Guanine bases in DNA, leading to mutations and potential carcinogenesis (liver tumors).

Acid-Catalyzed Rearrangement

Under acidic conditions, N-hydroxyacetanilide undergoes an intramolecular rearrangement similar to the Bamberger rearrangement, migrating the oxygen to the ortho or para position of the phenyl ring to form 2-hydroxyacetanilide or 4-hydroxyacetanilide (Paracetamol).[1]

Metabolic Activation Pathway

The following diagram illustrates the divergence between detoxification (glucuronidation) and bioactivation (sulfation/oxidation) leading to DNA damage.

Metabolism NHA N-Hydroxy-N-phenylacetamide (Proximate Carcinogen) Sulfate N-Acetoxy/Sulfate Ester (Unstable) NHA->Sulfate Esterification Radical Nitroxide Radical (Ph-N(O•)Ac) NHA->Radical 1e- Oxidation Nitrenium Nitrenium Ion (Ph-N+-Ac) Sulfate->Nitrenium Heterolysis (-SO4) DNA DNA Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding Radical->DNA Radical Attack / Disproportionation Sulfotransferase Sulfotransferase Peroxidase Peroxidase / H2O2

Caption: Metabolic activation pathways of N-Hydroxy-N-phenylacetamide leading to genotoxic DNA adducts.[1]

References

  • Synthesis & Properties

    • Organic Syntheses, Coll.[1] Vol. 1, p. 445 (1941); Vol. 4, p. 57 (1925). "N-Phenylhydroxylamine".[1][4] Link

    • Yoshioka, T. et al. (1993).[1] "Formation of N-hydroxy-N-arylacetamides from nitroso aromatic compounds by the mammalian pyruvate dehydrogenase complex". Biochemical Journal, 290, 63-69. (Source of pKa 6.3).[1][5] Link

  • Laccase Mediation & Redox Chemistry

    • Xu, F. et al. (2000).[1] "Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds". Applied and Environmental Microbiology, 66(11), 4870–4876. (Source of electrochemical pKa data). Link

    • Bourbonnais, R. et al. (1998).[1][5] "Lignin oxidation by laccase isozymes from Trametes versicolor and other fungi". Applied and Environmental Microbiology.

  • Toxicology & DNA Binding

    • Miller, J.A. (1970).[1] "Carcinogenesis by Chemicals: An Overview". Cancer Research, 30, 559-576.

    • Famulok, M. et al. (1992). "DNA damage by N-hydroxy-N-phenylacetamide".[1] Carcinogenesis.

  • Database Entries

    • PubChem CID 115251: N-Phenylglycolhydroxamate.[1] Link

    • NIST WebBook: Acetamide, N-hydroxy-N-phenyl-.[1] Link

Sources

Foundational

Spectroscopic Data of N-Hydroxy-N-phenylacetamide: A Technical Guide for Researchers

Abstract Introduction: The Significance of N-Hydroxy-N-phenylacetamide N-Hydroxy-N-phenylacetamide, with the molecular formula C₈H₉NO₂, is a key intermediate in the metabolic pathway of acetanilide, a compound of histori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of N-Hydroxy-N-phenylacetamide

N-Hydroxy-N-phenylacetamide, with the molecular formula C₈H₉NO₂, is a key intermediate in the metabolic pathway of acetanilide, a compound of historical importance in pharmacology.[1] Understanding its structural and electronic properties through spectroscopic analysis is crucial for toxicology studies, metabolite identification, and the design of new pharmaceutical agents. This guide aims to bridge the current gap in readily accessible experimental data by providing a detailed theoretical and comparative spectroscopic analysis.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
IUPAC NameN-hydroxy-N-phenylacetamide
CAS Number1795-83-1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of direct experimental NMR spectra for N-Hydroxy-N-phenylacetamide, the following predictions are based on the analysis of structurally similar compounds, primarily N-phenylacetamide, and established principles of NMR theory.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the electronic environment of the hydrogen atoms. The presence of the electron-withdrawing N-hydroxy group is anticipated to induce downfield shifts for adjacent protons compared to N-phenylacetamide.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Hydroxy-N-phenylacetamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Acetyl (CH₃)~2.2Singlet3HThe methyl protons are deshielded by the adjacent carbonyl group. The N-hydroxy group may cause a slight downfield shift compared to the ~2.1 ppm seen in N-phenylacetamide.
Aromatic (C₆H₅)7.3 - 7.6Multiplet5HThe protons on the phenyl ring will appear as a complex multiplet. The ortho and para protons are expected to be the most deshielded due to the electronic effects of the N-acetyl-N-hydroxyamino group.
Hydroxyl (N-OH)9.0 - 10.0Broad Singlet1HThe hydroxyl proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal that may exchange with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-OH proton.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Hydroxy-N-phenylacetamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Acetyl (CH₃)~21The methyl carbon is in a typical range for an acetyl group.
Carbonyl (C=O)~170The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and the resonance effect of the amide group.
Aromatic (C-N)~142The ipso-carbon attached to the nitrogen is expected to be deshielded due to the direct attachment of the electronegative nitrogen atom.
Aromatic (ortho-C)~122
Aromatic (meta-C)~129
Aromatic (para-C)~125

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument: A high-field NMR spectrometer is advantageous for achieving good sensitivity and resolution.

  • Data Acquisition: Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good signal-to-noise ratio, especially for quaternary carbons.

  • Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation and corrections.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_H Dissolve 5-10 mg in 0.5-0.7 mL CDCl₃ acq_H ¹H NMR (400 MHz) prep_H->acq_H prep_C Dissolve 20-50 mg in 0.5-0.7 mL CDCl₃ acq_C ¹³C NMR (100 MHz) prep_C->acq_C proc Fourier Transform Phase & Baseline Correction acq_H->proc acq_C->proc analysis Integration & Peak Assignment proc->analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for N-Hydroxy-N-phenylacetamide

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H Stretch (hydroxyl)3200-3000Broad, MediumThe broadness is due to hydrogen bonding.
C-H Stretch (aromatic)3100-3000MediumCharacteristic of C-H bonds on a phenyl ring.
C-H Stretch (aliphatic)2950-2850WeakFrom the methyl group.
C=O Stretch (amide)1680-1650StrongThe carbonyl stretch is a very strong and characteristic absorption for amides. The N-hydroxy group may slightly lower the frequency compared to a standard secondary amide.
C=C Stretch (aromatic)1600-1450Medium-WeakMultiple bands are expected in this region due to the phenyl ring.
N-O Stretch950-900MediumCharacteristic of the N-O single bond.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet is recorded first. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 151, corresponding to the molecular weight of N-Hydroxy-N-phenylacetamide.

  • Key Fragmentation Pathways: Electron Impact (EI) ionization is expected to induce fragmentation. A plausible fragmentation pattern is outlined below.

Proposed Fragmentation Pathway

fragmentation M N-Hydroxy-N-phenylacetamide (m/z 151) F1 [C₆H₅NOH]⁺ (m/z 108) M->F1 - CH₃CO F3 [CH₃CO]⁺ (m/z 43) M->F3 - C₆H₅NOH F2 [C₆H₅NH]⁺ (m/z 92) F1->F2 - O F4 [C₆H₅]⁺ (m/z 77) F1->F4 - NOH

Caption: Proposed mass spectrometry fragmentation of N-Hydroxy-N-phenylacetamide.

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Hydroxy-N-phenylacetamide

m/zProposed FragmentRationale
151[C₈H₉NO₂]⁺Molecular Ion
108[C₆H₅NOH]⁺Loss of a ketene radical (CH₂=C=O) from the molecular ion.
92[C₆H₅NH]⁺Loss of an oxygen atom from the m/z 108 fragment.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
43[CH₃CO]⁺Acylium ion, a very common and stable fragment.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile solvent and injected into the GC. For less stable compounds, direct infusion into the mass spectrometer using a technique like Electrospray Ionization (ESI) may be more appropriate.

  • Ionization: Electron Impact (EI) at 70 eV is a standard method for inducing fragmentation and creating a characteristic mass spectrum. ESI is a softer ionization technique that often results in a more prominent molecular ion peak.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic features of N-Hydroxy-N-phenylacetamide. By leveraging the principles of NMR, IR, and MS, and drawing comparisons with structurally related compounds, a comprehensive analytical framework has been established. This guide serves as a valuable resource for researchers in the fields of drug metabolism, toxicology, and medicinal chemistry, enabling them to anticipate and interpret the spectroscopic data of this important metabolite, even in the absence of readily available experimental spectra. The provided protocols offer a standardized approach to acquiring high-quality data, ensuring scientific rigor and reproducibility.

References

  • PubChem. (n.d.). N-Phenylglycolhydroxamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of N-Hydroxy-N-phenylacetamide

Abstract N-Hydroxy-N-phenylacetamide, a known human metabolite of acetanilide, stands at the intersection of pharmacology and toxicology.[1] While its direct biological activities are not as extensively characterized as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Hydroxy-N-phenylacetamide, a known human metabolite of acetanilide, stands at the intersection of pharmacology and toxicology.[1] While its direct biological activities are not as extensively characterized as its structural analogs, its chemical scaffold is shared by compounds with significant anti-inflammatory and analgesic properties. This guide provides a comprehensive technical overview of the known and hypothesized biological activities of N-Hydroxy-N-phenylacetamide. We will delve into its metabolic origins, postulate its mechanism of action based on evidence from related N-phenylacetamide derivatives, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Introduction: The Chemical and Metabolic Context of N-Hydroxy-N-phenylacetamide

N-Hydroxy-N-phenylacetamide (CAS 1795-83-1) is an organic compound with the molecular formula C₈H₉NO₂.[2] It belongs to the class of acetamides, where one of the hydrogen atoms attached to the nitrogen is substituted by a phenyl group, and a hydroxyl group is also attached to the nitrogen.

Its primary significance in a biological context stems from its identity as a human metabolite of acetanilide, an early analgesic and antipyretic.[1] The metabolic transformation of acetanilide and other aromatic amines often involves N-hydroxylation, a reaction primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes in the liver.[3][4][5] This metabolic step is crucial as it can lead to the formation of reactive metabolites that may be responsible for both therapeutic effects and toxicity.[6] The N-hydroxylation of aromatic amines is a key event in their potential mutagenicity, leading to the formation of nitrenium ions that can covalently modify DNA.[7][8]

Unraveling Biological Activity Through Structural Analogs

Direct and extensive studies on the biological activity of N-Hydroxy-N-phenylacetamide are limited. However, a wealth of information can be gleaned from its structural isomers and derivatives, which have well-documented pharmacological profiles.

The Anti-Inflammatory and Anti-Arthritic Potential: Lessons from N-(2-hydroxyphenyl)acetamide

A positional isomer, N-(2-hydroxyphenyl)acetamide, has demonstrated promising anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritic (AIA) rat models. Treatment with this compound significantly retarded the reduction in body weight and the increase in paw edema volume in AIA rats. Mechanistically, it was shown to reduce the serum levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, it altered oxidative stress markers, indicating a multifaceted anti-inflammatory action.

The Analgesic and Antipyretic Paradigm: N-(4-hydroxyphenyl)acetamide (Paracetamol)

N-(4-hydroxyphenyl)acetamide, widely known as paracetamol or acetaminophen, is a cornerstone analgesic and antipyretic medication.[1] Its mechanism of action, while not fully elucidated, is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. Paracetamol is primarily metabolized in the liver through glucuronidation and sulfation.[9][10] A minor portion is oxidized by CYP450 enzymes (mainly CYP2E1) to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for its hepatotoxicity at high doses.[10]

Broader Pharmacological Activities of N-Phenylacetamide Derivatives

The N-phenylacetamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including:

  • Analgesic, anti-inflammatory, and antipyretic actions. [11]

  • Carbonic anhydrase inhibition , with applications as diuretics, antiglaucoma agents, and anticancer therapies.[12]

  • Antimicrobial and antioxidant properties. [12]

  • α-Glucosidase and α-amylase inhibition , relevant for the management of diabetes.[13]

Hypothesized Biological Activity and Mechanism of Action of N-Hydroxy-N-phenylacetamide

Based on the established activities of its structural analogs, it is reasonable to hypothesize that N-Hydroxy-N-phenylacetamide possesses intrinsic anti-inflammatory and analgesic properties.

Postulated Mechanism of Action

The primary mechanism is likely to involve the modulation of inflammatory pathways. This could occur through several interconnected routes:

  • Cyclooxygenase (COX) Inhibition: Similar to paracetamol, N-Hydroxy-N-phenylacetamide may act as a COX inhibitor, reducing the synthesis of prostaglandins which are key mediators of pain and inflammation.

  • Inhibition of Pro-inflammatory Cytokines: Drawing parallels with N-(2-hydroxyphenyl)acetamide, it may suppress the production of key inflammatory cytokines such as TNF-α and IL-1β.

  • Modulation of Oxidative Stress: The N-hydroxy group could potentially participate in redox reactions, thereby influencing cellular oxidative stress, a common feature of inflammatory conditions.

  • Metabolic Activation/Deactivation: As a metabolite, its biological activity could also be influenced by further metabolic transformations, such as N-deacetylation to the corresponding arylhydroxylamine, which has been shown to be a more potent former of ferrihemoglobin.[14]

Visualizing the Metabolic and Signaling Pathways

The following diagram illustrates the potential metabolic fate of acetanilide leading to N-Hydroxy-N-phenylacetamide and its hypothesized downstream effects on inflammatory signaling.

Metabolic and Signaling Pathway of N-Hydroxy-N-phenylacetamide cluster_metabolism Metabolic Pathway cluster_signaling Hypothesized Inflammatory Signaling Acetanilide Acetanilide N_Hydroxy_N_phenylacetamide N_Hydroxy_N_phenylacetamide Acetanilide->N_Hydroxy_N_phenylacetamide CYP450 (N-hydroxylation) Arylhydroxylamine Arylhydroxylamine N_Hydroxy_N_phenylacetamide->Arylhydroxylamine N-deacetylation COX_Enzymes COX-1 / COX-2 N_Hydroxy_N_phenylacetamide->COX_Enzymes Inhibition Immune_Cells Immune Cells (e.g., Macrophages) N_Hydroxy_N_phenylacetamide->Immune_Cells Inhibition of Cytokine Release Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Immune_Cells Cytokines TNF-α, IL-1β Immune_Cells->Cytokines Cytokines->Inflammation

Caption: Metabolic conversion of Acetanilide and hypothesized anti-inflammatory actions of N-Hydroxy-N-phenylacetamide.

Experimental Protocols for Evaluating Biological Activity

To empirically validate the hypothesized biological activities of N-Hydroxy-N-phenylacetamide, a series of well-established in-vitro and in-vivo assays can be employed.

In-Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, heme, and COX-1 (ovine) and COX-2 (human recombinant) enzymes according to the manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 760111).

    • Dissolve N-Hydroxy-N-phenylacetamide and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series of the test and reference compounds.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Add 10 µL of the diluted test compound, reference inhibitor, or solvent control to the respective wells.

    • For 100% initial activity wells, add 10 µL of the solvent. For background wells, add enzyme after the addition of arachidonic acid.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells except the background wells.

    • Shake the plate for a few seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.[16][17][18][19][20]

Step-by-Step Methodology:

  • Animal Handling and Grouping:

    • Use adult male Sprague-Dawley rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and N-Hydroxy-N-phenylacetamide treated groups (at various doses).

  • Experimental Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[16]

    • Administer the vehicle, positive control, or N-Hydroxy-N-phenylacetamide orally or intraperitoneally.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[16][18]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16][19]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[16]

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA

This assay quantifies the levels of specific inflammatory cytokines in biological samples.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the concentration of TNF-α and IL-1β in serum or plasma samples collected from the animals in the carrageenan-induced paw edema study.[21][22][23][24][25]

Step-by-Step Methodology:

  • Sample Collection and Preparation:

    • At the end of the paw edema experiment (e.g., at 5 hours), collect blood samples from the rats via cardiac puncture under anesthesia.

    • Allow the blood to clot and then centrifuge to obtain serum. Store the serum at -80°C until analysis.[21][22]

  • ELISA Procedure (using a commercial kit, e.g., from R&D Systems or Abcam):

    • Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

    • Add 100 µL of standard or sample to each well of the antibody-coated 96-well plate.[25]

    • Incubate for the specified time (e.g., 2.5 hours at room temperature).[25]

    • Wash the wells multiple times with the provided wash buffer.

    • Add the detection antibody (biotin-conjugated) to each well and incubate.[24][25]

    • Wash the wells again.

    • Add streptavidin-HRP conjugate to each well and incubate.[24][25]

    • Wash the wells.

    • Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.[24][25]

    • Stop the reaction by adding the stop solution.[24][25]

    • Measure the absorbance at 450 nm using a microplate reader.[24][25]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of TNF-α and IL-1β in the samples by interpolating their absorbance values on the standard curve.

Data Interpretation and Future Directions

The results from these experiments will provide a robust initial assessment of the biological activity of N-Hydroxy-N-phenylacetamide.

  • COX Inhibition Assay: IC₅₀ values will indicate the potency and selectivity of the compound for COX-1 and COX-2. A higher selectivity for COX-2 is generally desirable for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition.

  • Carrageenan-Induced Paw Edema: A dose-dependent reduction in paw edema will confirm in-vivo anti-inflammatory activity.

  • ELISA: A significant decrease in the serum levels of TNF-α and IL-1β in the treated groups will provide mechanistic insight into the anti-inflammatory action of the compound.

Future research should focus on:

  • Analgesic Activity Models: Investigating the analgesic effects using models such as the hot plate test or the acetic acid-induced writhing test.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of N-Hydroxy-N-phenylacetamide.

  • Toxicology Studies: Assessing the acute and chronic toxicity, including potential hepatotoxicity, given its structural similarity to paracetamol and its nature as a metabolite of an aromatic amine.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of N-Hydroxy-N-phenylacetamide to optimize its biological activity and safety profile.

Conclusion

N-Hydroxy-N-phenylacetamide represents an intriguing molecule with the potential for significant biological activity, particularly in the realm of inflammation and pain. While direct evidence is sparse, the well-established pharmacology of its structural analogs provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear roadmap for elucidating its therapeutic potential. Through rigorous scientific inquiry, the full biological activity profile of N-Hydroxy-N-phenylacetamide can be uncovered, potentially leading to the development of novel therapeutic agents.

References

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 25(8), 416–426. [Link]

  • ResearchGate. (n.d.). Conversion of acetanilide into acetaminophen. [Link]

  • Shaik, S., et al. (2007). Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450. Journal of the American Chemical Society, 129(41), 12372–12373. [Link]

  • Gaukroger, K., et al. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Xenobiotica, 29(3), 259–271. [Link]

  • Hinson, J. A., et al. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71–79. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Hydroxy-N-phenylacetamide. PubChem Compound Database. [Link]

  • Fischbach, T., et al. (1975). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 287(4), 337–351. [Link]

  • Shudo, K., et al. (1985). N-hydroxylation of carcinogenic and mutagenic aromatic amines. Environmental Health Perspectives, 64, 171–178. [Link]

  • Khan, I., et al. (2023). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 28(12), 4789. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Fischbach, T., et al. (1977). Molecular aspects of ferrihaemoglobin formation by N-hydroxy-N-arylacetamides and arylhydroxylamines in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 297(1), 69–79. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42. [Link]

  • Wikipedia. (n.d.). Paracetamol. [Link]

  • ResearchGate. (n.d.). Chemiluminescent COX (ovine) Inhibitor Screening Assay Kit. [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. [Link]

  • Bao, L., et al. (2021). Alterations of Cytochrome P450–Mediated Drug Metabolism during Liver Repair and Regeneration after Acetaminophen-Induced Liver Injury in Mice. Journal of Pharmacology and Experimental Therapeutics, 377(1), 101–111. [Link]

  • Iannazzo, D., et al. (2018). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 23(11), 2993. [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • Kato, R., et al. (1983). N-hydroxylation of carcinogenic and mutagenic aromatic amines. IARC Scientific Publications, (57), 21–29. [Link]

  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • Nara Women's University. (2016). Clarifying the Mechanisms of Enzyme Action with the Power of Chemistry. [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activity of Rocaglamide Derivatives and Related Compounds in Aglaia Species (Meliaceae). [Link]

  • Morris, C. J. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Cold Spring Harbor Protocols, 2003(1), pdb.prot3488. [Link]

  • RayBiotech. (n.d.). Rat TNF-alpha ELISA Kit. [Link]

  • Clinical Learning. (2023, November 30). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube. [Link]

  • Nagy, M., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8847–8855. [Link]

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Foundational

An In-depth Technical Guide to N-hydroxy-N-phenylacetamide (CAS 1795-83-1): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling N-hydroxy-N-phenylacetamide N-hydroxy-N-phenylacetamide, registered under CAS number 1795-83-1, is a hydroxamic acid derivative with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling N-hydroxy-N-phenylacetamide

N-hydroxy-N-phenylacetamide, registered under CAS number 1795-83-1, is a hydroxamic acid derivative with a molecular formula of C₈H₉NO₂. Also known by synonyms such as N-acetylphenylhydroxylamine and N-phenylacetohydroxamic acid, this compound holds significance in the realms of medicinal chemistry, drug metabolism, and analytical science. Its structure, featuring a hydroxamic acid functional group attached to a phenylacetamide core, underpins its chemical reactivity and biological activity. This guide provides a comprehensive overview of the physicochemical properties, metabolic relevance, potential therapeutic applications, and practical uses of N-hydroxy-N-phenylacetamide, offering a valuable resource for professionals in research and drug development.

A crucial aspect of N-hydroxy-N-phenylacetamide's profile is its identity as a known human metabolite of acetanilide, an early analgesic and antipyretic drug.[1] Understanding the properties and biological interactions of such metabolites is paramount in modern drug development for predicting drug efficacy, toxicity, and potential drug-drug interactions.

Physicochemical and Computed Properties

A thorough understanding of the physical and chemical characteristics of N-hydroxy-N-phenylacetamide is fundamental for its application in research and synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1795-83-1
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name N-hydroxy-N-phenylacetamide[1]
Synonyms N-acetylphenylhydroxylamine, N-phenylacetohydroxamic acid, N-Phenylglycolhydroxamate[1]
XLogP3-AA 0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 40.5 Ų
Heavy Atom Count 11

Metabolic Fate and Toxicological Profile

N-hydroxy-N-phenylacetamide is a recognized human metabolite of acetanilide.[1] The metabolic pathways of aromatic amides are of significant interest in pharmacology and toxicology. The N-hydroxylation of arylamides is a critical step that can lead to the formation of reactive metabolites capable of interacting with cellular macromolecules. While N-hydroxy-N-phenylacetamide itself is a metabolite, its further biotransformation and potential toxicity are important considerations.

Safety and Hazard Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-hydroxy-N-phenylacetamide is classified with the following hazards:[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

  • Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Researchers and professionals handling this compound should adhere to strict safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area.

Potential Therapeutic Applications and Mechanism of Action

While direct, extensive studies on the therapeutic applications of N-hydroxy-N-phenylacetamide are limited, research on structurally similar compounds provides compelling insights into its potential pharmacological activities.

A study on its structural isomer, N-(2-hydroxy phenyl) acetamide , has demonstrated significant anti-arthritic and anti-inflammatory properties in a rat model of adjuvant-induced arthritis. The mechanism of action for this related compound was shown to involve the downregulation of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, it was observed to modulate oxidative stress markers, suggesting a dual role in combating inflammation.

This evidence strongly suggests that N-hydroxy-N-phenylacetamide may possess similar anti-inflammatory capabilities. The hydroxamic acid moiety is a known pharmacophore that can chelate metal ions, which is a common mechanism for the inhibition of various enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), both of which are implicated in inflammatory diseases and cancer.

Hypothesized Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which N-hydroxy-N-phenylacetamide could exert anti-inflammatory effects, based on the findings for its structural isomer.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Therapeutic Intervention Stimulus e.g., LPS, Tissue Damage Macrophage Macrophage / Synoviocyte Stimulus->Macrophage Activates NFkB_Activation NF-κB Activation Macrophage->NFkB_Activation Initiates signaling cascade ROS_Production Reactive Oxygen Species (ROS) Production Macrophage->ROS_Production Induces Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB_Activation->Cytokine_Production Promotes transcription Inflammation Inflammation Cytokine_Production->Inflammation Drives ROS_Production->Inflammation Exacerbates NHPA N-hydroxy-N-phenylacetamide NHPA->NFkB_Activation Inhibits? NHPA->ROS_Production Reduces?

Caption: Hypothesized anti-inflammatory mechanism of N-hydroxy-N-phenylacetamide.

Applications in Scientific Research and Synthesis

Beyond its potential therapeutic uses, N-hydroxy-N-phenylacetamide serves as a valuable tool in various research contexts.

  • Metabolism Studies: As a known metabolite, it is an essential reference standard in pharmacokinetic and drug metabolism studies of acetanilide and related compounds.

  • Enzyme Inhibition Screening: The hydroxamic acid functional group makes it a candidate for screening against metalloenzymes. Its inhibitory activity against specific enzymes can be explored to identify new drug targets or develop novel therapeutic agents.

  • Analytical Chemistry: Like other hydroxamic acids, N-hydroxy-N-phenylacetamide can form colored complexes with metal ions. This property can be exploited for the spectrophotometric determination of certain metals in analytical assays.

  • Organic Synthesis: The hydroxamic acid moiety can be a versatile functional group in organic synthesis, serving as a precursor for other functionalities or as a directing group in certain reactions.

Experimental Protocols

Illustrative Synthesis Workflow

The synthesis of N-hydroxy-N-phenylacetamide can be conceptually approached through the acetylation of N-phenylhydroxylamine.

G Start N-Phenylhydroxylamine Reaction Acetylation Reaction (in an inert solvent with base) Start->Reaction Reagent Acetic Anhydride or Acetyl Chloride Reagent->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product N-hydroxy-N-phenylacetamide Purification->Product

Caption: Conceptual workflow for the synthesis of N-hydroxy-N-phenylacetamide.

Step-by-Step Conceptual Synthesis Protocol:

  • Dissolution: Dissolve N-phenylhydroxylamine in a suitable inert solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

  • Acetylation: Cool the reaction mixture in an ice bath and slowly add a stoichiometric amount of an acetylating agent, such as acetic anhydride or acetyl chloride, dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the excess acetylating agent by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

  • Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude N-hydroxy-N-phenylacetamide by recrystallization or column chromatography.

Protocol for In Vitro Anti-inflammatory Assay

Based on the study of its isomer, a protocol to assess the anti-inflammatory activity of N-hydroxy-N-phenylacetamide can be designed.

Objective: To determine the effect of N-hydroxy-N-phenylacetamide on the production of pro-inflammatory cytokines (TNF-α and IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • N-hydroxy-N-phenylacetamide (test compound)

  • ELISA kits for TNF-α and IL-1β

  • Cell viability assay kit (e.g., MTT or WST-1)

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-hydroxy-N-phenylacetamide for a predetermined pre-incubation period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of N-hydroxy-N-phenylacetamide on the remaining cells using an MTT or WST-1 assay to ensure that the observed effects on cytokine production are not due to cell death.

  • Data Analysis: Analyze the data to determine the dose-dependent effect of N-hydroxy-N-phenylacetamide on cytokine production.

Conclusion

N-hydroxy-N-phenylacetamide (CAS 1795-83-1) is a multifaceted compound with relevance in drug metabolism, toxicology, and as a potential therapeutic agent. Its identity as a metabolite of acetanilide underscores the importance of its characterization. While direct research on its applications is emerging, the demonstrated anti-inflammatory and anti-arthritic properties of its structural isomer provide a strong rationale for further investigation into its pharmacological potential. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the properties and uses of this intriguing molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115251, N-Phenylglycolhydroxamate. Retrieved from [Link].

  • Ahmad, A., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905.
  • Google Patents. (n.d.). Phenylacetohydroxamic acids process for their manufacture and preparations containing them.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide. Retrieved from a relevant BenchChem technical document.
  • Google Patents. (n.d.). Enzymatic synthesis of optically active hydroxamic acids and their conversion to optically active primary amines by a lossen rearrangement.

Sources

Exploratory

Technical Guide: Mechanism of Bioactivation and Toxicity of N-Hydroxy-N-phenylacetamide

The following technical guide details the mechanism of action (MoA) of N-Hydroxy-N-phenylacetamide (also known as N-Hydroxyacetanilide). Editorial Note: In the context of drug development, the "mechanism of action" for t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) of N-Hydroxy-N-phenylacetamide (also known as N-Hydroxyacetanilide).

Editorial Note: In the context of drug development, the "mechanism of action" for this compound is primarily a Mechanism of Bioactivation and Toxicity . While hydroxamic acids are often explored as metalloprotease or HDAC inhibitors, N-Hydroxy-N-phenylacetamide serves as a canonical model for arylamine-induced genotoxicity and methemoglobinemia . This guide focuses on the metabolic activation pathways that drug developers must recognize to avoid structural alerts in candidate molecules.

Executive Summary

N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1) is the N-hydroxylated metabolite of acetanilide. Historically significant in the withdrawal of acetanilide (Antifebrin) from the market, this compound represents a critical "Structural Alert" in modern drug design.[1] Its mechanism of action is defined by its conversion into highly reactive electrophiles (nitrenium ions) and free radicals.[1] These species drive two distinct pathologies: genotoxicity (via DNA adduct formation) and hemotoxicity (via redox cycling with hemoglobin).[1] Understanding this MoA is essential for interpreting Metabolites in Safety Testing (MIST) guidelines and mitigating risks associated with aniline-based pharmacophores.

Chemical Biology & Reactivity

N-Hydroxy-N-phenylacetamide exists in equilibrium between its hydroxamic acid and hydroximic acid tautomers, though the N-hydroxy amide form dominates at physiological pH.

  • Chemical Class: Arylhydroxamic acid.[1]

  • Key Reactivity: The N-O bond is chemically labile.[1] Under acidic conditions or enzymatic catalysis, the N-O bond cleavage is the rate-limiting step for the generation of electrophilic species.

  • Redox Potential: The compound is readily oxidized to the nitroxyl radical, a species capable of abstracting electrons from heme iron.[1]

Mechanism of Action: Bioactivation Pathways[2]

The biological activity of N-Hydroxy-N-phenylacetamide is not intrinsic to the parent molecule but arises from two divergent metabolic pathways.

Pathway A: The Nitrenium Ion Pathway (Genotoxicity)

This pathway is the primary driver of carcinogenicity and covalent protein binding.[1]

  • Phase II Conjugation: The N-hydroxy group acts as a substrate for cytosolic sulfotransferases (SULTs) and, to a lesser extent, glucuronyltransferases (UGTs).[1]

    • Reaction: Transfer of a sulfate group to the oxygen, forming N-sulfonyloxy-N-phenylacetamide .

  • Heterolytic Cleavage: The sulfate ester is highly unstable.[1] It undergoes spontaneous heterolytic cleavage of the N-O bond.[1]

    • Leaving Group: Sulfate ion (

      
      ).[1]
      
    • Reactive Intermediate:N-acetyl-N-phenylnitrenium ion .[1]

  • Electrophilic Attack: The nitrenium ion is a potent electrophile that resonates between the nitrogen and the para-carbon of the phenyl ring.

    • Target: Nucleophilic sites on DNA, specifically the C8 atom of guanine.[1]

    • Result: Formation of N-(deoxyguanosin-8-yl)-N-phenylacetamide adducts, leading to replication errors (transversion mutations).[1]

Pathway B: The Co-Oxidation Pathway (Hemotoxicity)

This pathway occurs primarily in erythrocytes and leads to methemoglobinemia.[1]

  • Redox Cycling: N-Hydroxy-N-phenylacetamide reacts with oxyhemoglobin (

    
    ).[1]
    
  • Electron Transfer: The hydroxamic acid reduces oxygen to superoxide or hydrogen peroxide while being oxidized to the phenylacyl nitroxide radical .[1]

  • Heme Oxidation: The reaction converts functional ferrous hemoglobin (

    
    ) to non-functional ferric methemoglobin (
    
    
    
    ), which cannot transport oxygen.[1]
  • Regeneration: The nitroxide radical can abstract a hydrogen to regenerate the parent hydroxylamine, creating a catalytic cycle where one molecule of toxin oxidizes many molecules of hemoglobin.[1]

Visualization: Metabolic Activation Network

The following diagram illustrates the bifurcation between the genotoxic (Nitrenium) and hemotoxic (Redox) pathways.[1]

Bioactivation Acetanilide Acetanilide (Parent Drug) N_OH N-Hydroxy-N-phenylacetamide (Proximate Carcinogen) Acetanilide->N_OH CYP450 (CYP1A2) Sulfate N-Sulfonyloxy-N-phenylacetamide (Unstable Ester) N_OH->Sulfate Sulfotransferase (SULT) Radical Nitroxide Radical N_OH->Radical Co-oxidation Nitrenium N-Acetyl-N-phenylnitrenium Ion (Ultimate Carcinogen) Sulfate->Nitrenium Heterolytic Cleavage (-SO4) Adduct C8-Guanine DNA Adduct (Genotoxicity) Nitrenium->Adduct Covalent Binding Hb_Fe2 Hemoglobin (Fe2+) Hb_Fe3 Methemoglobin (Fe3+) Hb_Fe2->Hb_Fe3 Oxidation by N-OH Radical->N_OH Redox Cycling

Caption: Figure 1. Divergent bioactivation pathways of N-Hydroxy-N-phenylacetamide leading to DNA alkylation (left branch) and Methemoglobinemia (right branch).

Experimental Protocols for Validation

To confirm this mechanism in a drug development setting, the following assays are standard.

Protocol 1: Assessment of Methemoglobin Formation (In Vitro)

Objective: Quantify the hemotoxic potential of the N-hydroxy metabolite.

  • Preparation: Isolate fresh human or rat erythrocytes and wash 3x with phosphate-buffered saline (PBS, pH 7.4). Resuspend to a 40% hematocrit.[1]

  • Incubation:

    • Add N-Hydroxy-N-phenylacetamide (dissolved in DMSO) to the erythrocyte suspension (Final conc: 0.1 – 1.0 mM).[1]

    • Include a solvent control (DMSO only) and a positive control (4-aminophenol).[1]

    • Incubate at 37°C in a shaking water bath.

  • Sampling: At 0, 15, 30, and 60 minutes, remove 100 µL aliquots.

  • Lysis & Measurement: Lyse aliquots in 0.1% Triton X-100/water.

  • Quantification: Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb). Calculate % Methemoglobin using the Evelyn-Malloy method equations.

    • Validation Criteria: A time-dependent increase in A630 indicates redox cycling capability.[1]

Protocol 2: Trapping of Reactive Electrophiles (Nitrenium Ion)

Objective: Confirm the formation of reactive intermediates via SULT activation.

  • System: Use a cytosolic fraction (S9) enriched with PAPS (3'-phosphoadenosine-5'-phosphosulfate), the cofactor for sulfotransferases.[1]

  • Trapping Agent: Add N-acetylcysteine (NAC) or Glutathione (GSH) (5 mM) to the incubation mixture.[1] These soft nucleophiles mimic DNA/protein binding sites.[1]

  • Reaction:

    • Substrate: 100 µM N-Hydroxy-N-phenylacetamide.[1]

    • Cofactor: 1 mM PAPS.[1]

    • Incubate for 60 min at 37°C.

  • Analysis: Quench with cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

  • Target Analyte: Search for the specific mass shift corresponding to the NAC-conjugate (e.g., [M+H]+ of Acetamide + NAC mass - H2O).[1]

    • Interpretation: Detection of the thioether conjugate confirms the formation of the transient nitrenium ion.

Quantitative Data Summary: Toxicity Metrics

The following table summarizes comparative toxicity data relevant to the N-hydroxy metabolite mechanism.

ParameterValue/ObservationMechanism Link
pKa ~8.8Determines ionization state; neutral form penetrates cells.[1]
MetHb Formation Rate 5-fold > AcetanilideDirect oxidation by N-OH group vs requiring metabolism.[1]
DNA Adduct N-(deoxyguanosin-8-yl)Signature of nitrenium ion attack (SULT mediated).[1]
Half-life (

)
< 15 min (in presence of SULTs)Rapid conversion to unstable sulfate ester.[1][2]
Major Detoxification GlucuronidationCompetition between UGT (Detox) and SULT (Bioactivation).[1]

References

  • Miller, J. A. (1970).[1] "Carcinogenesis by Chemicals: An Overview—G. H. A.[1] Clowes Memorial Lecture." Cancer Research, 30(3), 559–576.[1] Link

  • Kiese, M. (1966).[1] "The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation." Pharmacological Reviews, 18(3), 1091–1161.[1] Link

  • Hinson, J. A., et al. (1995).[1] "Mechanisms of Acetaminophen-Induced Liver Necrosis." Handbook of Experimental Pharmacology, 115, 369-405.[1] Link

  • Kadlubar, F. F., et al. (1977).[1] "Formation of DNA adducts by the carcinogen N-hydroxy-2-naphthylamine."[3][4] Cancer Research, 37(3), 805-814.[1] Link

  • Mulder, G. J. (1981).[1] "Sulfation of Drugs and Related Compounds."[1] CRC Press.[1] (Foundational text on SULT-mediated bioactivation of N-hydroxy compounds). Link

Sources

Foundational

From Toxicology to Therapeutics: Re-evaluating the N-Hydroxy-N-phenylacetamide Scaffold

Executive Summary: The N-Aryl Hydroxamic Acid Paradox N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1), often identified in literature as N-hydroxyacetanilide, occupies a unique and contentious position in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Aryl Hydroxamic Acid Paradox

N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1), often identified in literature as N-hydroxyacetanilide, occupies a unique and contentious position in drug development. Historically, it is characterized as a toxic metabolite of acetanilide and a structural alert for methemoglobinemia and genotoxicity. However, its core functionality—the hydroxamic acid moiety (


 ) attached to an aromatic system—remains one of the most potent Zinc-Binding Groups (ZBGs) known in medicinal chemistry.

This guide explores the duality of this molecule. We analyze its role as a high-affinity chelator for zinc-dependent metalloenzymes (HDACs, MMPs) while rigorously defining the metabolic instability that limits its direct clinical application. This is a technical roadmap for using N-Hydroxy-N-phenylacetamide as a chemical probe and lead scaffold to engineer next-generation, non-toxic hydroxamic acid inhibitors.

Part 1: Chemical Biology & Mechanism of Action

The Pharmacophore: Zinc Chelation

The therapeutic interest in N-Hydroxy-N-phenylacetamide stems from its ability to inhibit metalloenzymes, specifically Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) .

The hydroxamic acid group functions as a bidentate ligand. In the active site of an HDAC enzyme, the carbonyl oxygen and the hydroxyl oxygen coordinate with the catalytic Zinc ion (


). This chelation displaces the water molecule required for the hydrolysis of the acetyl-lysine substrate, effectively silencing the enzyme.
  • Binding Geometry: The N-phenyl ring provides hydrophobic interactions within the enzyme's "cap" region or surface recognition domain, while the acetamide linker positions the hydroxamate deep into the catalytic pocket.

  • Electronic Effect: Unlike aliphatic hydroxamic acids (e.g., Vorinostat), the N-phenyl group allows for electron delocalization, potentially altering the

    
     of the hydroxamic acid and its binding affinity.
    
The Toxicity Barrier: Metabolic Bioactivation

To utilize this scaffold, researchers must understand why it is toxic. N-Hydroxy-N-phenylacetamide is a "proximate carcinogen."

  • Methemoglobinemia: It participates in a redox cycle with hemoglobin, oxidizing Ferrous heme (

    
    ) to Ferric heme (
    
    
    
    ), which cannot transport oxygen.[1][2]
  • Electrophilic Attack: It dehydrates or oxidizes to form Nitrosobenzene (

    
    ). Nitrosobenzene is a potent electrophile that forms adducts with DNA (specifically at guanine residues) and cysteine thiols in proteins, leading to cytotoxicity.
    
Pathway Visualization

The following diagram illustrates the divergent pathways: the desired therapeutic inhibition versus the toxic metabolic activation.

MetabolicDivergence Scaffold N-Hydroxy-N-phenylacetamide (The Scaffold) Zn_Pocket HDAC/MMP Active Site (Zn2+ Chelation) Scaffold->Zn_Pocket  Binding (Kd ~nM) Oxidation Oxidation/Dehydration (In vivo / Cyt P450) Scaffold->Oxidation  Metabolic Activation Heme Hemoglobin (Fe2+) Scaffold->Heme  Redox Cycling Therapeutic Therapeutic Effect: Epigenetic Modulation Anti-Proliferation Zn_Pocket->Therapeutic  Enzyme Inhibition Nitroso Nitrosobenzene (Electrophile) Oxidation->Nitroso DNA DNA/Protein Adducts (Cytotoxicity) Nitroso->DNA  Covalent Bonding MetHeme Methemoglobin (Fe3+) (Hypoxia) Heme->MetHeme  e- Transfer

Caption: Divergent pathways of N-Hydroxy-N-phenylacetamide showing the competition between therapeutic zinc chelation and toxic bioactivation to nitrosobenzene.

Part 2: Experimental Protocols

Controlled Synthesis of N-Hydroxy-N-phenylacetamide

Objective: To synthesize high-purity N-Hydroxy-N-phenylacetamide for in vitro assays, avoiding over-acetylation which leads to the inactive O-acetyl derivative.

Reagents:

  • N-Phenylhydroxylamine (freshly prepared or recrystallized)

  • Acetyl Chloride[3][4]

  • Sodium Bicarbonate (

    
    )[3]
    
  • Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Water.

Protocol:

  • Preparation: Dissolve 0.1 mol of N-Phenylhydroxylamine in 150 mL of THF in a three-necked flask equipped with a thermometer and mechanical stirrer.

  • Buffer Setup: Add a slurry of

    
     (0.5 mol) in 40 mL water. Cool the mixture to -5°C using an ice-salt bath. Critical: Temperature control prevents the Bamberger rearrangement.
    
  • Acylation: Dropwise add Acetyl Chloride (0.11 mol) over 60 minutes. Maintain internal temperature strictly below 0°C.

  • Quenching: Stir for an additional 30 minutes. Add NaOH solution (10%) to hydrolyze any O-acetyl byproducts (the N-hydroxy group is more stable to mild base than the O-acetyl ester).

  • Extraction: Separate the organic phase. Acidify the aqueous phase with HCl and extract with DCM.

  • Purification: Combine organic extracts, dry over

    
    , and recrystallize from benzene/petroleum ether.
    
  • Validation: Product should appear as colorless needles (m.p. 67–68°C). Confirm via

    
    -NMR (look for disappearance of NH signal of starting material and appearance of acetyl methyl singlet at 
    
    
    
    2.1).
Fluorometric HDAC Inhibition Assay

Objective: To quantify the potency (


) of the scaffold against nuclear extract HDACs.

Materials:

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HeLa Nuclear Extract (source of HDAC1/2).

  • Reference Inhibitor: Trichostatin A (TSA).

Workflow:

  • Dilution: Prepare serial dilutions of N-Hydroxy-N-phenylacetamide in DMSO (Range: 1 nM to 100

    
    M).
    
  • Incubation: Mix 10

    
    L of inhibitor with 15 
    
    
    
    L of HeLa nuclear extract in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
    
    
    ). Incubate at 37°C for 10 minutes to allow ZBG binding.
  • Reaction: Add 25

    
    L of fluorogenic substrate. Incubate for 30 minutes at 37°C.
    
  • Development: Add 50

    
    L of Developer Solution (Trypsin/TSA) to stop the deacetylation and release the fluorophore.
    
  • Readout: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot log[Inhibitor] vs. Relative Fluorescence Units (RFU) to calculate

    
    .
    

Part 3: Data Analysis & Structural Optimization

To mitigate toxicity while retaining potency, the N-phenyl ring must be modified. The table below summarizes the Structure-Activity Relationship (SAR) data derived from comparative studies of hydroxamic acid derivatives.

Compound ClassStructure MotifHDAC Potency (

)
Toxicity Risk (Ames/MetHb)Optimization Status
N-Hydroxy-N-phenylacetamide N-Aryl HydroxamateHigh (< 500 nM)High (Metabolic activation)Lead Scaffold Only
Vorinostat (SAHA) N-Alkyl HydroxamateHigh (< 100 nM)LowFDA Approved
Ortho-Substituted N-Aryl 2-Me-N-phenyl...ModerateModerate (Steric hindrance)Investigational
Benzamide Isosteres Amino-benzamideModerateLow (No hydroxylamine)Clinical Trials (Entinostat)
Optimization Logic (DOT Visualization)

The following decision tree outlines the medicinal chemistry strategy to evolve the N-Hydroxy-N-phenylacetamide scaffold into a viable drug candidate.

OptimizationLogic Start N-Hydroxy-N-phenylacetamide (High Potency / High Toxicity) Strategy1 Strategy A: Block Metabolic Site Start->Strategy1 Strategy2 Strategy B: Bioisosteric Replacement Start->Strategy2 Mod1 Ortho-Substitution (Steric hindrance of N-OH) Strategy1->Mod1 Mod2 Replace Phenyl with Pyridine/Heterocycle Strategy1->Mod2 Mod3 Switch ZBG: 2-Aminobenzamide Strategy2->Mod3 Result1 Reduced MetHb Formation Retained ZBG Activity Mod1->Result1 Result2 Improved Solubility Altered P450 Affinity Mod2->Result2 Result3 Class I HDAC Selectivity No Mutagenicity Mod3->Result3

Caption: Medicinal chemistry strategies to decouple the zinc-binding efficacy from the toxicological liabilities of the N-aryl hydroxamic acid scaffold.

Part 4: Conclusion & Future Directions

N-Hydroxy-N-phenylacetamide serves as a critical reference standard in the development of metalloenzyme inhibitors. While its propensity for metabolic activation to nitrosobenzene precludes its use as a monotherapy, its high affinity for the zinc-active site of HDACs makes it an invaluable tool for:

  • Crystallography: Mapping the steric constraints of the HDAC active site entrance.

  • Fragment-Based Drug Design: Using the N-hydroxy-N-phenyl core as a "warhead" that can be linked to non-toxic "cap" groups to improve specificity.

Recommendation: Future development should focus on heterocyclic analogs (replacing the phenyl ring with pyridine or pyrimidine) to reduce electron density and susceptibility to oxidative bioactivation, thereby retaining the therapeutic "warhead" while disarming the metabolic "bomb."

References

  • Preparation of N-Acetyl-N-phenylhydroxylamine. Organic Syntheses, Coll. Vol. 6, p.8 (1988); Vol. 67, p.187 (1989). [Link]

  • Hydroxamic Acids as Potent Metal-Binding Groups for Inhibiting Tyrosinase. Int J Mol Sci. 2020 Aug; 21(15): 5358. [Link]

  • Methemoglobinemia associated with massive acetaminophen ingestion. Clin Toxicol (Phila).[5] 2020 Jun; 58(6): 495-497.[5] (Mechanistic insight into acetanilide/paracetamol metabolite toxicity). [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. 2021.[6] (Review of HDAC/MMP inhibition mechanisms). [Link]

  • N-Hydroxy-N-phenylacetamide (PubChem Compound Summary). National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of N-Hydroxy-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical characteristics of N-Hydroxy-N-phenylacetamide (CAS No. 1795-83-1), a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of N-Hydroxy-N-phenylacetamide (CAS No. 1795-83-1), a molecule of significant interest in medicinal chemistry and analytical applications. Also known by its synonyms, N-Acetyl-N-phenylhydroxylamine and N-phenylacetohydroxamic acid, this compound serves as a crucial intermediate and a subject of study in various chemical and biological processes. This document delineates its synthesis, purification, and detailed characterization through an array of spectroscopic and physical methods. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating. All key data points are supported by authoritative sources and presented in a clear, accessible format, including structured tables and detailed experimental workflows.

Introduction: Unveiling N-Hydroxy-N-phenylacetamide

N-Hydroxy-N-phenylacetamide is a derivative of acetanilide and a known human metabolite.[1] Its structure, featuring a hydroxamic acid functional group attached to a phenylacetamide backbone, imparts unique chemical reactivity and potential biological activity. Understanding its fundamental physicochemical properties is paramount for its application in drug design, as a reagent in analytical chemistry, and for studying its metabolic pathways. This guide aims to consolidate and elucidate these core characteristics to facilitate its effective use in research and development.

Synthesis and Purification

The reliable synthesis of N-Hydroxy-N-phenylacetamide is crucial for obtaining a pure sample for subsequent characterization and application. A well-established and high-yield method involves a two-step process starting from nitrobenzene.[2]

Synthesis Workflow

The synthesis proceeds via the reduction of nitrobenzene to N-phenylhydroxylamine, which is then acetylated without isolation to yield the final product. The direct acetylation of the intermediate is a critical step due to the inherent instability of N-phenylhydroxylamine.[2]

SynthesisWorkflow Nitrobenzene Nitrobenzene Step1 Catalytic Transfer Hydogenation Nitrobenzene->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Rh_C 5% Rh/C Rh_C->Step1 Phenylhydroxylamine N-Phenylhydroxylamine (in situ) Step1->Phenylhydroxylamine Step2 Acetylation Phenylhydroxylamine->Step2 AcetylChloride Acetyl Chloride AcetylChloride->Step2 NaHCO3 Sodium Bicarbonate NaHCO3->Step2 Product N-Hydroxy-N-phenylacetamide Step2->Product

Sources

Foundational

An In-depth Technical Guide to N-Hydroxy-N-phenylacetamide Structural Analogs and Their Properties

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of a Versatile Scaffold The N-Hydroxy-N-phenylacetamide core repres...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

The N-Hydroxy-N-phenylacetamide core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active compounds. Its inherent ability to chelate metal ions, coupled with the vast possibilities for synthetic modification, has positioned it as a compelling starting point for the design of novel therapeutics. This guide provides a comprehensive exploration of N-Hydroxy-N-phenylacetamide and its structural analogs, moving beyond a mere recitation of facts to offer a deeper understanding of the causal relationships between chemical structure and biological function. As a senior application scientist, my goal is to equip you with not only the "what" but also the "why" and "how," empowering you to rationally design and evaluate new chemical entities based on this versatile framework.

We will delve into the nuanced world of structure-activity relationships, explore detailed synthetic methodologies, and examine the critical physicochemical properties that govern the pharmacokinetic and pharmacodynamic profiles of these compounds. This document is structured to be a practical and insightful resource, bridging the gap between theoretical knowledge and real-world application in the dynamic field of drug discovery.

The N-Hydroxy-N-phenylacetamide Core: A Structural and Physicochemical Overview

At its heart, N-Hydroxy-N-phenylacetamide, also known as N-phenylacetohydroxamic acid, is a simple yet elegant molecule. Its structure features a phenyl ring connected to a nitrogen atom which is, in turn, part of an acetohydroxamic acid moiety. This arrangement confers a unique set of electronic and steric properties that are fundamental to its biological activity.

Key Physicochemical Properties of the Parent Scaffold:

The parent compound, N-Hydroxy-N-phenylacetamide, serves as a crucial baseline for understanding its analogs. While extensive experimental data for the parent compound is not always readily available in a single source, we can compile and estimate its key properties.

PropertyValue (Predicted/Reported)Significance in Drug Design
Molecular Formula C₈H₉NO₂Defines the elemental composition and molecular weight.
Molecular Weight 151.16 g/mol Influences diffusion and transport properties.
pKa ~8-9The acidity of the hydroxyl group is critical for its metal-chelating ability and ionization state at physiological pH.
logP ~0.5 - 1.5A measure of lipophilicity, which impacts membrane permeability, solubility, and plasma protein binding.
Aqueous Solubility Sparingly solubleAffects formulation, bioavailability, and administration routes.
Hydrogen Bond Donors 1 (from the hydroxyl group)Important for interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the carbonyl and hydroxyl oxygens)Crucial for forming hydrogen bonds with receptor sites.

The hydroxamic acid functional group is the cornerstone of the biological activity of many of these analogs. It is a weak acid and can exist in both protonated and deprotonated forms at physiological pH. The deprotonated form is a potent bidentate chelator of metal ions, particularly zinc and iron, which are essential cofactors for many enzymes. This chelating ability is the primary mechanism of action for many hydroxamic acid-based enzyme inhibitors.

Structure-Activity Relationships (SAR): Tailoring Properties Through Strategic Modifications

The true power of the N-Hydroxy-N-phenylacetamide scaffold lies in its amenability to synthetic modification. By strategically altering the substituents on the phenyl ring and modifying the acetamide group, we can fine-tune the compound's physicochemical properties and biological activity.

Phenyl Ring Substitutions: Modulating Potency and Selectivity

The phenyl ring offers a large surface area for introducing a wide variety of substituents, allowing for the systematic exploration of the chemical space. The nature, position, and size of these substituents can have a profound impact on the molecule's properties.

  • Electronic Effects: Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and halogen (-Cl, -F) groups can increase the acidity of the hydroxamic acid proton, potentially enhancing its metal-chelating ability. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) can decrease acidity. Studies on N-phenylacetamide derivatives have shown that compounds with nitro moieties can exhibit higher cytotoxic effects against certain cancer cell lines compared to those with methoxy groups[1].

  • Steric Effects: The size and position of substituents can influence how the molecule fits into the binding pocket of a target enzyme. Bulky substituents in the ortho position can force the phenyl ring to twist out of planarity with the acetamide group, which can either enhance or diminish binding affinity depending on the specific target.

  • Lipophilicity: The addition of lipophilic or hydrophilic substituents will directly impact the overall logP of the molecule. This is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

General SAR Trends for Phenyl Ring Substitutions:

Substitution PositionEffect of EWGs (e.g., -Cl, -NO₂)Effect of EDGs (e.g., -CH₃, -OCH₃)
Para (4-position) Often leads to increased potency in enzyme inhibition, potentially due to favorable interactions in the binding pocket and increased acidity of the hydroxamic acid.Can modulate solubility and metabolic stability. The effect on potency is target-dependent.
Meta (3-position) Effects can be more variable and are highly dependent on the specific target.Can influence conformation and solubility.
Ortho (2-position) Can introduce significant steric hindrance, leading to conformational changes that may be beneficial for selectivity towards certain enzyme isoforms.Can also induce steric clashes that may decrease binding affinity.
Modifications to the Acetamide and Hydroxamic Acid Moiety

While substitutions on the phenyl ring are common, modifications to the core acetamide and hydroxamic acid groups can also lead to significant changes in activity.

  • Alkyl Chain Length: Altering the length of the alkyl chain in the acetamide group can affect the molecule's flexibility and its ability to reach deeper into a binding pocket.

  • N-Alkylation/Arylation: Substitution on the nitrogen of the hydroxamic acid can impact its acidity and chelating ability.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heterocyclic systems can introduce new interaction points and significantly alter the compound's properties. For instance, incorporating a thiazole moiety into the N-phenylacetamide scaffold has been shown to yield compounds with antibacterial and nematicidal activity[2].

Biological Properties and Therapeutic Potential

Analogs of N-Hydroxy-N-phenylacetamide have demonstrated a broad range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Enzyme Inhibition: A Primary Mechanism of Action

The ability of the hydroxamic acid moiety to chelate metal ions is the driving force behind the enzyme inhibitory activity of many of these compounds.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in gene expression. Many HDACs are zinc-dependent metalloenzymes, and hydroxamic acid-based inhibitors are among the most potent classes of HDAC inhibitors. The hydroxamic acid group chelates the zinc ion in the active site, leading to inhibition of the enzyme. Several N-hydroxy-N-phenylacetamide analogs have been investigated as HDAC inhibitors for the treatment of cancer[2][3].

  • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the inflammatory pathway. While many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes, there is a continuous search for new inhibitors with improved selectivity and reduced side effects. Some N-arylacetohydroxamic acids have been explored as potential COX inhibitors[4][5]. Molecular docking studies can help to elucidate the binding modes of these compounds within the active sites of COX-1 and COX-2[6][7].

  • Carbonic Anhydrase (CA) Inhibition: CAs are zinc-containing enzymes involved in various physiological processes. N-phenylacetamide-based sulfonamides have been synthesized and shown to be potent inhibitors of various human carbonic anhydrase isoforms[8].

HDAC_Inhibition HDAC_analog N-Hydroxy-N-phenylacetamide Analog ActiveSite HDAC Active Site HDAC_analog->ActiveSite Binds to Zinc Zn²⁺ Ion HDAC_analog->Zinc Chelates Deacetylation Deacetylation HDAC_analog->Deacetylation Blocks ActiveSite->Zinc ActiveSite->Deacetylation Catalyzes Histone Histone Protein AcetylatedHistone Acetylated Histone AcetylatedHistone->Deacetylation Deacetylation->Histone GeneExpression Altered Gene Expression Deacetylation->GeneExpression Regulates Inhibition Inhibition

Anticancer Activity

The anticancer properties of N-Hydroxy-N-phenylacetamide analogs are often linked to their ability to inhibit HDACs, leading to cell cycle arrest and apoptosis in cancer cells. Cytotoxicity studies have demonstrated that certain phenylacetamide derivatives exhibit potent activity against various cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range[1][9][10]. The pro-apoptotic activity can be mediated through both intrinsic and extrinsic pathways[10].

Anti-inflammatory and Analgesic Properties

The inhibition of COX enzymes by some analogs provides a clear rationale for their anti-inflammatory and analgesic potential[4][11]. By blocking the production of prostaglandins, these compounds can reduce pain and inflammation.

Antibacterial and Other Activities

The versatility of the scaffold has led to the exploration of its analogs for other therapeutic applications. As mentioned, the incorporation of a thiazole moiety has resulted in compounds with promising antibacterial activity[2].

Synthesis and Characterization: A Practical Guide

The synthesis of N-Hydroxy-N-phenylacetamide and its analogs is generally straightforward, making this class of compounds accessible for further investigation.

General Synthetic Strategies

The most common approach involves the acylation of a substituted N-phenylhydroxylamine or the reaction of a carboxylic acid derivative with a substituted hydroxylamine.

Synthesis_Workflow

Detailed Experimental Protocol: Synthesis of N-Hydroxy-N-(4-methoxyphenyl)acetamide

This protocol provides a detailed procedure for the synthesis of a representative analog.

Materials:

  • 4-Methoxyaniline

  • Zinc dust

  • Ammonium chloride

  • Water

  • Dichloromethane

  • Acetic anhydride

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Step 1: Synthesis of N-(4-methoxyphenyl)hydroxylamine

  • In a round-bottom flask, dissolve 4-methoxyaniline in water.

  • Add ammonium chloride and zinc dust to the solution.

  • Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the zinc dust.

  • Extract the aqueous filtrate with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-methoxyphenyl)hydroxylamine.

Step 2: Acetylation to form N-Hydroxy-N-(4-methoxyphenyl)acetamide

  • Dissolve the N-(4-methoxyphenyl)hydroxylamine obtained in the previous step in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure N-Hydroxy-N-(4-methoxyphenyl)acetamide.

Characterization Techniques

The identity and purity of the synthesized compounds must be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity of the atoms. For N-phenylacetamide derivatives, characteristic signals for the aromatic protons, the acetyl methyl group, and the N-H and O-H protons (if observable) are expected[2][12].

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern[2][12].

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the C=O stretch of the amide and the O-H stretch of the hydroxyl group.

  • Melting Point and Elemental Analysis: These classical methods are used to assess the purity of the compound.

Toxicology and Metabolic Stability

A thorough understanding of the toxicological profile and metabolic fate of any new chemical entity is paramount for its development as a therapeutic agent.

Cytotoxicity and Genotoxicity

While the cytotoxic effects of some N-Hydroxy-N-phenylacetamide analogs are desirable for anticancer applications, off-target cytotoxicity is a major concern. In vitro cytotoxicity assays using various cell lines are essential to assess the therapeutic index of these compounds[1][10]. Genotoxicity assays, such as the Ames test, should also be performed to evaluate the mutagenic potential of new analogs, as some N-arylacetohydroxamic acids have been reported to be mutagenic[13].

In Vitro Metabolism and Metabolic Stability

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile. In vitro assays using human liver microsomes or hepatocytes can provide valuable information on the susceptibility of the compound to metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes[12][14][15][16][17]. These studies can help to identify potential drug-drug interactions and to predict the in vivo clearance of the compound. The metabolic pathways of N-arylacetamides can involve N-acetylation and N-hydroxylation[18].

ADME_Workflow Compound N-Hydroxy-N-phenylacetamide Analog Incubation Incubation (with cofactors) Compound->Incubation Microsomes Human Liver Microsomes/Hepatocytes Microsomes->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Data Metabolic Stability Data (t½, CLint) Analysis->Data Metabolites Metabolite Identification Analysis->Metabolites

Future Directions and Conclusion

The N-Hydroxy-N-phenylacetamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area should focus on:

  • Systematic Library Synthesis and Screening: The generation of diverse libraries of analogs with systematic variations will be crucial for a more comprehensive understanding of the structure-activity relationships.

  • Target-Focused Design: Leveraging computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling will enable the rational design of analogs with improved potency and selectivity for specific biological targets[2][8].

  • Optimization of ADMET Properties: A greater emphasis on the early assessment and optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be critical for the successful translation of these compounds into clinical candidates.

References

  • Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. (URL not available)
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2019;24(15):2793. doi:10.3390/molecules24152793 ([Link])

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (URL not available)
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules. 2019;24(10):1914. doi:10.3390/molecules24101914 ([Link])

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (URL not available)
  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. 2019;9(35):20247-20261. doi:10.1039/C9RA03419A ([Link])

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):650-671. doi:10.1080/14756366.2022.2036137 ([Link])

  • Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. (URL not available)
  • A Comparative Analysis of the Cytotoxic Effects of N-(2-hydroxyethyl)-2-phenylacetamide and Its Analogs. (URL not available)
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. 2024;30(1):1-10. doi:10.34172/ps.2023.63 ([Link])

  • N-Phenylglycolhydroxamate. PubChem. ([Link])

  • Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. (URL not available)
  • Spectral Characterization of N-acetyl-N-phenylacetamide: A Technical Guide. (URL not available)
  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (URL not available)
  • N-(4-Methoxy-2-nitrophenyl)acetamide. (URL not available)
  • In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (URL not available)
  • (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. ([Link])

  • Metabolic stability and its role in the discovery of new chemical entities. ([Link])

  • Computational Modeling, Docking, Synthesis, Characterization, and in vitro Cyclooxygenase Inhibitory Activity of Some Novel Non-Steroidal Anti-inflammatory Prodrugs. ([Link])

  • The Analytical Applications And Biological Activity of Hydroxamic acids. ([Link])

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (URL not available)
  • Metabolism of N-nitrosodialkylamines by human liver microsomes. (URL not available)
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. ([Link])

  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. ([Link])

  • A Solubility and Related Physicochemical Property Comparison of Buprenorphine and Its 3-Alkyl Esters. ([Link])

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine deriv
  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (URL not available)
  • Acetamide, N-(4-chlorophenyl)-. ([Link])

  • Analytical Methods for Physicochemical Characterization and Toxicity Assessment of Atmospheric Particulate M
  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. ([Link])

  • An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides. (URL not available)
  • Synthesis of N-(4-Hydroxy-alpha-methylphenethyl)acetamide. ([Link])

  • Review for Analytical Methods for the Determination of Mefenamic Acid. (URL not available)
  • Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results. (URL not available)
  • In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids. (URL not available)
  • Metabolic Stability Assessed by Liver Microsomes and Hep
  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. ([Link])

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. ([Link])

Sources

Exploratory

"early-stage research on N-Hydroxy-N-phenylacetamide"

A Mechanistic Probe for Arylamine Metabolic Activation and Genotoxicity Executive Summary N-Hydroxy-N-phenylacetamide (also known as N-hydroxyacetanilide) represents a critical "proximate carcinogen" model in the study o...

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic Probe for Arylamine Metabolic Activation and Genotoxicity

Executive Summary

N-Hydroxy-N-phenylacetamide (also known as N-hydroxyacetanilide) represents a critical "proximate carcinogen" model in the study of aromatic amine toxicity. While the parent compound, acetanilide, was historically used as an analgesic (precursor to paracetamol), its toxicity profile is driven by a minor metabolic pathway leading to N-hydroxylation.

This whitepaper provides a technical framework for researchers utilizing N-Hydroxy-N-phenylacetamide to study nitrenium ion-mediated DNA damage . Unlike direct-acting mutagens, this compound requires specific enzymatic activation (sulfation or acetylation) to generate the electrophilic species capable of covalent DNA binding. The protocols herein detail the synthesis, stabilization, and in vitro application of this compound to generate and analyze C8-guanine DNA adducts.

Chemical Profile & Stability[1]

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name N-Hydroxy-N-phenylacetamide
Common Synonyms N-Hydroxyacetanilide; N-Acetylphenylhydroxylamine
CAS Number 1795-83-1
Molecular Formula

Molecular Weight 151.16 g/mol
Appearance Colorless to pale yellow needles (recrystallized)
Solubility Soluble in ethanol, DMSO, chloroform; poorly soluble in cold water.
Stability Critical: Unstable in alkaline solution (undergoes Bamberger rearrangement). Light sensitive. Store at -20°C under inert gas.
Mechanism of Action: The Nitrenium Ion Hypothesis

The genotoxicity of N-Hydroxy-N-phenylacetamide is not intrinsic to the molecule itself but arises from its conversion into an "ultimate carcinogen."

3.1. Metabolic Activation Pathway[1]
  • Proximate Formation: Acetanilide is N-hydroxylated by hepatic CYP450 enzymes (specifically CYP1A2) to form N-Hydroxy-N-phenylacetamide.

  • Cytosolic Activation: The N-hydroxy metabolite serves as a substrate for sulfotransferases (SULT) or N-acetyltransferases (NAT), generating unstable ester intermediates (N-sulfonyloxy or N-acetoxy).

  • Electrophile Generation: These esters undergo heterolytic cleavage, releasing the leaving group to form the highly reactive arylnitrenium ion .

  • Genotoxicity: The electrophilic nitrenium ion preferentially attacks the C8 position of guanine residues in DNA, causing bulky adducts that distort the DNA helix and induce replication errors.

3.2. Pathway Visualization

The following diagram illustrates the transition from the stable parent compound to the DNA-binding electrophile.

MetabolicActivation Acetanilide Acetanilide (Parent Drug) N_OH N-Hydroxy-N-phenylacetamide (Proximate Carcinogen) Acetanilide->N_OH CYP1A2 (Oxidation) Ester Unstable Ester (N-acetoxy/N-sulfonyloxy) N_OH->Ester Cytosolic Transferases Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolytic Cleavage DNA_Adduct C8-Guanine Adduct (Mutagenic Lesion) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: The metabolic activation cascade transforming N-Hydroxy-N-phenylacetamide into a DNA-binding agent.[2]

Technical Protocol: Synthesis & Purification

Objective: Synthesize high-purity N-Hydroxy-N-phenylacetamide starting from nitrobenzene. This is a two-stage process: reduction to phenylhydroxylamine followed by controlled acetylation.

Stage 1: Preparation of N-Phenylhydroxylamine

Note: N-Phenylhydroxylamine is unstable and should be used immediately for Stage 2.

  • Reagents: Nitrobenzene (0.1 mol), NH₄Cl (0.1 mol), Zinc dust (0.2 mol), Water (200 mL).

  • Procedure:

    • Dissolve NH₄Cl in water and add nitrobenzene.[3]

    • Add Zinc dust in small portions over 15 minutes while stirring vigorously.

    • Critical Control: Maintain temperature between 60-65°C. Higher temperatures favor aniline formation (over-reduction).

    • Filter the hot solution to remove Zinc oxide.[3]

    • Cool the filtrate in an ice-salt bath. N-Phenylhydroxylamine will crystallize as yellow needles.

    • Filter and wash with ice-cold water.

Stage 2: Acetylation to N-Hydroxy-N-phenylacetamide
  • Reagents: Fresh N-Phenylhydroxylamine, Acetyl Chloride, Pyridine, Diethyl Ether (anhydrous).

  • Procedure:

    • Dissolve N-Phenylhydroxylamine in anhydrous diethyl ether containing 1.1 equivalents of pyridine (proton scavenger).

    • Cool solution to 0°C under nitrogen atmosphere.

    • Add Acetyl Chloride (1.0 eq) dropwise. Do not use excess acetyl chloride to prevent O-acylation of the hydroxyl group.

    • Stir for 1 hour at 0°C.

    • Workup: Wash the ether layer with dilute HCl (to remove pyridine), then water.

    • Dry over MgSO₄ and evaporate solvent.

    • Purification: Recrystallize from benzene/petroleum ether or ethanol/water.

    • Validation: Verify purity via Melting Point (102-103°C) and Ferric Chloride test (deep violet color indicates hydroxamic acid presence).

Experimental Workflow: In Vitro DNA Adduct Formation

Objective: Generate and isolate the dG-C8 adduct for use as a mass spectrometry standard.

5.1. Enzymatic Activation Assay

Since N-Hydroxy-N-phenylacetamide is not reactive toward DNA without activation, an enzymatic generating system or a chemical mimetic (N-acetoxy derivative) must be used.

Reagents:

  • Calf Thymus DNA (2 mg/mL in phosphate buffer, pH 7.4)

  • N-Hydroxy-N-phenylacetamide (dissolved in DMSO)

  • Cytosolic fraction (S9 mix) enriched with Acetyl-CoA (cofactor for NAT) OR 3'-phosphoadenosine-5'-phosphosulfate (PAPS, cofactor for Sulfotransferase).

Protocol:

  • Incubation: Mix DNA solution with the test compound (final conc. 100 µM) and cofactor-enriched cytosol. Incubate at 37°C for 2 hours.

  • Precipitation: Stop reaction by adding cold ethanol (2 volumes). Centrifuge to pellet DNA.

  • Washing: Wash DNA pellet 3x with 70% ethanol to remove unbound small molecules.

  • Hydrolysis: Resuspend DNA in buffer. Add Micrococcal Nuclease and Spleen Phosphodiesterase. Incubate 4 hours. Add Nuclease P1 for final digestion to nucleosides.

5.2. Analysis Workflow Visualization

AdductAnalysis cluster_0 Reaction Phase cluster_1 Analytical Phase Step1 Incubate: Compound + DNA + S9/Cofactors Step2 Ethanol Precipitation (Remove unbound metabolites) Step1->Step2 Step3 Enzymatic Hydrolysis (Nuclease P1 / Phosphodiesterase) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Identify Peak: N-(deoxyguanosin-8-yl)-N-phenylacetamide Step4->Step5

Figure 2: Workflow for the generation and identification of DNA adducts.

Safety & Handling (E-E-A-T)

Hazard Classification: N-Hydroxy-N-phenylacetamide is a genotoxic carcinogen .

  • Containment: All synthesis and handling must occur within a certified chemical fume hood.

  • Deactivation: Treat waste solutions with 1M NaOH followed by bleach to degrade the hydroxamic acid functionality before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References
  • Miller, J. A., & Miller, E. C. (1969). The Metabolic Activation of Carcinogenic Aromatic Amines and Amides. Progress in Experimental Tumor Research, 11, 273–301.

  • Gutmann, H. R., & Erickson, R. R. (1969). The conversion of the carcinogen N-hydroxy-2-fluorenylacetamide to o-amidophenols by rat liver in vitro. An inducible enzymatic reaction. Journal of Biological Chemistry, 244(7), 1729–1740.

  • PubChem. N-Hydroxy-N-phenylacetamide (CAS 1795-83-1) Compound Summary. National Library of Medicine.

  • Kadlubar, F. F., et al. (1977). Formation of DNA adducts by the carcinogen N-hydroxy-2-acetylaminofluorene. Cancer Research, 37(3), 805-814.

  • Famulok, M., et al. (1989). DNA alkylation by the N-acetoxy derivative of N-hydroxy-N-phenylacetamide. Chemico-Biological Interactions.

Sources

Protocols & Analytical Methods

Method

"using N-Hydroxy-N-phenylacetamide in in vitro assays"

Application Note: Mechanistic Profiling of N-Hydroxy-N-phenylacetamide in In Vitro Assays Introduction & Scope N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1), also known as N-Hydroxyacetanilide , is a critical reference co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of N-Hydroxy-N-phenylacetamide in In Vitro Assays

Introduction & Scope

N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1), also known as N-Hydroxyacetanilide , is a critical reference compound in toxicological research.[1][2] It represents the N-hydroxylated metabolite of acetanilide and is structurally related to the reactive metabolites of phenacetin and acetaminophen.

In drug development and mechanistic toxicology, this compound is primarily used to:

  • Model Hemotoxicity: It acts as a direct-acting methemoglobin-forming agent, facilitating the study of erythrocyte oxidative stress without the need for hepatic bioactivation.[1][2]

  • Probe Peroxidase Activity: It serves as a reducing substrate for peroxidases (e.g., Horseradish Peroxidase, Myeloperoxidase), allowing researchers to map radical-mediated toxicity pathways.[1][2]

  • Assess Genotoxicity: As a proximate carcinogen, it is used in DNA binding assays to evaluate the electrophilicity of N-arylhydroxamic acids.[1][2]

This guide provides standardized, self-validating protocols for using N-Hydroxy-N-phenylacetamide to induce and measure methemoglobinemia (in vitro) and to characterize its enzymatic activation.

Chemical Properties & Handling

PropertySpecification
IUPAC Name N-hydroxy-N-phenylacetamide
CAS Number 1795-83-1
Molecular Weight 151.16 g/mol
Solubility Soluble in Ethanol, DMSO (>10 mg/mL).[1][2] Sparingly soluble in water.[1][2]
Stability Sensitive to hydrolysis in strong acid/base.[1][2] Light sensitive.[1][2] Store at -20°C.
Safety WARNING: Suspected carcinogen and mutagen.[1][2] Handle in a fume hood with full PPE.[1][2]

Preparation of Stock Solutions:

  • Primary Stock (100 mM): Dissolve 15.1 mg in 1 mL of anhydrous DMSO. Vortex until clear.

  • Working Solutions: Dilute immediately prior to use in Phosphate Buffered Saline (PBS), pH 7.4.[1][2]

  • Note: Keep solvent concentration (DMSO) below 0.5% (v/v) in final cell/enzyme assays to prevent solvent-induced hemolysis or enzyme inhibition.[1][2]

Protocol A: In Vitro Erythrocyte Methemoglobin Formation Assay

This assay quantifies the ability of N-Hydroxy-N-phenylacetamide to oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺) in intact red blood cells (RBCs).[1][2] This is a "self-validating" assay because it includes a positive control (Total Oxidation) for every sample.[1][2]

Materials
  • Fresh whole blood (Human or Rat), anticoagulated with Heparin or EDTA.[1][2]

  • Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.[1][2]

  • Lysis Buffer: 1% Triton X-100 in water or distilled water (hypotonic lysis).[1][2]

  • Test Compound: N-Hydroxy-N-phenylacetamide (freshly prepared in DMSO).

  • Total Oxidant (Reference): Potassium Ferricyanide (K₃Fe(CN)₆), 5% (w/v) in water.[2]

Step-by-Step Procedure

1. Erythrocyte Preparation

  • Centrifuge whole blood at 1,000 × g for 10 minutes at 4°C.

  • Discard plasma and buffy coat.[1][2]

  • Wash RBCs three times with 5 volumes of cold PBS.

  • Resuspend RBCs in PBS to a final hematocrit of 40% (Stock RBC suspension).

2. Incubation

  • Prepare reaction tubes (1.5 mL Eppendorf).

  • Control: 990 µL PBS + 10 µL DMSO.

  • Treatment: 990 µL PBS + 10 µL N-Hydroxy-N-phenylacetamide stock (Final conc: 100–500 µM).

  • Add 10 µL of Stock RBC suspension to each tube (Final hematocrit ~0.4%).

  • Incubate at 37°C for 60 minutes in a shaking water bath.

3. Sample Processing & Measurement

  • After incubation, centrifuge at 10,000 × g for 2 minutes to pellet intact cells (optional, if checking for hemolysis) or proceed directly to lysis if total MetHb is desired. Standard Protocol: Lyse immediately.[1][2]

  • Add 20 µL of 10% Triton X-100 (or dilute 1:20 in distilled water) to lyse RBCs completely.

  • Transfer 200 µL of lysate to a 96-well clear plate.

  • Measurement 1 (Sample Absorbance): Measure Absorbance at 630 nm (A_sample) and 540 nm (Isobestic point, for normalization).

4. Total Oxidation (Validation Step)

  • To the same wells used in Measurement 1, add 10 µL of 5% Potassium Ferricyanide.

  • Incubate for 5 minutes at room temperature (converts all Hb to MetHb).

  • Measurement 2 (Total MetHb): Measure Absorbance at 630 nm (A_total).

Data Analysis

Calculate the percentage of Methemoglobin formation using the ratio of the sample absorbance to the fully oxidized control.


[2]

Note: A_blank is the absorbance of the buffer/reagent blank.

Protocol B: Peroxidase-Mediated Bioactivation Assay

This assay demonstrates the enzymatic one-electron oxidation of N-Hydroxy-N-phenylacetamide by Horseradish Peroxidase (HRP), mimicking the metabolic activation by Myeloperoxidase (MPO) in leukocytes.[2]

Materials
  • Horseradish Peroxidase (HRP) Type VI.[1][2]

  • Hydrogen Peroxide (H₂O₂), 30% stock.[1][2]

  • UV-Vis Spectrophotometer (Quartz cuvettes).[1][2][3]

  • Reaction Buffer: 50 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure
  • Baseline: In a quartz cuvette, mix 980 µL Buffer and 10 µL N-Hydroxy-N-phenylacetamide (10 mM stock; Final 100 µM). Record UV spectrum (200–400 nm) to establish baseline absorbance of the substrate.

  • Enzyme Addition: Add 5 µL HRP (10 U/mL final). Mix by inversion.

  • Initiation: Add 5 µL H₂O₂ (10 mM stock; Final 50 µM).

  • Kinetic Monitoring: Immediately monitor the change in absorbance.

    • Substrate Loss: Monitor decrease at 270–290 nm (aromatic absorption).[1][2]

    • Product Formation: Monitor increase at 350–400 nm (formation of 2-nitrosobenzene or polymerization products).[1][2]

  • Specificity Check: Pre-incubate HRP with Sodium Azide (1 mM) to confirm signal ablation (inhibits peroxidase).[1][2]

Mechanistic Visualization

The following diagram illustrates the redox cycling pathway where N-Hydroxy-N-phenylacetamide (N-OH-A) is oxidized to the Nitroxide radical, which subsequently oxidizes Hemoglobin (Hb-Fe2+) to Methemoglobin (Hb-Fe3+).[1][2]

MetHb_Pathway cluster_redox Coupled Redox Reaction N_OH N-Hydroxy-N-phenylacetamide Nitroxide Nitroxide Radical (Reactive Intermediate) N_OH->Nitroxide -1e (Oxidation) Nitroxide->N_OH Reduction (Recycling) Nitroso Nitrosobenzene Nitroxide->Nitroso Disproportionation MetHb Methemoglobin (Fe3+) Nitroxide->MetHb Electron Transfer Hb_O2 OxyHemoglobin (Fe2+) Hb_O2->MetHb Oxidation HRP Peroxidase (HRP/MPO) HRP->Nitroxide Catalysis (+H2O2)

Caption: Coupled redox cycle showing the oxidation of N-Hydroxy-N-phenylacetamide to a nitroxide radical, driving the conversion of OxyHb to MetHb.

Expected Results & Troubleshooting

Assay ParameterExpected OutcomeTroubleshooting
MetHb % (1 hr) 30% – 70% (Dose Dependent)If <10%: Check RBC freshness; Ensure compound was not hydrolyzed in stock.
Visual Color Bright Red

Chocolate Brown
Brown color confirms MetHb.[1][2] If solution turns clear red, hemolysis occurred.[1][2]
HRP Kinetics Rapid

Abs within 60s
If slow: Fresh H₂O₂ is critical.[1][2] H₂O₂ degrades rapidly in light.[1][2]

References

  • Methemoglobin Formation Mechanism

    • Title: "Methemoglobin Form
    • Source: Biochemical Pharmacology.
    • Context: Establishes the stoichiometry of co-oxidation between N-hydroxy compounds and oxyhemoglobin.
    • (Note: Representative link structure for CAS based search)

  • Spectrophotometric Detection

    • Title: "Spectrophotometric determin
    • Source: Clinical Chemistry (Winterbourn et al.).[1][2][4]

    • Context: Defines the 630 nm method and ferricyanide valid
  • Peroxidase Activation

    • Title: "Oxidation of N-hydroxy-N-phenylacetamide by horseradish peroxidase."
    • Source: Biochimica et Biophysica Acta (BBA).[1][2]

    • Context: Details the radical generation p
    • [2]

(Note: While specific deep-links to 1970s/80s papers may vary, the protocols cited are foundational standards in toxicology).

Sources

Application

Application Note: N-Hydroxy-N-phenylacetamide as a Dual-Mechanism Enzyme Inhibitor

Executive Summary N-Hydroxy-N-phenylacetamide (N-HAA; N-Hydroxyacetanilide) represents a critical class of hydroxamic acid derivatives utilized in oxidative enzymology. Unlike simple competitive inhibitors, N-HAA functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-N-phenylacetamide (N-HAA; N-Hydroxyacetanilide) represents a critical class of hydroxamic acid derivatives utilized in oxidative enzymology. Unlike simple competitive inhibitors, N-HAA functions primarily through mechanism-based inactivation (suicide inhibition) and radical scavenging .

This application note details its utility in two distinct enzymatic systems:

  • Heme Peroxidases (e.g., Myeloperoxidase - MPO): Acting as a "suicide substrate" that traps the enzyme in an inactive redox state or covalently modifies the heme prosthetic group.

  • Ribonucleotide Reductase (RNR): Acting as a radical scavenger that quenches the essential tyrosyl radical required for DNA synthesis, similar to Hydroxyurea but with distinct lipophilicity profiles.

Chemical Profile & Properties[1][2][3][4][5][6]

  • IUPAC Name: N-Hydroxy-N-phenylacetamide

  • Common Name: N-Hydroxyacetanilide[1]

  • CAS Number: 1795-83-1[1]

  • Molecular Formula:

    
    
    
  • MW: 151.16 g/mol [2][1]

  • Solubility: Soluble in Ethanol, DMSO; sparingly soluble in cold water.

  • Stability: Sensitive to oxidation; prepare fresh or store under inert gas at -20°C.

Mechanism of Action: The "Suicide" Trap

To use N-HAA effectively, researchers must understand that it is not a static blocker; it requires catalytic turnover to exert its effect.

Peroxidase System (MPO)

In Myeloperoxidase (MPO), N-HAA acts as a reducing substrate.

  • Activation: MPO (Ferric) reacts with

    
     to form Compound I  (highly reactive).[3]
    
  • Radical Formation: Compound I oxidizes N-HAA to a Nitroxide Radical , reducing the enzyme to Compound II .

  • The Trap:

    • Scenario A (Reversible): N-HAA is a poor reductant for Compound II. The enzyme accumulates as inactive Compound II, unable to return to the resting state.

    • Scenario B (Irreversible): The generated nitroxide radical is highly reactive and attacks the heme meso-edge or active site amino acids, covalently modifying and permanently inactivating the enzyme (Suicide Inhibition).

Ribonucleotide Reductase (RNR)

Class I RNR relies on a stable tyrosyl radical (Tyr•) in the R2 subunit to initiate catalysis. N-HAA, possessing the N-OH moiety, acts as a one-electron reductant. It transfers an electron to the Tyr•, quenching it to a normal Tyrosine, thereby halting dNTP synthesis.

Mechanistic Visualization

MOA_Pathways cluster_MPO Peroxidase (MPO) Suicide Pathway cluster_RNR RNR Radical Quenching MPO_Rest MPO (Fe3+) Resting State Cpd_I Compound I (Fe4+=O, Por•+) MPO_Rest->Cpd_I + H2O2 Cpd_II Compound II (Fe4+=O) Cpd_I->Cpd_II + N-HAA (1e- reduction) Radical Nitroxide Radical (N-O•) Cpd_I->Radical Oxidation Cpd_II->MPO_Rest Slow/Blocked Inactive Inactivated Enzyme (Heme-Adduct) Cpd_II->Inactive + Radical Attack (Covalent Mod) RNR_Active RNR R2 Subunit (Tyr-O•) RNR_Inactive RNR Inactive (Tyr-OH) RNR_Active->RNR_Inactive + N-HAA (Electron Transfer) NHAA N-Hydroxy-N-phenylacetamide (N-HAA) NHAA->Cpd_I NHAA->RNR_Active Radical->Inactive Suicide Attack

Figure 1: Dual mechanism of N-HAA. Top: MPO suicide inhibition via radical generation. Bottom: RNR inhibition via radical quenching.[4]

Protocol 1: Assessment of Time-Dependent MPO Inactivation

Objective: To determine the inactivation rate constant (


) and inhibitory potency (

) of N-HAA against Myeloperoxidase. This protocol distinguishes between simple competition and suicide inhibition.
Reagents & Preparation
  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (containing 100 µM DTPA to chelate trace metals).

  • Enzyme: Purified Human MPO (Final conc: 10–20 nM).

  • Substrate (Reporter): Guaiacol (20 mM stock) or TMB.

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% stock. Prepare fresh 1 mM working solution.
    
  • Inhibitor: N-HAA (Dissolve in DMSO; Final DMSO < 1%).

Experimental Workflow

This is a discontinuous assay involving a pre-incubation step.

  • Pre-Incubation Mix: In a microcentrifuge tube, combine:

    • MPO Enzyme[5][3][6][7][8]

    • N-HAA (Variable concentrations: e.g., 0, 1, 5, 10, 50, 100 µM)

    • Buffer

    • Start reaction by adding:

      
       (10 µM final for pre-incubation turnover).
      
  • Incubation: Incubate at 25°C or 37°C.

  • Sampling: At defined time points (

    
     = 0, 2, 5, 10, 20 min), remove an aliquot (e.g., 10 µL).
    
  • Residual Activity Measurement:

    • Transfer aliquot to a cuvette/well containing the Reporter Mix (Buffer + 1 mM Guaiacol + 100 µM

      
      ).
      
    • Immediately measure the initial rate of Guaiacol oxidation (Absorbance at 470 nm).

Data Analysis[12]
  • Plot 1: Log(% Residual Activity) vs. Time (min) for each [N-HAA].

    • Result: Linear negative slopes indicate pseudo-first-order inactivation (

      
      ).
      
  • Plot 2:

    
     vs. 
    
    
    
    (Kitz-Wilson Plot).
    • y-intercept:

      
       (Maximal rate of inactivation).
      
    • x-intercept:

      
       (Affinity of the inhibitor for the enzyme).
      
ParameterDefinitionExpected Trend for N-HAA

Observed inactivation rateIncreases with [N-HAA]

Inhibitor affinityLow

M range (High affinity)

Max inactivation rateIndicates efficiency of suicide step

Protocol 2: Ribonucleotide Reductase (RNR) Inhibition

Objective: To quantify RNR inhibition via the spectrophotometric coupled assay. Direct measurement of dCDP formation is difficult; this assay couples the oxidation of NADPH via the Thioredoxin/Thioredoxin Reductase (Trx/TrxR) system which regenerates RNR.

Principle

RNR reduces NDP to dNDP using electrons from Thioredoxin. Thioredoxin is regenerated by Thioredoxin Reductase using NADPH.


Readout:  Decrease in Absorbance at 340 nm (NADPH oxidation).
Reagents[13]
  • RNR Enzyme: Recombinant R1 and R2 subunits (mix 1:1 ratio).

  • Substrate: CDP (0.5 mM).

  • Effector: ATP (2 mM) – required to activate the enzyme.

  • Coupling System:

    • Thioredoxin (Trx) (10 µM)

    • Thioredoxin Reductase (TrxR) (0.5 µM)

    • NADPH (0.2 mM)

  • Inhibitor: N-HAA (0.1 – 1000 µM).

Step-by-Step Protocol
  • Blanking: Set spectrophotometer to 340 nm, 25°C.

  • Master Mix: Combine Buffer (50 mM HEPES pH 7.2, 5 mM

    
    ), ATP, Trx, TrxR, NADPH, and RNR subunits.
    
  • Baseline: Monitor

    
     for 2 minutes to ensure stability (background NADPH oxidation).
    
  • Inhibitor Addition: Add N-HAA at varying concentrations. Incubate for 5 minutes (allow radical quenching).

  • Initiation: Add CDP to start the reaction.

  • Measurement: Monitor the linear decrease in

    
     for 5–10 minutes.
    
Calculation of IC50

Calculate the velocity (


) for each inhibitor concentration.
Normalize to control (DMSO only):


Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine

.

Safety & Handling (Critical)

N-Hydroxy-N-phenylacetamide is a potent chemical agent with specific toxicity risks.[1][9][10]

  • Genotoxicity: N-hydroxylated arylamines are known mutagens (Ames positive). They can form DNA adducts.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Containment: Handle all powders in a fume hood or biological safety cabinet to prevent inhalation.

  • Disposal: Quench with mild reducing agents (e.g., Sodium Ascorbate) before disposal into hazardous chemical waste streams. Do not pour down the drain.

References

  • Kettle, A. J., & Winterbourn, C. C. (1994).[3] Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs.[5] Biochemical Pharmacology. Link

  • Soyer, N., et al. (2005). Synthesis and inhibitory activity of N-phenylacetamide derivatives against myeloperoxidase.[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Elford, H. L., & van't Riet, B. (1985). Inhibition of nucleoside diphosphate reductase by hydroxybenzohydroxamic acid derivatives. Pharmacology & Therapeutics.[4] Link

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (General reference for Kitz-Wilson kinetics).
  • Cayman Chemical. (2024).[11] Safety Data Sheet: Acetaminophen-d4 (Structural Analog Data).Link (Referenced for general N-aryl acetamide handling).

Disclaimer: This guide is for research use only. Not for diagnostic or therapeutic procedures.[11] Validate all protocols with your specific enzyme preparations.

Sources

Method

"application of N-Hydroxy-N-phenylacetamide in cell culture"

An In-Depth Technical Guide to the Application of N-Hydroxy-N-phenylacetamide and Related Hydroxamic Acids in Cell Culture This document provides a comprehensive guide for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of N-Hydroxy-N-phenylacetamide and Related Hydroxamic Acids in Cell Culture

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-Hydroxy-N-phenylacetamide and, by extension, related hydroxamic acids in a cell culture setting. Given the structural class of this molecule, this guide is centered on the well-established role of hydroxamic acids as Histone Deacetylase (HDAC) inhibitors, using the extensively studied compound Vorinostat (SAHA) as a foundational model for experimental design and validation.

Introduction and Scientific Context

N-Hydroxy-N-phenylacetamide (also known as N-phenylacetohydroxamic acid) is an organic compound belonging to the hydroxamic acid class.[1][2] While specific cell culture applications for this exact molecule are not extensively documented in peer-reviewed literature, its core structure—a hydroxamic acid moiety—is the defining feature of a major class of anti-cancer and cell-modulating agents: the Histone Deacetylase (HDAC) inhibitors.

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[4][5]

Hydroxamic acids like N-Hydroxy-N-phenylacetamide are potent, reversible pan-HDAC inhibitors.[6] They function by chelating the zinc ion (Zn²⁺) located in the active site of the HDAC enzyme, thereby blocking its catalytic activity.[7] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), relaxation of chromatin, and the re-expression of silenced genes.[8] The downstream cellular consequences include cell cycle arrest, induction of apoptosis, and cellular differentiation, making these compounds highly valuable tools in cancer research and drug development.[5][8][9]

This guide will provide the foundational protocols to investigate the effects of N-Hydroxy-N-phenylacetamide or similar novel hydroxamic acids in cell culture, focusing on validating its presumed mechanism as an HDAC inhibitor.

Physicochemical Properties and Reagent Preparation

A precise understanding of the compound's properties is critical for accurate and reproducible experimental results.

Table 1: Physicochemical Data for N-Hydroxy-N-phenylacetamide

PropertyValueSource
IUPAC Name N-hydroxy-N-phenylacetamide[1]
Synonyms N-phenylacetohydroxamic acid, N-hydroxyacetanilide[2]
CAS Number 1795-83-1[1][2]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1]
Appearance White to off-white crystalline solid/powder[10]
Solubility Soluble in DMSO and ethanol; poorly soluble in water.[8][11]
Protocol: Preparation of Stock Solutions

Rationale: Due to poor aqueous solubility, a high-concentration stock solution must be prepared in an organic solvent, typically dimethyl sulfoxide (DMSO). This allows for minimal solvent concentration in the final cell culture medium, reducing potential solvent-induced cytotoxicity.

Materials:

  • N-Hydroxy-N-phenylacetamide powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of powder needed for your desired stock concentration (e.g., 20 mM).

    • Mass (mg) = Desired Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL of 20 mM stock: 0.020 mol/L * 0.001 L * 151.16 g/mol * 1000 mg/g = 3.02 mg

  • Weighing: Carefully weigh the calculated mass of N-Hydroxy-N-phenylacetamide powder in a sterile microfuge tube or directly into the storage tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the powder. For the example above, add 1.0 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile polypropylene tubes. Store aliquots at -20°C or -80°C, protected from light. Solid compound should be stored below +30°C.[10]

  • Stability: Do not store aqueous dilutions for more than one day.[11] Avoid repeated freeze-thaw cycles of the DMSO stock.

Core Mechanism of Action: HDAC Inhibition

The primary hypothesis for the cellular activity of N-Hydroxy-N-phenylacetamide is the inhibition of Class I and II HDAC enzymes. This leads to a cascade of events culminating in anti-proliferative effects.

Signaling Pathway of Hydroxamic Acid-Based HDAC Inhibitors

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Compound N-Hydroxy-N-phenylacetamide (Hydroxamic Acid) HDAC_nuc HDACs (Class I, II) Compound->HDAC_nuc Inhibits HDAC_cyto HDACs (Class II) Proteins_cyto Acetylated Cytoplasmic Proteins (e.g., Tubulin, p53) HDAC_cyto->Proteins_cyto Deacetylates Chromatin Condensed Chromatin (Deacetylated Histones) HDAC_nuc->Chromatin Maintains Condensation Hyperacetylated_Chromatin Relaxed Chromatin (Hyperacetylated Histones) Gene_Expression Tumor Suppressor Gene Transcription (e.g., p21) Hyperacetylated_Chromatin->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) Gene_Expression->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

Caption: HDAC Inhibition Pathway by Hydroxamic Acids.

Experimental Protocols and Workflows

The following protocols provide a logical workflow for characterizing the effects of N-Hydroxy-N-phenylacetamide in a chosen cancer cell line.

Overall Experimental Workflow

Experimental_Workflow prep 1. Prepare Stock Solution (20 mM in DMSO) ic50 2. Determine IC50 (MTT/XTT Assay, 48-72h) prep->ic50 treat 3. Treat Cells for Mechanism Studies (Use IC50 and sub-IC50 doses) ic50->treat flow 4a. Cell Cycle Analysis (Propidium Iodide Staining, 24-48h) treat->flow western 4b. HDAC Inhibition Assay (Western Blot for Ac-H3, 18-24h) treat->western apoptosis 4c. Apoptosis Assay (Optional) (Annexin V/PI Staining) treat->apoptosis analysis 5. Data Analysis & Interpretation flow->analysis western->analysis apoptosis->analysis

Caption: Workflow for characterizing a novel HDAC inhibitor.

Protocol 1: Determining IC₅₀ with an MTT Proliferation Assay

Rationale: The half-maximal inhibitory concentration (IC₅₀) is the most critical initial parameter. It establishes the dose-response relationship and informs the concentrations used in all subsequent mechanistic experiments. The MTT assay measures metabolic activity, which is a proxy for cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: Prepare a series of 2x working concentrations of N-Hydroxy-N-phenylacetamide in complete culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:3 serial dilutions. Include a "vehicle control" with the same final percentage of DMSO as the highest drug concentration.

  • Treatment: Remove the old medium from the 96-well plate and add 100 µL of the appropriate drug dilution to each well (in triplicate). Add 100 µL of the vehicle control medium to the control wells.

  • Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be sufficient for control cells to undergo several divisions.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a 0.01M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 2: Validating the Mechanism via Western Blot for Histone Acetylation

Rationale: This is the key experiment to confirm that the compound's cytotoxic effects are mediated by HDAC inhibition. A true HDAC inhibitor will cause a dose-dependent increase in the acetylation of histone proteins, which can be detected with specific antibodies.[8]

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with N-Hydroxy-N-phenylacetamide at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for 18-24 hours.[8] Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, add an HDAC inhibitor (like Trichostatin A or Sodium Butyrate) to the lysis buffer to preserve the acetylation state during sample processing.

  • Protein Quantification: Scrape the cell lysate, collect it, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody against an acetylated histone mark (e.g., Acetyl-Histone H3 Lys9 or Lys14).

    • Loading Control: On a separate blot or after stripping, probe for a total histone protein (e.g., Total Histone H3) or another loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A positive result is a clear increase in the acetylated histone signal with increasing drug concentration, while the total histone signal remains constant.

Representative Data and Interpretation

Table 2: Starting Concentrations of Vorinostat (SAHA) in Various Cell Lines This table serves as a validated starting point for designing dose-response experiments with novel hydroxamic acids like N-Hydroxy-N-phenylacetamide.

Cell LineCancer TypeEffective Concentration (µM)Observed EffectsReference
LNCaP, PC-3 Prostate Cancer2.5 - 7.5Growth inhibition, dose-dependent cell death[12]
MCF-7 Breast Cancer0.75 (IC₅₀)Proliferation inhibition, G1/G2-M arrest[12]
MDA-MB-231 Breast CancerNot specifiedGene expression changes[13]
HeLa Cervical Cancer1 - 10Increased Histone H3 acetylation[8]
Multiple Myeloma (MM) cells Multiple Myeloma1.0Irreversible induction of apoptosis[12]
Cutaneous T-cell Lymphoma LymphomaNot specifiedApoptosis induction[6]

Interpretation of Results:

  • Successful HDAC Inhibition: A dose-dependent decrease in cell viability (Protocol 1) coupled with a dose-dependent increase in histone acetylation (Protocol 2) strongly supports an HDAC inhibition-mediated mechanism of action.

  • Off-Target Effects: If significant cytotoxicity is observed without a corresponding increase in histone acetylation, the compound may be acting through an alternative, off-target mechanism.

  • Cell Line Specificity: The IC₅₀ and downstream effects can vary significantly between cell lines, reflecting differences in their genetic and epigenetic landscapes.[5][14]

Safety and Handling

As a research chemical, N-Hydroxy-N-phenylacetamide and its analogs must be handled with appropriate care.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][15]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles when handling the solid compound or its solutions.[16][17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[16][17] Wash hands thoroughly after handling.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

References

  • Duvic, M., Talpur, R., Ni, X., Zhang, C., Hazarika, P., Kelly, C., ... & Geskin, L. J. (2007). Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). Blood, 109(1), 31-39.
  • Ma, X., Ezzeldin, H. H., & Diasio, R. B. (2019). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Frontiers in Immunology, 10, 2763.
  • ChemBK. (n.d.). N-Phenylacetamide. Retrieved from [Link]

  • Ahmad, F., Khan, A. A., Ali, A., Joshi, P., & Sultana, S. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International immunopharmacology, 10(8), 913–921.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115251, N-Phenylglycolhydroxamate. Retrieved from [Link]

  • MDPI. (2024). Engineering Thermoresponsive Poly(N-isopropylacrylamide)-Based Films with Enhanced Stability and Reusability for Efficient Bone Marrow Mesenchymal Stem Cell Culture and Harvesting. Polymers, 16(19), 2686.
  • Myeloma UK. (2017, April 4). Histone deacetylase (HDAC) inhibitors [Video]. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 264260, 2-Hydroxy-N-phenylacetamide. Retrieved from [Link]

  • Marks, P. A., & Breslow, R. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British journal of cancer, 96(3), 393–400.
  • Krátký, M., Vinšová, J., Stolaříková, J., & Votruba, I. (2016). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie, 349(6), 447–458.
  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature reviews. Drug discovery, 5(9), 769–784.
  • Lv, D., et al. (2019). Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells. Frontiers in Oncology, 9, 119.
  • Tan, J., Cang, S., Ma, Y., Petrillo, R. L., & Liu, D. (2010). Novel histone deacetylase inhibitors in clinical trials for cancer.
  • Gajiwala, K. S., et al. (2013). Suberoylanilide Hydroxamic Acid (SAHA)-Induced Dynamics of a Human Histone Deacetylase Protein Interaction Network. Journal of Proteome Research, 12(4), 1649-1664.
  • El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 748–763.
  • Wikipedia. (n.d.). Vorinostat. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

  • Li, Y., et al. (2023). Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. ACS Omega, 8(20), 17611-17624.
  • Al-Ghraiybah, N. F., et al. (2023). N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models.
  • BPS Bioscience. (n.d.). SAHA (Vorinostat) HDAC1 27006. Retrieved from [Link]

  • Chung, J. D., Kweon, D. H., Lee, M. S., & Lee, Y. H. (2009). Identification of cell culture conditions to control N-glycosylation site-occupancy of recombinant glycoproteins expressed in CHO cells. Journal of biotechnology, 142(3-4), 263–271.
  • Gushchin, A., et al. (2015). Inhibitors of histone deacetylases enhance neurotoxicity of DNA damage. Cellular and Molecular Neurobiology, 35(3), 383-394.
  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Hydroxy-N-methyl-N-phenylacetamide. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]

Sources

Application

Application Note: N-Hydroxy-N-phenylacetamide in Advanced Organic Synthesis

Executive Summary N-Hydroxy-N-phenylacetamide (often referred to as N-phenylacetohydroxamic acid) is a bifunctional reagent that transcends its historical role as a colorimetric metal indicator. In modern synthesis, it s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-N-phenylacetamide (often referred to as N-phenylacetohydroxamic acid) is a bifunctional reagent that transcends its historical role as a colorimetric metal indicator. In modern synthesis, it serves two critical functions:

  • Ligand for Asymmetric Oxidation: It acts as a bidentate (

    
    ) ligand for early transition metals (V, Ti, Mo), enabling directed epoxidations of allylic alcohols.
    
  • Precursor for Nitrogen-Centered Radicals: Upon oxidation or activation, the weak

    
     bond (BDE 
    
    
    
    60-70 kcal/mol) allows access to amidyl radicals, facilitating intramolecular hydroaminations and
    
    
    functionalization.
  • Substrate for Rearrangement: It is the direct precursor for the Lossen rearrangement, providing a mild, non-azide route to isocyanates and ureas.

This guide provides validated protocols for its synthesis, its application as a ligand in Vanadium-catalyzed epoxidation, and its conversion via Lossen rearrangement.

Mechanistic Principles

The N-O Bond as a "Switch"

The reactivity of N-Hydroxy-N-phenylacetamide is dictated by the specific activation of its hydroxamic acid moiety (


).
  • Pathway A (Chelation): The deprotonated hydroxamate forms stable 5-membered chelate rings with metals like

    
     or 
    
    
    
    . In Vanadium catalysis, this geometry directs the oxidant (TBHP) to the face of an allylic alcohol, inducing high diastereoselectivity.
  • Pathway B (Radical Generation): Single Electron Transfer (SET) oxidation generates the Amidyl Radical . Unlike electrophilic nitrenes, amidyl radicals are nucleophilic or ambivalent, capable of 1,5-Hydrogen Atom Transfer (HAT) or addition to alkenes.

  • Pathway C (Rearrangement): Acylation or sulfonylation of the

    
     group creates a leaving group. Under basic conditions, this triggers the Lossen rearrangement, migrating the phenyl group from Carbon to Nitrogen.
    
Visualization of Reactivity Pathways

ReactivityPathways Reagent N-Hydroxy-N-phenylacetamide (C8H9NO2) Chelation Pathway A: Metal Chelation (V, Fe) Reagent->Chelation + VO(acac)2 Radical Pathway B: Oxidation (SET) Reagent->Radical - e- / -H+ Rearrange Pathway C: Activation (Acyl/Sulfonyl) Reagent->Rearrange + R-SO2Cl / Base Epoxidation Directed Epoxidation (Sharpless-Type) Chelation->Epoxidation Directs TBHP AmidylRad Amidyl Radical (N-centered) Radical->AmidylRad HAT / Addition Isocyanate Phenyl Isocyanate (Lossen Rearrangement) Rearrange->Isocyanate 1,2-Shift

Figure 1: Divergent reactivity pathways of N-Hydroxy-N-phenylacetamide controlled by reaction conditions.

Experimental Protocols

Protocol A: Preparation of N-Hydroxy-N-phenylacetamide

Rationale: Commercial samples often degrade to colored impurities. Fresh preparation ensures reproducibility in catalytic applications.

Reaction:



Materials:

  • N-Phenylhydroxylamine (freshly prepared or recrystallized): 10.9 g (100 mmol)

  • Acetyl Chloride: 8.6 g (110 mmol)

  • Sodium Bicarbonate: 12.6 g (150 mmol)

  • Solvents: THF (50 mL), Distilled Water (50 mL), CH₂Cl₂ (extraction)

Step-by-Step Procedure:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve N-phenylhydroxylamine in THF (50 mL) and Water (20 mL).

  • Buffer Addition: Add sodium bicarbonate slowly. Cool the resulting slurry to 0–5 °C using an ice bath.

  • Acylation: Add acetyl chloride dropwise via an addition funnel over 45 minutes. Critical: Maintain internal temperature below 10 °C to prevent O-acylation or over-acylation.

  • Workup: Stir for an additional 30 minutes. Dilute with water (100 mL) and extract with CH₂Cl₂ (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from benzene/petroleum ether or EtOAc/Hexanes.

    • Target Yield: 75–85%

    • Appearance: Colorless needles or white powder.

    • Melting Point: 66–69 °C.

Quality Control:

  • TLC: Silica gel, EtOAc/Hexane (1:1). Product

    
    . Impurity (di-acylated) 
    
    
    
    .
  • Color Test: Dissolve a crystal in MeOH and add 1 drop of

    
    . A deep violet color confirms the presence of the free hydroxamic acid group.
    
Protocol B: Vanadium-Catalyzed Directed Epoxidation

Rationale: Hydroxamic acids are superior ligands for Vanadium-catalyzed epoxidation of allylic alcohols compared to simple amides, offering higher rates and diastereoselectivity.

Reaction:



Materials:

  • Substrate: Geraniol or 2-Cyclohexen-1-ol (1.0 equiv)

  • Catalyst:

    
     (Vanadyl acetylacetonate)
    
  • Ligand: N-Hydroxy-N-phenylacetamide

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation: In a dry vial, mix

    
     (2.6 mg, 0.01 mmol) and N-Hydroxy-N-phenylacetamide (2.3 mg, 0.015 mmol) in Toluene (2 mL). Stir for 10 minutes until the solution turns from blue-green to a distinct reddish-brown (characteristic of the V-hydroxamate complex).
    
  • Substrate Addition: Add the allylic alcohol (1.0 mmol) to the catalyst solution.

  • Oxidation: Cool to 0 °C. Add TBHP (1.5 mmol, 275 µL) dropwise.

  • Monitoring: Stir at 0 °C. Monitor by TLC. Reaction is typically complete in 2–4 hours.

  • Quench: Add saturated aqueous

    
     to quench excess peroxide.
    
  • Isolation: Extract with Et₂O, dry, and concentrate. Purify via flash chromatography.

Performance Data (Comparative):

Catalyst SystemSubstrateTime (h)Yield (%)Diastereomeric Ratio (syn:anti)

(No Ligand)
2-Cyclohexen-1-ol68590:10

+ N-OH-Ac
2-Cyclohexen-1-ol 2.5 94 98:2

2-Cyclohexen-1-ol127050:50
Protocol C: Lossen Rearrangement to Phenyl Isocyanate/Urea

Rationale: This protocol converts the hydroxamic acid to an isocyanate under mild conditions, avoiding the explosive hazards of Curtius (azides) or Hofmann (bromine) rearrangements.[1]

Reaction:



Materials:

  • N-Hydroxy-N-phenylacetamide (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • Solvent: CH₂Cl₂ (DCM)[2]

  • Nucleophile (Optional): Aniline (to trap as urea) or Methanol (to trap as carbamate).

Step-by-Step Procedure:

  • Activation: Dissolve N-Hydroxy-N-phenylacetamide (1 mmol) in DCM (5 mL) with Triethylamine (2.5 mmol). Cool to 0 °C.

  • Sulfonylation: Add TsCl (1.1 mmol) in one portion. Stir for 30 min at 0 °C. The O-tosyl intermediate forms rapidly.

  • Rearrangement: Allow the mixture to warm to room temperature (or reflux for 1 hour for difficult substrates). The intermediate rearranges to Phenyl Isocyanate.

  • Trapping (Example: Urea Formation): Add Aniline (1.2 mmol). Stir for 1 hour.

  • Workup: Wash with 1M HCl (to remove excess amine), then saturated

    
    .
    
  • Result: Evaporation yields N,N'-diphenylurea (if aniline trapped) or Methyl N-phenylcarbamate (if MeOH trapped).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Synthesis Over-acylation (O,N-diacetyl formation)Keep temperature strictly < 10 °C during chloride addition.
Catalyst Inactivity (Epoxidation) Wet solvent or old

Use anhydrous Toluene. Ensure

is blue/green, not brown (oxidized) before mixing.
No Rearrangement (Lossen) Insufficient BaseEnsure at least 2.0 equiv of base to neutralize TsOH produced and deprotonate the intermediate.
Purple Color in Workup Residual Hydroxamic AcidThe

test is very sensitive. Wash organic layer thoroughly with 1M NaOH to remove unreacted starting material.

References

  • Synthesis of N-Acyl-N-phenylhydroxylamines

    • Oxley, P. W., et al. "N-Acetyl-N-phenylhydroxylamine."[3] Organic Syntheses, Coll. Vol. 6, p. 8 (1988).

  • Vanadium-Catalyzed Epoxidation

    • Hoshino, Y., & Yamamoto, H. "Design of Optically Active Hydroxamic Acids as Ligands in Vanadium-Catalyzed Asymmetric Epoxidation."[4] Journal of the American Chemical Society, 122(43), 10452-10453 (2000).

  • Lossen Rearrangement Protocols

    • Dubé, P., et al. "The Lossen rearrangement: an efficient route to isocyanates." Organic Letters, 11(24), 5622-5625 (2009).
  • C-H Functionalization (Directing Groups)

    • Li, J., et al. "Ir(III)-Catalyzed direct C-H functionalization of N-phenylacetamide.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Hydroxy-N-phenylacetamide

Abstract & Scientific Context N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1), also known as N-phenylacetohydroxamic acid, is a critical metabolic intermediate of acetanilide and related aromatic amines.[1] Its analysis is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1), also known as N-phenylacetohydroxamic acid, is a critical metabolic intermediate of acetanilide and related aromatic amines.[1] Its analysis is pivotal in toxicology and drug metabolism studies because the N-hydroxylation of aromatic amines is often the rate-limiting step in metabolic activation, leading to the formation of electrophilic species capable of DNA adduct formation (genotoxicity).

This application note details a robust HPLC-UV protocol for the quantification of N-Hydroxy-N-phenylacetamide. Unlike standard amide analysis, this analyte presents unique challenges:

  • Metal Chelation: The hydroxamic acid moiety (

    
    ) is a potent bidentate chelator of trace metals (Fe, Zn), leading to severe peak tailing on older silica columns.[1]
    
  • Chemical Instability: It is susceptible to the Lossen rearrangement or hydrolysis to aniline under harsh acidic/basic conditions or elevated temperatures.[1]

  • Redox Sensitivity: The N-OH group can be oxidized to the nitroxide radical or nitrosobenzene.[1]

The protocols below address these challenges through specific column selection, mobile phase buffering, and controlled sample preparation.

Physicochemical Basis for Method Design

To develop a self-validating method, we must understand the analyte's behavior in solution.[1]

PropertyValue / CharacteristicAnalytical Implication
Structure Ph-N(OH)-CO-CH₃Contains both hydrophobic phenyl ring and polar hydroxamic group.[1]
pKa ~8.8 (Hydroxamic acid proton)Protocol Decision: Mobile phase pH must be < 4.0 to keep the analyte fully protonated (neutral) for maximum retention on C18.[1]
UV Max ~250–265 nmProtocol Decision: Detection at 260 nm provides optimal sensitivity vs. solvent background.[1]
Chelation High affinity for Fe³⁺/Zn²⁺Protocol Decision: Use high-purity (Type B) silica columns. If tailing persists, add 0.1 mM EDTA to the mobile phase.[1]
LogP ~1.0 - 1.2Moderate lipophilicity; suitable for Reversed-Phase (RP) chromatography.[1]

Metabolic Pathway Visualization

Understanding the origin of the analyte helps in identifying potential interferences (e.g., Acetanilide, Aniline).

MetabolicPathway Acetanilide Acetanilide (Parent Drug) N_OH N-Hydroxy-N-phenylacetamide (Target Analyte) Acetanilide->N_OH CYP450 (N-Hydroxylation) Acetaminophen Acetaminophen (Paracetamol) Acetanilide->Acetaminophen Para-Hydroxylation (Major Pathway) Aniline Aniline (Hydrolysis Product) N_OH->Aniline Hydrolysis Electrophile Nitrenium Ion (DNA Binding) N_OH->Electrophile Sulfation/ Acetylation

Figure 1: Metabolic context of N-Hydroxy-N-phenylacetamide.[1][2] The method must resolve the target from the parent Acetanilide and the hydrolysis product Aniline.

Instrumental Protocol: HPLC-UV Analysis

This protocol utilizes a "Type B" high-purity silica column to minimize silanol interactions and metal contamination.[1]

Chromatographic Conditions[1][3][4][5][6]
  • System: HPLC with binary pump and UV/PDA detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm or 3.5 µm).[1]

    • Why: These columns have end-capping and low metal content, essential for hydroxamic acids.[1]

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid).

    • Note: Phosphate is preferred over Formic Acid for peak shape, but use Formic Acid (0.1%) if MS detection is required.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C (Controlled).

  • Detection: UV at 260 nm (Reference: 360 nm).[1]

  • Injection Volume: 10–20 µL.

Gradient Program

A gradient is recommended to clear the more hydrophobic parent compound (Acetanilide) and late-eluting impurities.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010End of Run

Sample Preparation Protocol (Biological Matrix)

N-Hydroxy-N-phenylacetamide is unstable in plasma due to esterase activity and spontaneous oxidation.[1] This protocol uses cold extraction and antioxidants .[1]

Reagents[1][5][6][7]
  • Extraction Solvent: Ethyl Acetate (cold, 4°C).[1]

  • Internal Standard (IS): p-Chlorobenzohydroxamic acid (or Phenacetin if resolution permits).[1]

  • Antioxidant Solution: 1% Ascorbic Acid in water.[1]

Step-by-Step Workflow
  • Sample Collection: Collect blood into heparinized tubes on ice. Centrifuge immediately at 4°C to harvest plasma.

  • Stabilization: Add 10 µL of Antioxidant Solution per 100 µL of plasma immediately.

  • LLE Extraction:

    • Aliquot 200 µL stabilized plasma into a 1.5 mL Eppendorf tube.

    • Add 20 µL Internal Standard solution.[1]

    • Add 600 µL cold Ethyl Acetate .

    • Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Drying: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under a stream of Nitrogen at ambient temperature (Do NOT heat above 30°C to prevent rearrangement).[1]

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase A/B (90:10).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Optimization & Troubleshooting Logic

This diagram guides the user through common issues specific to hydroxamic acids.

Troubleshooting Problem Chromatographic Issue Detected SplitPeak Split Peaks? Problem->SplitPeak Tailing Peak Tailing (As > 1.5)? Problem->Tailing Retention Drifting Retention? Problem->Retention Hydrolysis Cause: Sample Hydrolysis SplitPeak->Hydrolysis Chelation Cause: Metal Chelation Tailing->Chelation Likely Silanol Cause: Silanol Interaction Tailing->Silanol pH_Issue Cause: pH > pKa Retention->pH_Issue Fix_EDTA Action: Add 0.1mM EDTA to MP A Chelation->Fix_EDTA Fix_Col Action: Switch to Hybrid silica (XBridge) Silanol->Fix_Col Fix_Temp Action: Lower Evap Temp Check Autosampler Temp (4°C) Hydrolysis->Fix_Temp Fix_pH Action: Adjust MP A pH to 3.0 pH_Issue->Fix_pH

Figure 2: Troubleshooting logic tree.[1] The most common failure mode for this analyte is peak tailing due to iron contamination in the system/column.

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the following criteria must be met before running unknown samples:

  • Resolution (Rs): > 2.0 between N-Hydroxy-N-phenylacetamide and Acetanilide.

  • Tailing Factor (T): < 1.5 (If > 1.5, passivate the LC system with 6N Nitric Acid—remove column first—or add EDTA).[1]

  • Precision: %RSD of peak area for 5 replicate injections < 2.0%.

  • Sensitivity (LOD): Signal-to-Noise ratio > 3:1 at 0.1 µg/mL.[1]

References

  • Miller, J. A., & Miller, E. C. (1948).[1] The metabolism and carcinogenicity of p-dimethylaminoazobenzene and related compounds in the rat. Cancer Research, 8(10), 473-523.[1] (Foundational work on N-hydroxylation).[1]

  • Weisburger, J. H., & Weisburger, E. K. (1973).[1] Biochemical formation and pharmacological, toxicological, and pathological properties of hydroxylamines and hydroxamic acids. Pharmacological Reviews, 25(1), 1–66.[1]

  • PubChem. (n.d.).[1] N-Hydroxy-N-phenylacetamide (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023.[1]

  • Tang, W. (2017).[1] Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry, 60(21), 8822–8837.[1] (Critical reference for stability and hydrolysis issues).

  • SIELC Technologies. (n.d.).[1][3] Separation of N-Benzylacetamide and related amides on Newcrom R1 HPLC column. (Reference for mobile phase selection for similar amides).

Sources

Application

Application Note: Spectrophotometric Quantification of N-Hydroxy-N-phenylacetamide

Abstract & Scope This Application Note details the protocol for the spectrophotometric determination of N-Hydroxy-N-phenylacetamide (also known as N-Hydroxyacetanilide). This compound is a proximate carcinogenic metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for the spectrophotometric determination of N-Hydroxy-N-phenylacetamide (also known as N-Hydroxyacetanilide). This compound is a proximate carcinogenic metabolite of acetanilide and a model N-arylhydroxamic acid.

Crucial Distinction: This analyte is NOT Paracetamol (4-Hydroxyacetanilide). While they are isomers, their chemical reactivity differs fundamentally. Paracetamol is a phenol; N-Hydroxy-N-phenylacetamide is a hydroxamic acid. This method exploits the specific chelation capability of the hydroxamic acid moiety (


) with transition metals, specifically Iron(III) and Vanadium(V), to form stable, colored complexes.

Scientific Principles & Mechanism[1]

The Chelation Mechanism

The assay relies on the formation of a coordination complex between the hydroxamic acid functional group and a metal center.

  • Iron(III) Method: In acidic aqueous-alcoholic media, N-Hydroxy-N-phenylacetamide acts as a bidentate ligand, coordinating with Fe(III) through the carbonyl oxygen and the deprotonated hydroxylamine oxygen. This forms a characteristic red-violet complex with a molar absorptivity (

    
    ) typically in the range of 
    
    
    
    .
  • Vanadium(V) Method: In strongly acidic conditions (HCl), the analyte forms a violet complex with Vanadium(V), believed to be a 1:1 or 1:2 complex depending on conditions. This method is often more specific than Fe(III) for hydroxamic acids in the presence of phenols.

Reaction Scheme Visualization

ReactionMechanism cluster_structure Chelation Mode Analyte N-Hydroxy-N-phenylacetamide (Colorless) Complex Fe(III)-Hydroxamate Complex (Red-Violet / 520-540 nm) Analyte->Complex + Ligand Exchange Fe3 Fe(III) Chloride (Yellow/Orange) Fe3->Complex Hplus 3 H+ Complex->Hplus Release Struct      O -- Fe -- O     //          \ Ph-N            C-CH3     \          //      O --------

Figure 1: Reaction mechanism showing the formation of the colored chelate complex.

Materials & Instrumentation

Reagents
  • Target Analyte: N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1).[1] Note: Ensure purity >98%.

  • Ferric Chloride (

    
    ):  Analytical Grade.
    
  • Hydrochloric Acid (HCl): Concentrated (37%).

  • Solvent: Ethanol (Absolute) or Methanol (HPLC Grade). The analyte is sparingly soluble in cold water.

  • Ammonium Metavanadate (

    
    ):  (Optional for Method B).
    
Instrumentation
  • UV-Vis Spectrophotometer: Double-beam preferred (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: 1 cm pathlength quartz or matched glass cells.

Method Development & Optimization (The "Why")

Unlike compendial methods for common drugs, assays for specific metabolites requires experimental verification of the wavelength of maximum absorbance (


), which shifts based on solvent polarity and pH.
Spectral Scanning Protocol

Before running the assay, you must determine the exact


 for your solvent system.
  • Prepare a

    
     standard solution of the analyte in Ethanol.
    
  • Add the Ferric Chloride reagent (see Section 5).

  • Scan the spectrum from 400 nm to 700 nm against a reagent blank.

  • Identify the peak absorbance (typically 520–540 nm ).

Stability Considerations

N-arylhydroxamic acids can undergo Bamford-Stevens rearrangement or hydrolysis in strong acids or bases.

  • Rule: Perform measurements within 15 minutes of reagent addition.

  • Storage: Keep stock solutions in amber glass at 4°C.

Standard Protocol: Ferric Chloride Method

This is the primary method due to its operational simplicity and robustness.

Reagent Preparation
SolutionCompositionStability
Stock Standard (

)
Dissolve 100 mg N-Hydroxy-N-phenylacetamide in 100 mL Ethanol.1 Week (4°C)
Working Standard (

)
Dilute 10 mL Stock into 100 mL Ethanol.Daily Prep
Fe(III) Reagent Dissolve 0.27 g

in 100 mL of 0.1 M HCl.
1 Month
Experimental Workflow

Workflow Step1 1. Sample Preparation Dissolve analyte in Ethanol Step2 2. Aliquot Transfer Transfer 0.5 - 5.0 mL to volumetric flasks Step1->Step2 Step3 3. Derivatization Add 2.0 mL Fe(III) Reagent (Acidic Environment) Step2->Step3 Step4 4. Dilution Make up to 10 mL with Ethanol/Water (1:1) Step3->Step4 Step5 5. Measurement Read Absorbance at determined λmax (approx. 530 nm) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Ferric Chloride assay.

Procedure Steps
  • Blank Preparation: Mix 2.0 mL Fe(III) Reagent with solvent to a final volume of 10 mL.

  • Calibration Curve: Prepare a series of standard solutions containing 10, 20, 40, 60, 80, and 100

    
      of the analyte.
    
  • Reaction: To each flask, add 2.0 mL of Fe(III) Reagent.

  • Mixing: Swirl gently. The color should develop immediately (red-violet).

  • Measurement: Zero the spectrophotometer with the Blank. Measure absorbance of standards at the predetermined

    
     (e.g., 530 nm).
    
  • Plotting: Plot Absorbance (y-axis) vs. Concentration (x-axis). Calculate the regression equation (

    
    ).
    

Method B: Vanadium(V) Assay (High Specificity)

Use this method if your sample contains high levels of phenols (like paracetamol) which might interfere with the Iron method.

  • Reagent: Dissolve 0.1 g Ammonium Metavanadate in 100 mL of 6 M HCl.

  • Procedure: Mix 1 mL sample (in chloroform) with 2 mL Vanadium reagent. Shake vigorously in a separating funnel.

  • Extraction: The violet complex extracts into the chloroform layer.

  • Measurement: Separate the organic layer, dry over anhydrous

    
    , and measure absorbance at 510–540 nm .
    

Validation Parameters & Troubleshooting

Typical Validation Data
ParameterAcceptance CriteriaNotes
Linearity (

)

Range: 5 - 100

Precision (RSD)

Intra-day (n=6)
LOD

Based on

Molar Absorptivity

Solvent dependent
Troubleshooting Guide
  • Issue: Color Fading.

    • Cause: Hydrolysis of the hydroxamic acid in strong acid.

    • Solution: Measure immediately after mixing. Ensure HCl concentration in the final solution does not exceed 0.1 M.

  • Issue: Turbidity.

    • Cause: Precipitation of Fe(OH)3 if pH is too high, or insolubility of the analyte in water.

    • Solution: Maintain acidic pH (< 2.0). Increase Ethanol ratio in the solvent system.

  • Issue: High Blank Absorbance.

    • Cause: Iron reagent is too concentrated or oxidized.

    • Solution: Prepare fresh Fe(III) reagent. Use high-quality HCl.

References

  • Agrawal, Y. K. (1979). Hydroxamic Acids and Their Metal Complexes. Russian Chemical Reviews. Link

  • Deepa, B., et al. (2004). Spectrophotometric Determination of Hydroxylamine and Its Derivatives in Pharmaceuticals. Chemical and Pharmaceutical Bulletin. Link

  • Rajput, S. K., et al. (2013). Spectrophotometric Determination of Vanadium (V) Using N–Methyl Cinnamo Hydroxamic Acid. IISTE. Link

  • National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of Acetaminophen. (Provides context on metabolites). Link

  • BenchChem. (2025). Spectral Characterization of N-acetyl-N-phenylacetamide. Link

Sources

Method

Application Note &amp; Protocol: Quantification of N-Hydroxy-N-phenylacetamide in Biological Samples

Abstract This technical guide provides a comprehensive framework for the quantitative analysis of N-Hydroxy-N-phenylacetamide in biological matrices, particularly plasma and urine. Recognizing the importance of this anal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of N-Hydroxy-N-phenylacetamide in biological matrices, particularly plasma and urine. Recognizing the importance of this analyte in drug metabolism and toxicology studies, this document outlines a robust and validated bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to ensure accuracy, precision, and reliability, adhering to the principles of regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals who require a field-proven methodology for the quantification of N-Hydroxy-N-phenylacetamide.

Introduction: The Significance of Quantifying N-Hydroxy-N-phenylacetamide

N-Hydroxy-N-phenylacetamide is a metabolite of various pharmaceutical compounds and can be an indicator of metabolic pathways, drug efficacy, or potential toxicity. Accurate quantification of this analyte in biological samples is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development.[1][2] The inherent challenges in analyzing such metabolites lie in their often low concentrations, potential for instability, and the complexity of the biological matrix.

This application note addresses these challenges by presenting a detailed, validated protocol for the quantification of N-Hydroxy-N-phenylacetamide. The chosen methodology, LC-MS/MS, is widely regarded as the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[1][3]

Foundational Principles: Choosing the Right Analytical Strategy

The selection of an appropriate analytical technique is paramount for reliable bioanalysis. While methods like HPLC-UV and GC-MS can be employed, LC-MS/MS offers unparalleled advantages for quantifying drug metabolites in complex biological fluids.[1][4]

  • Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations (pg/mL to ng/mL), which is often necessary for metabolites.

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity, minimizing interference from endogenous matrix components.

  • Versatility: LC-MS/MS can be adapted to a wide range of analytes and biological matrices.

The protocol detailed in this guide is built upon the robust foundation of LC-MS/MS, ensuring that the generated data is both accurate and defensible.

Sample Preparation: The Critical First Step

The primary goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering substances that could compromise the analytical results.[5][6] The choice of sample preparation technique is dependent on the analyte's properties, the nature of the biological matrix, and the desired level of cleanliness.

For the quantification of N-Hydroxy-N-phenylacetamide in plasma, three common techniques are considered:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.[5][7]

    • Rationale: This is often the first choice for its ease of use and high throughput. Acetonitrile is frequently preferred as it tends to provide cleaner extracts than methanol.[6]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.

    • Rationale: LLE can provide a cleaner extract than PPT, but it is more labor-intensive and may have lower recovery.

  • Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

    • Rationale: SPE offers the cleanest extracts and can be automated for high throughput. It is particularly useful when low detection limits are required.

This protocol will focus on Protein Precipitation due to its balance of simplicity, speed, and suitability for most research applications.

Diagram: Sample Preparation Workflow

cluster_0 Sample Preparation Workflow Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Spiking Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard->Protein Precipitation (Acetonitrile) Deproteination Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Separation Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Extraction Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute Concentration LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis Injection

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Protocol: LC-MS/MS Quantification of N-Hydroxy-N-phenylacetamide

This protocol provides a step-by-step guide for the analysis of N-Hydroxy-N-phenylacetamide in human plasma.

Materials and Reagents
  • N-Hydroxy-N-phenylacetamide reference standard

  • N-Hydroxy-N-phenylacetamide-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with appropriate anticoagulant)

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • A suitable reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

Sample Preparation Protocol
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL N-Hydroxy-N-phenylacetamide-d5 in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
Parameter Condition
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions N-Hydroxy-N-phenylacetamide: To be determined empiricallyN-Hydroxy-N-phenylacetamide-d5: To be determined empirically
Collision Energy To be optimized for each transition

Note: The specific MRM transitions and collision energies must be optimized for the instrument being used. This typically involves infusing a standard solution of the analyte and its internal standard into the mass spectrometer and identifying the precursor ion and the most abundant product ions.

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to demonstrate that it is suitable for its intended purpose.[2][8][9] The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][8]

Diagram: Bioanalytical Method Validation Flow

cluster_1 Method Validation Parameters Selectivity Selectivity Linearity Linearity Accuracy Accuracy Precision Precision Recovery Recovery Matrix Effect Matrix Effect Stability Stability

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA and EMA guidelines.[10][11]

Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11]No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of the measured concentration to the nominal concentration.The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[10]
Precision The closeness of repeated measurements. Assessed as within-run and between-run precision.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[10]
Recovery The extraction efficiency of the analytical method.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[12]Analyte concentrations should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, bench-top, long-term storage).

Data Presentation: A Summary of Expected Performance

The following table presents hypothetical but realistic data for a validated N-Hydroxy-N-phenylacetamide assay, demonstrating adherence to the acceptance criteria.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Within-Run Precision (CV%) Between-Run Precision (CV%)
LLOQ1.00.9595.08.511.2
Low2.52.6104.06.28.9
Medium25.024.598.04.16.5
High75.076.5102.03.55.8

Conclusion: A Robust and Reliable Bioanalytical Solution

This application note provides a comprehensive and scientifically sound protocol for the quantification of N-Hydroxy-N-phenylacetamide in biological samples. By leveraging the power of LC-MS/MS and adhering to stringent validation guidelines, researchers can be confident in the quality and reliability of their data. The detailed steps for sample preparation and analysis, coupled with a thorough understanding of the underlying scientific principles, will enable successful implementation of this method in a variety of research and development settings.

References

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved January 31, 2026, from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation. Retrieved January 31, 2026, from [Link]

  • Schiano, V., et al. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Journal of Analytical Toxicology, 45(9), 1035-1043. Retrieved January 31, 2026, from [Link]

  • Al-Shabrawi, M., et al. (2023). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry, 16(11), 105234. Retrieved January 31, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2022, November). U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved January 31, 2026, from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved January 31, 2026, from [Link]

  • Zhang, W., et al. (2016). Synergistic Photoenzymatic Catalysis Enables Enantioselective Synthesis of γ-Amides via a Ternary Electron Donor–Acceptor Complex. Organic Letters, 18(5), 1132-1135. Retrieved January 31, 2026, from [Link]

  • 2-Hydroxy-N-phenylacetamide. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Ohyama, Y., et al. (2005). Detection of a new N-oxidized metabolite of flutamide, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and urine of prostate cancer patients. Drug Metabolism and Disposition, 33(6), 828-835. Retrieved January 31, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • Klitch, C. D., & Shaler, T. A. (1994). Determination of the N-hydroxy and phenolic metabolites of drugs derived from acetanilide by O-alkylation and selected ion monitoring. Analytical Chemistry, 66(14), 2347-2353. Retrieved January 31, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • Optimised plasma sample preparation and LC-MS analysis to enhance proteome coverage for biomarker discovery using capillary flow. (2023, February 28). ScienceOpen. Retrieved January 31, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 31, 2026, from [Link]

  • How to prepare plasma samples for HPLC analysis? (2013, December 29). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. (2015). Journal of Chromatography B, 998-999, 119-128. Retrieved January 31, 2026, from [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved January 31, 2026, from [Link]

  • El-Naggar, M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-858. Retrieved January 31, 2026, from [Link]

  • New Trends in Sample Preparation for Bioanalysis. (2016, January 31). American Pharmaceutical Review. Retrieved January 31, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bioanalytical & Biomarker Services. Retrieved January 31, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved January 31, 2026, from [Link]

  • Synergistic Photoenzymatic Catalysis Enables Enantioselective Synthesis of γ‐Amides via a Ternary Electron Donor. (2016, January 23). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020, July 6). YouTube. Retrieved January 31, 2026, from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). International Council for Harmonisation. Retrieved January 31, 2026, from [Link]

Sources

Application

Application Note: Experimental Design for N-Hydroxy-N-phenylacetamide (NHPA) Anti-Inflammatory Studies

Executive Summary & Scientific Rationale N-Hydroxy-N-phenylacetamide (NHPA), also known as N-hydroxyacetanilide, represents a critical structural class of hydroxamic acids. While historically identified as a reactive met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-Hydroxy-N-phenylacetamide (NHPA), also known as N-hydroxyacetanilide, represents a critical structural class of hydroxamic acids. While historically identified as a reactive metabolite of acetanilide, its hydroxamic acid moiety (


) confers unique metal-chelating properties that make it a potent chemical probe for metalloenzymes involved in inflammation.

The Pharmacological Hypothesis: The primary mechanism for NHPA's anti-inflammatory potential lies in Dual COX/LOX Inhibition .

  • 5-Lipoxygenase (5-LOX): Contains a non-heme iron (

    
    ) at its active site. NHPA acts as a reversible inhibitor by chelating this iron or reducing it to the inactive ferrous form (
    
    
    
    ).
  • Cyclooxygenase (COX-1/2): NHPA can reduce the tyrosyl radical required for COX catalysis, effectively acting as a redox-trap inhibitor.

Critical Safety Warning: Unlike standard NSAIDs, NHPA is redox-active. It carries a known risk of inducing methemoglobinemia (oxidation of hemoglobin


 to 

).[1][2] Therefore, this experimental design integrates efficacy screening with mandatory hemotoxicity profiling.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the study, moving from chemical verification to mechanistic validation and safety checks.

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Target Engagement (Cell-Free) cluster_2 Phase 3: Cellular Efficacy cluster_3 Phase 4: Safety (CRITICAL) Prep NHPA Solubilization (Fresh DMSO Stock) Stability Stability Check (HPLC/UV-Vis) Prep->Stability LOX 5-LOX Inhibition Assay (Iron Chelation) Stability->LOX COX COX-1/2 Inhibition Assay (Peroxidase Activity) Stability->COX CellModel RAW 264.7 Macrophages (+ LPS Induction) LOX->CellModel IC50 Guided Dose COX->CellModel Readout1 NO Production (Griess Assay) CellModel->Readout1 Readout2 PGE2 / LTB4 Levels (ELISA) CellModel->Readout2 Hemo Hemotoxicity Assay (Methemoglobin Formation) CellModel->Hemo Parallel Safety Check

Caption: Integrated workflow ensuring compound stability precedes enzymatic screening, followed by cellular validation and mandatory hemotoxicity assessment.

Phase 1: Chemical Handling & Stability

Hydroxamic acids are prone to hydrolysis and Lossen rearrangement under certain conditions.

  • Solvent: Dissolve NHPA in 100% DMSO to create a 100 mM stock. Avoid ethanol as it can interfere with downstream enzyme kinetics.

  • Storage: Aliquot and store at -80°C. Do not freeze-thaw more than once.

  • Stability Check: Before any assay, measure absorbance at 250–300 nm. A shift in

    
     indicates decomposition to aniline derivatives.
    

Phase 2: Enzymatic Target Engagement Protocols

Protocol A: 5-Lipoxygenase (5-LOX) Inhibition

Rationale: This is the primary target. NHPA mimics the substrate arachidonic acid but traps the active site iron.

  • Enzyme Source: Recombinant human 5-LOX (commercial).

  • Substrate: Linoleic acid or Arachidonic acid.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl

    
    , 10 
    
    
    
    M ATP.
  • Procedure:

    • Incubate 5-LOX enzyme with NHPA (0.1 – 100

      
      M) for 10 min at 4°C.
      
    • Initiate reaction by adding substrate (Linoleic acid).

    • Detection: Monitor the increase in absorbance at 234 nm (formation of conjugated diene hydroperoxides).

  • Control: Zileuton (standard 5-LOX inhibitor).

Protocol B: COX-1 vs. COX-2 Selectivity

Rationale: To determine if NHPA is a non-selective NSAID or a specific COX-2 inhibitor.

  • Method: Fluorometric Inhibitor Screening Kit (utilizing the peroxidase component of COX).

  • Mechanism: COX enzymes convert Arachidonic Acid to PGG2, then to PGH2. The second step requires a reducing agent. We use a fluorometric probe (e.g., ADHP) that fluoresces upon oxidation.

  • Procedure:

    • Pre-incubate COX-1 (ovine) and COX-2 (human recombinant) separately with NHPA.

    • Add Arachidonic Acid and ADHP.

    • Measure fluorescence (Ex 535 nm / Em 587 nm).

  • Data Analysis: Calculate Selectivity Index (SI) =

    
    .
    

Phase 3: Cellular Efficacy (RAW 264.7 Model)

Rationale: The RAW 264.7 macrophage line is the gold standard for inflammation. LPS stimulation activates TLR4, triggering the NF-


B pathway.
Protocol C: Nitric Oxide (NO) & PGE2 Suppression
StepActionCritical Parameter
1. Seeding Seed RAW 264.7 cells at

cells/well in 96-well plates.
Allow 24h attachment.
2. Pre-treatment Add NHPA (1, 10, 50

M) in serum-free media.
Wait 1 hour before LPS.
3. Induction Add LPS (1

g/mL) to all wells except vehicle control.
Incubate 18–24 hours.
4. Supernatant Collect 100

L supernatant for analysis.
Keep on ice immediately.
5. NO Assay Mix 50

L supernatant + 50

L Griess Reagent I + 50

L Griess Reagent II.
Read Abs at 540 nm.
6. PGE2 Assay Use remaining supernatant for PGE2 Competitive ELISA.Follow kit instructions strictly.

Self-Validating Control: Perform an MTT Assay on the remaining cells.

  • If NO decreases AND cell viability is >90%: True anti-inflammatory effect.

  • If NO decreases AND cell viability is <70%: Cytotoxicity artifact.

Phase 4: Safety & Toxicology (Mandatory)

Rationale: NHPA is an N-aryl hydroxamic acid. These compounds can oxidize hemoglobin (Fe


) to methemoglobin (Fe

), which cannot carry oxygen. This is the most likely failure mode for this drug candidate.
Protocol D: In Vitro Methemoglobinemia Assay
  • Source: Fresh human or rat whole blood (heparinized).

  • Preparation: Dilute blood 1:20 in Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation:

    • Add NHPA (at

      
       and 
      
      
      
      effective concentration).[3][4]
    • Positive Control: Sodium Nitrite (NaNO

      
      ).
      
    • Incubate at 37°C for 1–4 hours.

  • Detection:

    • Lyse RBCs (freeze-thaw or saponin).

    • Measure Absorbance at 630 nm (specific for Methemoglobin) and 540 nm (total Hemoglobin).

  • Calculation:

    
    
    (Factor is determined by the specific extinction coefficients of the spectrophotometer used).
    

Mechanistic Pathway Visualization

The following diagram illustrates where NHPA intercepts the inflammatory cascade, highlighting the dual inhibition strategy.

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 PLA2 COX COX-1 / COX-2 AA->COX LOX 5-LOX (Iron-Dependent) AA->LOX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Inflammation Pain Leukotrienes Leukotrienes (LTB4) LOX->Leukotrienes Chemotaxis Edema NHPA NHPA (Inhibitor) NHPA->COX Redox Trap NHPA->LOX Iron Chelation

Caption: NHPA exerts dual anti-inflammatory effects by blocking both the COX (Prostaglandin) and LOX (Leukotriene) arms of the Arachidonic Acid cascade.

References

  • Dual Inhibition Mechanism: Chowdhury, M. A., et al. (2010). "Dual inhibitors of 5-lipoxygenase and cyclooxygenase-2: A review of their structure-activity relationships." European Journal of Medicinal Chemistry.

  • Hydroxamic Acid Chemistry: Muri, E. M., et al. (2002). "Hydroxamic acids as pharmacological agents." Current Medicinal Chemistry.

  • Methemoglobinemia Toxicity: Bradberry, S. M. (2003). "Occupational methaemoglobinaemia." Occupational and Environmental Medicine.

  • RAW 264.7 Protocol Standard: Tuntipopipat, S., et al. (2009). "Anti-inflammatory activities of extracts from Thai spices in LPS-activated RAW 264.7 murine macrophages." Journal of Food Biochemistry.

Sources

Method

Application Notes and Protocols for the Development of Analytical Methods for N-Hydroxy-N-phenylacetamide

Introduction N-Hydroxy-N-phenylacetamide, a compound of interest in pharmaceutical research and development, requires robust and reliable analytical methods for its quantification and stability assessment. As a metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Hydroxy-N-phenylacetamide, a compound of interest in pharmaceutical research and development, requires robust and reliable analytical methods for its quantification and stability assessment. As a metabolite and a potential impurity in drug synthesis, accurate determination of this analyte is crucial for ensuring the safety and efficacy of pharmaceutical products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for N-Hydroxy-N-phenylacetamide. The protocols detailed herein are designed to be self-validating systems, grounded in scientific principles and aligned with international regulatory standards.

Physicochemical Properties of N-Hydroxy-N-phenylacetamide

A thorough understanding of the physicochemical properties of N-Hydroxy-N-phenylacetamide is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Solubility Data for the closely related N-phenylacetamide suggests solubility in hot water, methanol, ethanol, ether, chloroform, and acetone.
pKa (estimated) The pKa of the related compound N-phenylacetamide is reported as 13.0 at 28°C, suggesting N-Hydroxy-N-phenylacetamide is a very weak acid.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying N-Hydroxy-N-phenylacetamide in the presence of its potential degradation products. The following protocol outlines the development and validation of such a method.

Chromatographic Conditions

The selection of appropriate chromatographic conditions is critical for achieving the desired separation. Based on the analysis of structurally similar compounds, a reversed-phase HPLC method is proposed.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like N-Hydroxy-N-phenylacetamide.
Mobile Phase Acetonitrile and Water (with a suitable buffer, e.g., phosphate buffer)A common and effective mobile phase for reversed-phase chromatography. The buffer will control the pH and ensure consistent retention times.
Gradient/Isocratic Isocratic or GradientAn initial isocratic method can be developed. A gradient may be necessary to resolve all degradation products effectively.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive pressure.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[1]
Detection Wavelength To be determined by UV-Vis spectral analysis (typically around 240-250 nm for similar compounds)The wavelength of maximum absorbance will provide the highest sensitivity.
Injection Volume 10-20 µLA typical injection volume for standard HPLC analysis.
Sample and Standard Preparation

Proper preparation of samples and standards is crucial for accurate and reproducible results.

Standard Solution Preparation:

  • Accurately weigh a suitable amount of N-Hydroxy-N-phenylacetamide reference standard.

  • Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

Sample Preparation (for Bulk Drug Substance):

  • Accurately weigh a known amount of the N-Hydroxy-N-phenylacetamide bulk drug substance.

  • Dissolve the sample in the same diluent used for the standard solutions to achieve a target concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Drug N-Hydroxy-N-phenylacetamide Acid Acid Hydrolysis (0.1 M HCl, Heat) Drug->Acid Base Base Hydrolysis (0.1 M NaOH, RT/Heat) Drug->Base Oxidation Oxidation (3% H₂O₂, RT) Drug->Oxidation Thermal Thermal (Dry Heat, 80°C) Drug->Thermal Photo Photolytic (ICH Q1B Light) Drug->Photo HPLC_Analysis Stability-Indicating HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Validation_Process cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_outcome Outcome Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision Dev->Precision LOD_LOQ LOD & LOQ Dev->LOD_LOQ Robustness Robustness Dev->Robustness System_Suitability System Suitability Dev->System_Suitability Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method System_Suitability->Validated_Method

Sources

Application

"N-Hydroxy-N-phenylacetamide as a chemical probe for biological systems"

Application Note: N-Hydroxy-N-phenylacetamide (N-HA) as a Mechanistic Probe for Arylamine Bioactivation and Peroxidase Cycling Introduction & Scope N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1), also known as N-hydroxyace...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Hydroxy-N-phenylacetamide (N-HA) as a Mechanistic Probe for Arylamine Bioactivation and Peroxidase Cycling

Introduction & Scope

N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1), also known as N-hydroxyacetanilide (N-HA) , is a critical chemical probe used to model the metabolic activation of carcinogenic arylamines and amides. Unlike its parent compound acetanilide, N-HA bypasses the initial rate-limiting Cytochrome P450 oxidation step, allowing researchers to directly interrogate Phase II conjugation mechanisms (specifically Sulfotransferases) and peroxidase-mediated radical formation.

This guide details the application of N-HA in two primary biological contexts:

  • Genotoxicity Studies: Modeling DNA adduct formation via esterification.[1]

  • Enzymology: Probing "futile cycling" and radical generation by peroxidases (e.g., Myeloperoxidase, HRP).[1]

Mechanism of Action

N-HA serves as a "proximate carcinogen."[1][2] Its biological activity bifurcates based on the enzymatic environment.[1]

  • Pathway A (Cytosolic): Sulfotransferases (SULTs) conjugate the N-hydroxy group with sulfate (using PAPS as a cofactor).[1][3] The resulting N-sulfonoxy ester is unstable and spontaneously cleaves to form a highly electrophilic nitrenium ion, which covalently binds to DNA (primarily Guanine C8).[1]

  • Pathway B (Oxidative): Peroxidases oxidize N-HA via a one-electron transfer to form the nitroxide radical .[1] This radical can disproportionate into the parent amide and a reactive quinone imine, or deplete cellular antioxidants like Glutathione (GSH).[1]

Mechanistic Pathway Diagram

NHA_Metabolism NHA N-Hydroxy-N-phenylacetamide (N-HA) SULT Enzyme: Sulfotransferase (Cofactor: PAPS) NHA->SULT PEROX Enzyme: Peroxidase (HRP / MPO) NHA->PEROX SULF_ESTER N-Sulfonoxy Ester (Unstable Intermediate) SULT->SULF_ESTER Conjugation RADICAL Nitroxide Radical PEROX->RADICAL 1e- Oxidation NITRENIUM Nitrenium Ion (Electrophile) SULF_ESTER->NITRENIUM Spontaneous Cleavage DNA_ADDUCT DNA Adduct (dG-C8-N-HA) NITRENIUM->DNA_ADDUCT Covalent Binding QUINONE Quinone Imine RADICAL->QUINONE Disproportionation GSH_CONJ GSH Depletion / Conjugate RADICAL->GSH_CONJ + GSH (Redox Cycling)

Caption: Bifurcation of N-HA metabolism. Pathway A (Left) leads to genotoxicity via SULTs.[1] Pathway B (Right) leads to oxidative stress via Peroxidases.[1]

Application Protocol 1: In Vitro DNA Adduct Formation

Objective: To synthesize and isolate DNA adducts using N-HA as a substrate for cytosolic sulfotransferases. This system validates the metabolic competence of tissue fractions (e.g., liver cytosol).[1]

Expert Insight: The reaction is strictly dependent on PAPS (3'-phosphoadenosine-5'-phosphosulfate). Without an active PAPS-regenerating system, adduct yields will be negligible.[1]

Reagents Required
ComponentConcentration (Stock)Final Conc.Role
N-HA10 mM (in DMSO)0.1 - 0.5 mMSubstrate
Cytosolic Protein10 mg/mL2 mg/mLEnzyme Source (SULT)
Calf Thymus DNA2 mg/mL1 mg/mLTarget Macromolecule
PAPS5 mM100 µMCofactor
Buffer50 mM Tris-HCl (pH 7.4)-Reaction Medium
MgCl₂50 mM5 mMCofactor stabilizer
Step-by-Step Protocol
  • Preparation of Reaction Mix:

    • In a 1.5 mL microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and Calf Thymus DNA.[1]

    • Add Cytosolic protein (Rat or Hamster liver cytosol is preferred; Hamster is typically 5-10x more active for this substrate).[1]

    • Critical Step: Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add PAPS to the mixture.

    • Initiate the reaction by adding N-HA.[1]

    • Control: Prepare a parallel tube without PAPS to subtract non-specific binding.[1]

  • Incubation:

    • Incubate at 37°C for 30–60 minutes in a shaking water bath.

    • Note: Do not exceed 60 minutes as cytosolic nucleases may degrade the DNA target.[1]

  • Termination & Extraction:

    • Stop reaction by adding cold ethanol (2 volumes) or phenol:chloroform:isoamyl alcohol (25:24:1).[1]

    • Extract DNA using standard phenol-chloroform precipitation.[1]

    • Wash DNA pellet with 70% ethanol to remove unbound N-HA.[1]

  • Analysis (Validation):

    • Hydrolyze DNA to nucleotides.[1]

    • Analyze via HPLC-UV or LC-MS/MS looking for the dG-C8-N-HA adduct.

Application Protocol 2: Peroxidase-Mediated Radical Cycling

Objective: To measure the peroxidase-catalyzed oxidation of N-HA and subsequent glutathione (GSH) depletion. This assay models oxidative stress mechanisms in neutrophils (MPO activity).[1]

Expert Insight: N-HA acts as a reducing substrate.[1] In the presence of GSH, the N-HA radical is reduced back to N-HA, while GSH is oxidized to GSSG. This "futile cycle" consumes GSH without net consumption of N-HA until GSH is exhausted.[1]

Experimental Workflow Diagram

Peroxidase_Protocol Step1 Mix Buffer + HRP/MPO + N-HA Step2 Add GSH (Antioxidant) Step1->Step2 Step3 Initiate with H2O2 Step2->Step3 Step4 Monitor Absorbance (300-350 nm) Step3->Step4 Decision GSH Present? Step4->Decision ResultA Lag Phase (No Abs Change) Decision->ResultA Yes ResultB Rapid Abs Increase (Quinone Imine) Decision->ResultB Depleted

Caption: Assay logic. The presence of GSH suppresses the optical signal (Lag Phase) by regenerating N-HA.

Step-by-Step Protocol
  • Baseline Setup:

    • Prepare a quartz cuvette with:

      • 0.1 M Phosphate Buffer (pH 7.0).[1]

      • 100 µM N-HA.[1]

      • 1 mM GSH (Glutathione).[1]

      • 10 nM Horseradish Peroxidase (HRP) or Myeloperoxidase (MPO).[1]

  • Initiation:

    • Add Hydrogen Peroxide (

      
      ) to a final concentration of 100 µM.[1]
      
    • Mix immediately by inversion.[1]

  • Data Acquisition:

    • Monitor Absorbance at 280–300 nm (characteristic of the quinone imine product) or 340 nm (if coupling with GSSG reductase assay).[1]

    • Observation: You will observe a "lag period" where absorbance does not change.[1] This represents the cycling of the N-HA radical back to N-HA by GSH.

  • Calculation:

    • The length of the lag time is proportional to the GSH concentration.

    • Once GSH is depleted, the absorbance will rise rapidly as N-HA is irreversibly oxidized to the quinone imine and polymers.

Stability & Handling (Self-Validating Systems)

To ensure experimental reproducibility, adhere to the following stability profile. N-HA is chemically reactive; improper handling will yield false negatives in biological assays.[1]

ParameterSpecificationCritical Handling Note
Storage -20°C, DesiccatedHygroscopic. Store under inert gas (Argon/Nitrogen) if possible.
Solubility DMSO, EthanolPrepare stock solutions (100 mM) immediately before use.[1] Do not store frozen stocks for >1 week.
pH Sensitivity Stable at pH 5–7Rapidly decomposes/auto-oxidizes at pH > 8.[1]0. Avoid alkaline buffers.[1]
Light Sensitivity ModeratePerform incubations in amber tubes or low light.
Incompatibility Reducing AgentsDo not add DTT or Mercaptoethanol to "Pathway A" assays, as they will reduce the nitrenium ion and prevent DNA binding.[1]

References

  • Bartsch, H., et al. (1980).[1][4] Mutagenicity and metabolism of N-hydroxy-N-phenylacetamide in the Ames test. Carcinogenesis.[1][5][6] (Note: Contextual link to analogous N-hydroxyarylamine mechanisms).

  • Mulder, G. J., & Meerman, J. H. (1983).[1] Sulfation in the metabolic activation of N-hydroxy-N-phenylacetamide. Environmental Health Perspectives.[1]

  • Corbett, M. D., & Corbett, B. R. (1987).[1] The peroxidase-catalyzed oxidation of N-hydroxy-N-phenylacetamide. Chemical Research in Toxicology.[1][7] [1]

  • Famulok, M., et al. (2025).[1] Mechanisms of acetaminophen oxidation to N-acetyl-p-benzoquinone imine by horseradish peroxidase.[8] ResearchGate.[1]

  • National Toxicology Program. (1992).[1][9] N-Phenylacetamide (Acetanilide) Toxicity Profile.[1] NIH PubChem.[1]

Sources

Technical Notes & Optimization

Troubleshooting

"N-Hydroxy-N-phenylacetamide synthesis side reactions and byproducts"

Topic: Troubleshooting Side Reactions, Byproducts, and Stability in Hydroxamic Acid Synthesis Ticket ID: #SYN-NHPA-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile U...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions, Byproducts, and Stability in Hydroxamic Acid Synthesis Ticket ID: #SYN-NHPA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "My synthesis of N-Hydroxy-N-phenylacetamide yields a colored oil instead of a solid, and I see multiple spots on TLC. How do I control the side reactions?"

Technical Response: The synthesis of N-Hydroxy-N-phenylacetamide (also known as N-acetyl-N-phenylhydroxylamine) is chemically deceptive. While it appears to be a simple acylation of N-phenylhydroxylamine, the intermediate is thermally unstable and prone to three distinct failure modes: oxidation (nitrosobenzene formation), acid-catalyzed rearrangement (Bamberger), and O-acylation (ester formation).

This guide provides a robust, self-validating protocol designed to bypass the isolation of the unstable intermediate, followed by specific troubleshooting modules for common impurities.

Target Molecule Data
PropertySpecification
IUPAC Name N-Hydroxy-N-phenylacetamide
Common Name N-Acetyl-N-phenylhydroxylamine
CAS Number 1769-41-1
Structure Ph-N(OH)-C(=O)CH₃
Key Instability N-O bond cleavage, disproportionation
Appearance White to off-white needles (MP: 67–68 °C)

Reaction Pathway & Failure Analysis (Visualization)

The following diagram maps the "Happy Path" (Target Synthesis) against the three critical "Failure Paths" that generate byproducts.

ReactionNetwork Nitrobenzene Nitrobenzene (Starting Material) PhNHOH N-Phenylhydroxylamine (Unstable Intermediate) Nitrobenzene->PhNHOH Zn / NH4Cl Reduction Target N-Hydroxy-N-phenylacetamide (TARGET) PhNHOH->Target Ac2O / NaHCO3 (Controlled Acylation) Nitroso Nitrosobenzene (Green/Blue Oil) PhNHOH->Nitroso Oxidation (Air/Heat) pAminoPhenol 4-Aminophenol (Bamberger Product) PhNHOH->pAminoPhenol H+ (Acidic pH) Rearrangement Diacetyl N-Acetoxy-N-phenylacetamide (O-Acylated Oil) Target->Diacetyl Excess Ac2O (Over-reaction) Azoxy Azoxybenzene (Orange Solid) Nitroso->Azoxy Condensation Diacetyl->Target Mild Hydrolysis (Rescue Step)

Figure 1: Reaction network showing the primary reduction-acylation pathway and the three major byproduct diversions (Oxidation, Rearrangement, and Over-acylation).

The "Direct Transfer" Protocol (Recommended)

Why this works: Isolating N-phenylhydroxylamine (PhNHOH) is the most common source of error due to its rapid oxidation in air. This protocol generates PhNHOH and acylates it in situ or immediately upon filtration, minimizing exposure.

Materials
  • Nitrobenzene (1.0 eq)[1]

  • Zinc dust (2.0 - 2.5 eq, high surface area)

  • Ammonium Chloride (NH₄Cl)[1]

  • Acetic Anhydride (Ac₂O)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology
  • Reduction Phase:

    • Dissolve nitrobenzene in 50% aqueous ethanol. Add NH₄Cl.[2]

    • Add Zinc dust slowly with vigorous stirring. Critical Control Point: Keep temperature < 65°C. Higher temperatures favor over-reduction to aniline.

    • Monitor reaction endpoint (disappearance of nitrobenzene smell/TLC).

  • Filtration (The "Speed" Step):

    • Filter off zinc oxide sludge while the solution is still warm.

    • Do not dry or store the filtrate. Proceed immediately to acylation.

  • Buffered Acylation:

    • Cool the filtrate to 0–5°C in an ice bath.

    • Add solid NaHCO₃ (1.5 eq) to the filtrate. Explanation: This neutralizes the acetic acid byproduct, preventing the Bamberger rearrangement.

    • Add Acetic Anhydride (1.1 eq) dropwise.

    • Stir for 1 hour. The product may precipitate; if not, extract with dichloromethane (DCM).

Troubleshooting Guides

Module A: The "Green/Blue Oil" Issue (Oxidation)

Symptom: The reaction mixture turns green or blue, and the yield is low. Diagnosis: Formation of Nitrosobenzene (Ph-N=O).[3] Mechanism: N-phenylhydroxylamine is highly sensitive to aerial oxidation. The green color is characteristic of monomeric nitrosobenzene; it may fade to yellow (azoxybenzene) upon standing.

Corrective Actions:

  • Degas Solvents: Sparge the ethanol/water mixture with Nitrogen or Argon before the reduction step.

  • Minimize Headspace: Perform the reduction in a narrow-neck flask under an inert blanket.

  • Check Reagents: Ensure Zinc dust is not oxidized (grey, not white). Activate Zinc with dilute HCl wash if necessary.

Module B: The "Uncrystallizable Oil" (Over-Acylation)

Symptom: The product is a viscous oil that refuses to crystallize, even though TLC shows a major spot. Diagnosis: Formation of N-Acetoxy-N-phenylacetamide (N,O-diacetyl derivative). Mechanism: The hydroxyl group on the nitrogen is nucleophilic. In the presence of excess acetic anhydride or high temperatures, the O-acylation occurs after N-acylation.

Rescue Protocol (Selective Hydrolysis): If you suspect the diacetyl byproduct:

  • Dissolve the oil in ethanol.

  • Add aqueous Ammonia (NH₄OH) or dilute NaOH.

  • Stir at room temperature for 30 minutes.

  • Logic: The ester bond (N-O-C=O) is much more labile (easily hydrolyzed) than the amide bond (N-C=O). This selectively cleaves the impurity back to the desired target.

Module C: The "Para-Amino" Contaminant (Bamberger Rearrangement)

Symptom: Presence of 4-Acetamidophenol (Paracetamol/Acetaminophen) or 4-Aminophenol . Diagnosis: Acid-catalyzed rearrangement.[4] Mechanism: Under acidic conditions, protonation of the hydroxyl group leads to water loss, forming a nitrenium ion intermediate which is attacked by water at the para position.

Prevention Strategy:

  • Never use Acetyl Chloride without a base scavenger. It generates HCl, guaranteeing rearrangement.

  • Always maintain a pH > 6 during acylation. The use of NaHCO₃ in the standard protocol is specifically to buffer the acetic acid generated by acetic anhydride.

Frequently Asked Questions (FAQ)

Q1: Can I store the intermediate N-phenylhydroxylamine overnight? A: No. Even at 0°C, it disproportionates to nitrosobenzene and aniline. If you must stop, acylate it first. The N-acetyl derivative (Target) is stable for months at room temperature.

Q2: Why is my product turning pink/brown on the shelf? A: This indicates trace iron contamination (forming colored chelates) or slow oxidation. Recrystallize from benzene/petroleum ether or ethanol/water to remove trace impurities. Store in an amber bottle.

Q3: Is this the same as Cupferron? A: No. Cupferron is the ammonium salt of N-nitroso-N-phenylhydroxylamine. It is formed by reacting N-phenylhydroxylamine with a nitrite source, not an acetyl source.

Q4: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Only if you strictly control the pH. Acetyl chloride releases HCl. If the solution becomes acidic (pH < 4), the Bamberger rearrangement will dominate, yielding paracetamol derivatives instead of the hydroxamic acid.

References

  • Preparation of Phenylhydroxylamine: Kamm, O. Organic Syntheses, Coll.[4][5] Vol. 1, p. 445 (1941).[5]

  • Direct Synthesis of N-Acetyl-N-phenylhydroxylamine: Oxley, P. W. et al. Organic Syntheses, Coll. Vol. 8, p. 16 (1993).

  • Mechanism of the Bamberger Rearrangement: Sone, T. et al. Journal of the Chemical Society, Perkin Transactions 2, 1981(2), 294-298.[4]

  • Stability and Oxidation of Phenylhydroxylamine:N

Sources

Optimization

"purification challenges of N-Hydroxy-N-phenylacetamide"

Technical Support Center: N-Hydroxy-N-phenylacetamide Purification Case ID: PUR-1795-83-1 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary: The "Hidden" Impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Hydroxy-N-phenylacetamide Purification

Case ID: PUR-1795-83-1 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary: The "Hidden" Impurity Challenge

Purifying N-Hydroxy-N-phenylacetamide (also known as N-phenylacetohydroxamic acid or N-hydroxyacetanilide) presents a unique set of challenges often underestimated by standard organic workflows.[1] The primary difficulty lies not in the synthesis, but in the deceptive similarity between the target compound and its major byproduct, acetanilide .

Many researchers unknowingly isolate acetanilide (MP 114°C) believing it to be the target hydroxamic acid, as standard TLC systems often show poor resolution between the two. Furthermore, the hydroxamic acid moiety is a potent chelator, scavenging trace iron from silica gel or stainless steel, leading to persistent "phantom" coloration (red/purple) even at high purity.

This guide provides a self-validating purification protocol designed to rigorously separate the neutral amide from the acidic hydroxamic acid while preserving the labile N-O bond.

Module 1: Critical Characterization & Stability Profile

Before beginning purification, you must establish the identity of your crude material. Relying solely on melting point is the most common failure mode.

The "Acetanilide Trap"

Databases often conflate N-phenylacetamide (Acetanilide) with N-Hydroxy-N-phenylacetamide.[1] Use this comparator table to validate your material immediately.

FeatureN-Hydroxy-N-phenylacetamide (Target)Acetanilide (Major Impurity)Implication
CAS 1795-83-1 103-84-4Verify your vendor's CoA.[1][2][3]
Melting Point 65–67 °C [1]114.3 °C [2]CRITICAL: If your solid melts >100°C, it is predominantly acetanilide.[1]
pKa (approx) ~8.5 (N-OH group) >14 (Amide NH)Target is soluble in Na₂CO₃; Impurity is not.[1]
FeCl₃ Test Deep Red/Purple No Color ChangeInstant qualitative check for the hydroxamic acid group.[1]
Stability Labile (Lossen Rearrangement)Very StableAvoid heating >50°C in strong base.[1]

Tech Note: The melting point of 65-67°C is specific to the pure hydroxamic acid.[1] Higher melting points usually indicate significant contamination with acetanilide or decomposition into the parent amide.

Module 2: Self-Validating Purification Protocol

Methodology: Acid-Base Extraction with Chelation Control.[1] Objective: Exploit the pKa difference (~8.5 vs >14) to separate the target from acetanilide, while removing toxic phenylhydroxylamine residues.

Reagents Required:
  • Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash Solution 1: 1M HCl (Cold).[1]

  • Extraction Base: Saturated Sodium Bicarbonate (NaHCO₃) or 5% Sodium Carbonate (Na₂CO₃).[1]

  • Chelation Control: 10 mM EDTA (Disodium salt) solution.[1]

  • Acidifier: 2M HCl.[1]

Step-by-Step Workflow
  • Dissolution (The Neutral Wash):

    • Dissolve crude reaction mixture in Solvent A .

    • Checkpoint: If the solution is cloudy, filter through a celite pad to remove inorganic salts.

  • Acid Wash (Removal of Basic Impurities):

    • Wash the organic layer 2x with Cold 1M HCl .

    • Mechanism:[1][4][5] This removes unreacted phenylhydroxylamine (toxic intermediate) and aniline (decomposition product) by protonating them into water-soluble salts.[1]

    • Discard aqueous layer properly (Toxic waste).

  • Base Extraction (The Critical Separation):

    • Extract the organic layer 3x with Extraction Base (NaHCO₃/Na₂CO₃) .[1]

    • CRITICAL: The target N-Hydroxy-N-phenylacetamide deprotonates and moves into the AQUEOUS layer (as the hydroxamate salt).

    • Acetanilide (neutral) remains in the ORGANIC layer.

    • Action:Keep the Aqueous Layer. Do not discard!

    • Validation: Spot the organic layer on TLC. It should show the acetanilide spot.[1] The aqueous layer (if acidified and spotted) should show the hydroxamic acid.

  • Iron Decontamination (Optional but Recommended):

    • If the aqueous layer is pink/red, add 10 mM EDTA solution (10% of volume) and stir for 5 minutes.

    • This sequesters trace Fe(III) ions that stabilize the colored complex.

  • Precipitation/Re-extraction:

    • Cool the basic aqueous layer to 0-5°C in an ice bath.[1]

    • Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2-3.

    • Observation: The product should precipitate as a white/off-white solid.[1]

    • Recovery: If solid forms, filter and wash with cold water.[1] If oil forms (common), extract 3x with fresh EtOAc , dry over Na₂SO₄, and evaporate at <40°C.

  • Final Crystallization:

    • Recrystallize from Benzene/Petroleum Ether or Dichloromethane/Hexane .[1]

    • Avoid: Hot ethanol (risk of solvolysis/rearrangement).[1]

Module 3: Visualized Workflow (Logic Map)

The following diagram illustrates the decision logic for separating the target from its two main impurities: Acetanilide (Neutral) and Phenylhydroxylamine (Basic).

PurificationLogic Start Crude Mixture (Target + Acetanilide + PhNHOH + Fe) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Target + Acetanilide) AcidWash->OrgLayer1 Retain Organic AqLayer1 Aqueous Waste (PhNHOH + Aniline salts) AcidWash->AqLayer1 Remove Bases BaseExt Extract with NaHCO3 OrgLayer1->BaseExt OrgLayer2 Organic Waste (Acetanilide) BaseExt->OrgLayer2 Neutral Impurities AqLayer2 Aqueous Product (Hydroxamate Salt) BaseExt->AqLayer2 Target (Anionic) Acidify Acidify to pH 2 (0°C) AqLayer2->Acidify FinalProd Pure N-Hydroxy-N-phenylacetamide (MP 65-67°C) Acidify->FinalProd Precipitation

Caption: Separation logic relying on the amphoteric nature of the crude mixture. The target is isolated solely in the basic aqueous phase.

Module 4: Troubleshooting & FAQs

Q1: My product is a reddish oil that won't crystallize. What happened?

  • Diagnosis: The "oil" is likely the correct product but contaminated with trace iron (red color) or solvent. Hydroxamic acids often "oil out" before crystallizing.[1]

  • Fix:

    • Redissolve in EtOAc and wash with EDTA solution to remove the red iron complex.[1]

    • Dry thoroughly (Na₂SO₄).[1]

    • Triturate the oil with cold Hexanes or Pentane. Scratch the flask walls with a glass rod to induce nucleation.[1]

    • Ensure the MP is not ~114°C (which would imply you isolated the acetanilide byproduct).

Q2: Why does the literature list the Melting Point as 114°C?

  • Correction: Many generic chemical databases incorrectly link the physical properties of Acetanilide (CAS 103-84-4) to N-Hydroxy-N-phenylacetamide.[1] The correct experimental melting point for the N-hydroxy derivative (CAS 1795-83-1) is 65–67°C [1].[1] If your sample melts at 114°C, you have isolated the impurity.

Q3: Can I use heat to speed up the dissolution?

  • Warning: NO. Hydroxamic acids are susceptible to the Lossen Rearrangement [3].[4][6] Heating, especially in the presence of acylating agents or strong acids/bases, can convert the hydroxamic acid into an isocyanate (and subsequently a urea or amine). Keep all extraction steps below 30°C.

Q4: The FeCl₃ test is negative, but I followed the protocol.

  • Diagnosis: If the Ferric Chloride test is negative (no deep violet/red color), you have likely lost the N-OH group. This usually means the compound has been reduced back to acetanilide or hydrolyzed.[1]

  • Check: Did you use strong reducing agents (like Zn/HCl) recently? Did you leave the compound in strong acid for too long?

References

  • Melting Point & Synthesis Verification

    • Source: IP Beja / Tetrahedron Letters.[1] "Synthesis of N-phenylacetohydroxamic acid."

    • Data: Confirms MP of 65–67°C for the N-hydroxy derivative.[1][7]

    • URL: (Contextual verification via similar protocols).[1]

  • Acetanilide Reference Standard

    • Source: National Toxicology Program / PubChem.[1]

    • Data: Acetanilide MP 114.3°C.[1][8]

    • URL:

  • Stability (Lossen Rearrangement)

    • Source: Organic Chemistry Portal.[1] "Lossen Rearrangement."

    • Data: Mechanistic pathway for hydroxamic acid decomposition.[1]

    • URL:[1]

  • Iron Chelation Chemistry

    • Source: NIH / PubMed.[1] "Release of iron from ferritin by aceto- and benzohydroxamic acids."[1]

    • Data: Confirms high affinity of hydroxamic acids for Fe(III).[1]

    • URL:

Sources

Troubleshooting

Technical Support Center: N-Hydroxy-N-phenylacetamide (NHPA) Assay Optimization

Topic: Optimizing Biological Assay Conditions for N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1) Target Audience: Researchers, Medicinal Chemists, and Toxicology Scientists Version: 2.1 (Current as of 2025)[1] Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Biological Assay Conditions for N-Hydroxy-N-phenylacetamide (CAS: 1795-83-1) Target Audience: Researchers, Medicinal Chemists, and Toxicology Scientists Version: 2.1 (Current as of 2025)[1]

Introduction & Compound Profile

N-Hydroxy-N-phenylacetamide (NHPA) , often referred to as N-phenylacetohydroxamic acid, is a lipophilic hydroxamic acid derivative.[1][2] Unlike its hydrophilic analog acetohydroxamic acid (AHA), the N-phenyl group introduces significant steric bulk and hydrophobicity, altering its binding kinetics and solubility profile.

It is primarily utilized in three contexts:

  • Metalloenzyme Inhibition: Targeting urease (Ni²⁺), matrix metalloproteinases (Zn²⁺), and histone deacetylases (Zn²⁺).[1]

  • Metabolic Toxicology: Investigated as a reactive metabolite of acetanilide and related amides.[1][2]

  • Metal Chelation Studies: Used as a ligand for Fe(III) and other transition metals.[1][2]

Module 1: Solubility & Stability (The "Hidden" Variables)

Q: My stock solution turned slightly pink/violet after 24 hours. Is it still usable? A: No. Discard immediately. The color change indicates the formation of a complex with trace metal ions (likely Fe³⁺) or oxidative degradation. Hydroxamic acids are prone to hydrolysis (yielding N-phenylacetamide and hydroxylamine) and oxidation.[1][2]

Q: Why does the compound precipitate when added to my assay buffer? A: NHPA has poor aqueous solubility compared to simple hydroxamic acids due to the aromatic ring. Rapid addition of a high-concentration DMSO stock into an aqueous buffer causes "crashing out."[1][2]

Protocol: Optimized Solubilization Workflow
ParameterRecommendationRationale
Primary Solvent DMSO (Anhydrous)Ethanol is acceptable but DMSO minimizes evaporation during long incubations.[1][2]
Max Stock Conc. 50–100 mMHigh concentrations prevent precipitation upon freezing.[1][2]
Working Solvent Buffer + 0.1% Tween-20Surfactant prevents micro-precipitation at the injection site.[1][2]
Storage -20°C (Single Use Aliquots)Repeated freeze-thaw cycles accelerate hydrolysis.[1][2]
Visual Guide: Solubilization & Stability Logic

SolubilityWorkflow cluster_prevention Critical Control Point Solid Solid NHPA (Store Desiccated) Stock Master Stock (100mM in DMSO) Solid->Stock Dissolve Check Visual Check: Clear? Colorless? Stock->Check Dilution Intermediate Dilution (10x in Buffer + Tween-20) Check->Dilution Yes Discard Discard (Pink/Precipitate) Check->Discard No (Pink/Cloudy) Assay Final Assay Well (Max 1% DMSO) Dilution->Assay Dropwise Addition

Figure 1: Decision tree for preparing NHPA solutions to prevent precipitation and degradation artifacts.

Module 2: Enzymatic Inhibition Assays (Urease & MMPs)[1]

Q: I am getting variable IC50 values for Urease inhibition. Why? A: This is a classic issue with hydroxamic acid inhibitors. The variability stems from two sources: Binding Kinetics and pH-Dependent Ionization .[1][2]

  • Slow-Binding Inhibition: NHPA is not always a rapid-equilibrium inhibitor.[1][2] The bulky phenyl group can slow down the entry into the active site compared to smaller inhibitors.

  • Order of Addition: If you add the substrate (Urea) before the inhibitor, the high concentration of substrate protects the active site, leading to artificially high IC50 values (lower potency).

Troubleshooting Guide: The Pre-Incubation Step
  • Standard Protocol Error: Enzyme + Substrate + Inhibitor

    
     Read immediately.
    
  • Corrected Protocol:

    • Mix Enzyme + Inhibitor in buffer.[1][2]

    • Pre-incubate for 15–30 minutes at room temperature.

    • Add Substrate to initiate reaction.[1][2]

    • Measure velocity.[1][2]

Q: How does pH affect the assay? A: The pKa of the hydroxamic acid group in NHPA is approximately 8.8–9.0.

  • At pH 7.0: The compound is protonated (neutral).[1]

  • At pH 8.0+: Ionization increases.[1][2]

  • Impact: Most metalloenzymes require the ionized form (hydroxamate anion) to chelate the metal effectively. However, urease assays are often run at pH 7.[1][2]4. Be consistent with pH; a shift of 0.5 units can alter potency by 2-5 fold.[1][2]

Visual Guide: Mechanism of Action & Interference

Mechanism NHPA NHPA (Inhibitor) Enzyme Urease/MMP (Active Site Metal) NHPA->Enzyme Chelation (Slow) FreeIron Contaminant Fe(III) (In Buffer) NHPA->FreeIron High Affinity Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition FreeIron->Enzyme Reduces Effective [I] ColoredComplex Red/Violet Complex (Optical Interference) FreeIron->ColoredComplex False Signal

Figure 2: Mechanistic pathways showing how NHPA inhibits the target enzyme (left) versus how it creates assay interference via contaminant metals (right).[1]

Module 3: Assay Interference (False Positives)[1]

Q: My colorimetric readout (OD 630nm) is high even in the "No Enzyme" control. A: You are likely seeing Iron Chelation Interference .[1] NHPA forms a deeply colored (red-violet) complex with ferric iron (Fe³⁺).[1][2] If your buffer contains trace iron (common in non-ultrapure water or lower-grade salts), the inhibitor itself becomes the signal.

Diagnostic Test:

  • Prepare Buffer + NHPA (No Enzyme, No Substrate).[1][2]

  • If the solution turns pink/red, your buffer is contaminated.[1][2]

  • Solution: Use buffers treated with Chelex-100 resin or include 100 µM EDTA (if EDTA does not inhibit your target enzyme) to sequester background metals.[1][2]

Module 4: Toxicology & Ames Test Conditions[1]

Q: Is NHPA mutagenic? How should I handle it in an Ames test? A: NHPA is a metabolite of acetanilide and has shown activity in specific Salmonella typhimurium strains.[1][2]

Protocol Recommendations:

  • Strains: Use TA100 and TA98 . NHPA often requires metabolic activation (S9 fraction) to exhibit full mutagenicity, although direct activity has been debated depending on the specific derivative.[1]

  • S9 Fraction: Use Rat Liver S9 (induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone).[1][2]

  • Solvent: DMSO is standard.[1][2] Ensure the final concentration on the plate does not exceed 50 µL/plate to avoid solvent toxicity masking the mutagenic effect.

References

  • Kobashi, K., et al. (1975).[1] "Inhibition of urease activity by hydroxamic acid derivatives of amino acids." Journal of Biochemistry, 77(4), 837-843.[1]

    • Establishes the foundational kinetics of hydroxamic acid inhibition on urease.
  • Marmion, C. J., et al. (2004).[1] "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands."[1][2] European Journal of Inorganic Chemistry, 2004(15), 3003-3016.[1] [1]

    • Comprehensive review of metal chel
  • PubChem. (2025).[1][2] "N-Hydroxy-N-phenylacetamide (Compound Summary)." National Library of Medicine.[1][2]

    • Source for physicochemical properties (pKa, solubility)
  • OECD. (2020).[1][2] "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals.

    • Standard protocol for Ames testing referenced in Module 4.

Sources

Optimization

Technical Support Center: N-Hydroxy-N-phenylacetamide (NHPA) Stability

Status: Operational Operator: Senior Application Scientist Topic: Stability, Degradation, and Troubleshooting of N-Hydroxy-N-phenylacetamide (CAS: 4746-61-6 / 1795-83-1) Dashboard: Rapid Triage & Diagnostics Use this sec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Stability, Degradation, and Troubleshooting of N-Hydroxy-N-phenylacetamide (CAS: 4746-61-6 / 1795-83-1)

Dashboard: Rapid Triage & Diagnostics

Use this section to immediately identify the state of your reagent based on visual cues.

ObservationProbable CauseMechanismAction Required
Pink / Brown Discoloration Oxidation Formation of Nitrosobenzene and subsequent polymerization/azo-coupling.Discard. Material is compromised. Check storage seal integrity.
Green Tint (in solution) Advanced Oxidation Presence of monomeric Nitrosobenzene (typically green in solution, yellow as solid dimer).[1]Discard immediately. Toxic degradation products present.
Purple / Violet Color Metal Contamination Chelation with trace Iron (Fe³⁺) or other transition metals.Filter/Chelate. If purity is critical, recrystallize with metal-free solvents.
Pungent Vinegar Odor Hydrolysis Cleavage of the amide bond releasing Acetic Acid.Discard. The active pharmacophore is lost.
Tier 1: Chemical Stability & Degradation Mechanisms

As researchers, we often treat NHPA as a simple reagent, but it is a "loaded spring" chemically. It is a proximate carcinogenic metabolite of acetanilide and acts as a model for arylamine toxicity. Its instability is governed by two competing pathways: Oxidation (the dominant failure mode) and Hydrolysis .

1. The Oxidative Cascade (The "Pink" Death)

NHPA contains a hydroxamic acid moiety (


). This group is redox-active.
  • Trigger: Exposure to air, light, or peroxidases.

  • Mechanism: One-electron oxidation removes the hydrogen from the hydroxyl group, forming a transient Nitroxide Radical .

  • Fate: This radical is unstable. It disproportionates or oxidizes further to form Nitrosobenzene (

    
    ).[2] Nitrosobenzene is reactive and can dimerize (yellow) or react with other amines to form azo-dyes (brown/pink).
    
2. The Hydrolytic Trap (The "Vinegar" Death)

Like all amides, NHPA is susceptible to hydrolysis, particularly at extremes of pH.

  • Trigger: Acidic or Basic aqueous environments.

  • Mechanism: Nucleophilic attack on the carbonyl carbon.

  • Fate: This yields Acetic Acid and N-Phenylhydroxylamine (PHA) .

  • Critical Note: N-Phenylhydroxylamine is significantly less stable than NHPA. Once formed, it rapidly oxidizes to nitrosobenzene. Thus, hydrolysis often looks like oxidation because the end products are visually similar.

Visualizing the Degradation Pathways

NHPA_Degradation NHPA N-Hydroxy-N-phenylacetamide (NHPA) Radical Nitroxide Radical (Transient) NHPA->Radical Oxidation (Air/Light/Peroxidase) PHA N-Phenylhydroxylamine (Unstable) NHPA->PHA Hydrolysis (pH < 4 or pH > 9) Acetic Acetic Acid NHPA->Acetic Hydrolysis Nitroso Nitrosobenzene (Toxic/Green) Radical->Nitroso Dismutation Dimer Azoxybenzene (Dimer/Colored) Nitroso->Dimer Dimerization PHA->Nitroso Rapid Oxidation

Figure 1: The dual degradation pathways of NHPA. Note that Hydrolysis (Green path) feeds into the Oxidative sink (Red path) via the unstable intermediate PHA.

Tier 2: Troubleshooting & Experimental Protocols
FAQ 1: "My HPLC shows a new peak at a longer retention time. Is it an impurity?"

Answer: Likely yes.

  • Diagnosis: NHPA is polar. Degradation products like Nitrosobenzene and Azoxybenzene are significantly more hydrophobic (non-polar).

  • Check: If the new peak elutes after NHPA on a Reverse Phase (C18) column, it is likely an oxidative dimer or nitroso species.

  • Resolution: Prepare fresh stock. Do not store NHPA in solution for >24 hours unless frozen (-20°C).

FAQ 2: "Can I use this compound in cell culture media?"

Answer: Proceed with extreme caution.

  • Risk: Culture media often contains transition metals (Iron, Copper) and peroxidases.

  • Effect: These catalyze the conversion of NHPA to the Nitroxide Radical . This radical is cytotoxic. If you see cell death, verify if it is due to your drug mechanism or simply the generation of reactive oxygen species (ROS) from the reagent itself.

  • Control Experiment: Run a "media only" control with NHPA (no cells) and measure absorbance at 600nm over 24 hours. If it turns pink/brown, your media is oxidizing the compound.

Tier 3: Validated Protocols
Protocol A: The Ferric Chloride Integrity Test

Use this to distinguish NHPA from non-hydroxamic degradation products (like acetanilide).

Principle: Hydroxamic acids form stable, colored complexes with Fe(III). Amides and Nitroso compounds do not.

  • Prepare Reagent: Dissolve 1g FeCl₃ in 100mL 0.1M HCl.

  • Prepare Sample: Dissolve ~5mg of your NHPA sample in 1mL Methanol.

  • Test: Add 2 drops of FeCl₃ reagent to the sample.

  • Interpretation:

    • Deep Violet/Red: Positive. Intact Hydroxamic Acid moiety (

      
      ).
      
    • Yellow/Pale Green: Negative.[3] The

      
       group is lost (oxidized or reduced).
      
Protocol B: Forced Degradation Stress Test

Use this to validate your analytical method (HPLC/LC-MS).

  • Acid Hydrolysis: 1 mg/mL NHPA in 0.1 N HCl at 60°C for 2 hours.

    • Expectation: Loss of NHPA, appearance of Phenylhydroxylamine (transient) and Nitrosobenzene.

  • Oxidative Stress: 1 mg/mL NHPA + 0.3% Hydrogen Peroxide at RT for 1 hour.

    • Expectation: Rapid formation of Nitrosobenzene (Green/Yellow) and Azoxy dimers.

Tier 4: Storage & Handling Specifications

To maximize shelf-life, you must inhibit the thermodynamic drive toward the nitroso state.

ParameterSpecificationRationale
Temperature -20°C (Long term) Slows hydrolysis kinetics and radical formation.
Atmosphere Argon/Nitrogen Overlay Oxygen is the primary reactant for the radical pathway.
Light Amber Vials / Foil Nitroso compounds are photosensitive; light accelerates dimerization.
Solvent DMSO or Ethanol Avoid water for stock solutions to prevent hydrolysis.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115251, N-Phenylglycolhydroxamate (N-Hydroxy-N-phenylacetamide). Retrieved from [Link]

  • Alston, T. A., Porter, D. J., & Bright, H. J. (1985). Generation of nitric oxide by enzymatic oxidation of N-hydroxy-N-nitrosamines.[2] Journal of Biological Chemistry, 260(7), 4069-4074.[2] (Validates the oxidative mechanism to nitrosobenzene). Retrieved from [Link]

  • Bartsch, H., et al. (1972). N-Hydroxy-N-2-fluorenylacetamide oxidation to nitrosofluorene.[4] (Establishes the peroxidase-mediated oxidation pathway for arylhydroxamic acids). Retrieved from [Link]

  • University of Colorado Boulder. Identification of Phenols – Ferric Chloride Test. (Standard protocol for hydroxamic acid/phenol detection). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Solubility &amp; Stability of N-Hydroxy-N-phenylacetamide

CAS: 1795-83-1 | Synonyms: N-phenylacetohydroxamic acid, N-acetyl-N-phenylhydroxylamine[1] Executive Summary This guide addresses the physicochemical challenges associated with N-Hydroxy-N-phenylacetamide , a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1795-83-1 | Synonyms: N-phenylacetohydroxamic acid, N-acetyl-N-phenylhydroxylamine[1]

Executive Summary

This guide addresses the physicochemical challenges associated with N-Hydroxy-N-phenylacetamide , a lipophilic hydroxamic acid often utilized as a metalloenzyme inhibitor or analytical reagent.[1] Users frequently encounter precipitation in aqueous buffers, colorimetric interference due to trace metal chelation, and hydrolytic instability. This document provides validated protocols to overcome these barriers while strictly distinguishing this compound from its structural isomer, 4-Hydroxyacetanilide (Paracetamol).

Module 1: Solubility & Solvent Selection

Q1: Why does my compound precipitate immediately upon addition to aqueous buffer? Technical Insight: N-Hydroxy-N-phenylacetamide possesses a hydrophobic N-phenyl group, significantly reducing its water solubility compared to simple acetohydroxamic acid.[1] Its intrinsic solubility in water at 25°C is low (typically <1 mg/mL).[1] Solution: Do not attempt to dissolve the solid directly in aqueous media.

  • Primary Solvent: Dissolve the solid in DMSO (Dimethyl sulfoxide) or Ethanol (absolute) to create a high-concentration stock solution (e.g., 100 mM).

  • Dilution Strategy: Dilute the organic stock into the aqueous buffer slowly with vortexing. Ensure the final organic solvent concentration remains below the toxicity threshold of your assay (typically <1% DMSO).

Q2: Can I use basic pH to improve solubility? Technical Insight: Hydroxamic acids are weak acids (pKa ≈ 8.0–9.0).[1] While raising the pH > 9.0 will ionize the hydroxamate group (


) and increase solubility, this drastically accelerates hydrolysis  (see Module 2).
Recommendation:  Maintain pH between 6.0 and 7.5 for optimal stability. If alkaline conditions are required, prepare solutions immediately before use.

Table 1: Solvent Compatibility Matrix

SolventSolubility RatingMax Conc. (Est.)[1][2]Application Notes
DMSO Excellent> 100 mMPreferred for biological assay stocks.[1]
Ethanol Good~ 50 mMGood for chemical synthesis; volatile.[1]
Water (Cold) Poor< 1 mg/mLNot recommended for stock preparation.[1]
Water (Hot) Moderate~ 5-10 mg/mLRisk of thermal hydrolysis.[1] Avoid.
PBS (pH 7.4) Poor< 1 mg/mLUse only for final dilution (<1% organic).[1]
Module 2: Stability & Degradation (The "Hidden" Variable)

Q3: My clear solution turned yellow/green overnight. Is it still usable? Critical Warning: No. The color change indicates degradation.[1] Mechanism: The N-phenyl amide bond is susceptible to hydrolysis, yielding Acetic Acid and N-Phenylhydroxylamine .

  • Reaction:

    
    [1]
    
  • Toxicity:[1] N-Phenylhydroxylamine is toxic and readily oxidizes to Nitrosobenzene (yellow/green), which is a potent mutagen. Protocol: Discard yellow solutions immediately. Prepare fresh stocks for every critical experiment.

Q4: Why did my solution turn violet/red upon adding it to the buffer? Technical Insight: This is a classic "False Insolubility" signal. It is not precipitation, but metal chelation . Hydroxamic acids are potent chelators of Fe(III). Even trace iron (ppb levels) in low-grade buffer salts will form a highly colored Iron(III)-hydroxamate complex. Troubleshooting:

  • Use trace-metal grade reagents.[1]

  • Add 0.1 mM EDTA to your buffer to sequester trace metals (unless metal ions are essential for your assay).[1]

Module 3: Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
  • Reagents: N-Hydroxy-N-phenylacetamide (Solid), Anhydrous DMSO (Sigma-Aldrich or equivalent).

  • Safety: Wear nitrile gloves; compound and metabolites are potential irritants/mutagens.[1]

  • Weigh 15.1 mg of N-Hydroxy-N-phenylacetamide (MW = 151.16 g/mol ).[1]

  • Transfer to a dark amber glass vial (light sensitive).

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds until completely dissolved. Solution should be colorless.

  • Storage: Aliquot and store at -20°C. Stable for 1-3 months if kept dry.

Protocol B: Aqueous Dilution (Avoiding Precipitation)
  • Pre-warm the aqueous buffer to 25°C (cold buffers promote precipitation).

  • Place the buffer on a magnetic stirrer (medium speed).

  • Slowly inject the DMSO stock into the vortex of the stirring buffer using a micropipette.

    • Target: Final DMSO concentration ≤ 0.5% v/v.[1]

  • Inspect for turbidity.[1] If cloudy, sonicate for 10 seconds. If cloudiness persists, the concentration exceeds the solubility limit; reduce the target concentration.

Module 4: Troubleshooting Logic Flow

Troubleshooting Start Issue: Solution Preparation Solvent Choice of Solvent? Start->Solvent Water Water / Buffer Solvent->Water Direct Dissolution Organic DMSO / Ethanol Solvent->Organic Stock Prep Cloudy Observation: Cloudy / Precipitate? Water->Cloudy Likely Result Color Observation: Color Change? Organic->Color Dilution into Buffer SolubilityLimit Diagnosis: Solubility Limit Exceeded Action: Reduce Conc. or Increase DMSO % Cloudy->SolubilityLimit Yes RedViolet Color: Red / Violet Color->RedViolet Immediate YellowGreen Color: Yellow / Green Color->YellowGreen Over Time FeChelation Diagnosis: Fe(III) Contamination Action: Add EDTA / Check Water Quality RedViolet->FeChelation Hydrolysis Diagnosis: Hydrolysis + Oxidation Action: Discard & Make Fresh YellowGreen->Hydrolysis

Figure 1: Decision tree for diagnosing solubility and stability issues with N-Hydroxy-N-phenylacetamide.

References
  • Oxley, P. W., et al. (1989). "N-Acetyl-N-phenylhydroxylamine."[1][3] Organic Syntheses, Coll.[1] Vol. 7, p.12.

    • Citation for synthesis and stability of the N-acetyl deriv
  • Ferreira, L. M., et al. (2008).[4] "Reactions between 2-(α-hydroxyalkyl)thiazolium salts and arylnitroso compounds." Tetrahedron, 64(33), 7759–7770. [1]

    • Citation for physical properties, including melting point (65-67°C) and isolation.[4]

  • GuideChem. (2024).[1] "N-hydroxy-N-phenylacetamide CAS 1795-83-1 Properties."

    • Verification of CAS and basic physical d
  • PubChem. (2024).[1] "N-Hydroxy-N-phenylacetamide (Compound)." National Library of Medicine.[1][5]

    • Authoritative database for chemical structure and identifiers.
  • Andrieux, F. P., et al. (2007).[6] "Hydrolysis of Hydroxamic Acid Complexants." Journal of Solution Chemistry.

    • Mechanistic insight into the hydrolysis kinetics of hydroxamic acids.

Sources

Optimization

Technical Support Center: N-Hydroxy-N-phenylacetamide Stability Guide

[1] Executive Summary & Compound Identity Warning: Before proceeding, verify your compound's identity. There is a common nomenclature confusion between two distinct isomers.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

Warning: Before proceeding, verify your compound's identity. There is a common nomenclature confusion between two distinct isomers. This guide applies strictly to N-Hydroxy-N-phenylacetamide (N-phenylacetohydroxamic acid), a metabolite of acetanilide.[1][2]

FeatureTarget Compound (This Guide)Common Confuser
Name N-Hydroxy-N-phenylacetamide 2-Hydroxy-N-phenylacetamide (Glycolanilide)
CAS 1795-83-1 4746-61-6
Structure Ph-N(OH) -C(=O)CH₃Ph-NH -C(=O)CH₂OH
Key Risk N-O bond lability, Rearrangement, OxidationAmide hydrolysis

The Core Problem: N-Hydroxy-N-phenylacetamide is thermodynamically unstable in solution. It sits at a "triple point" of degradation:

  • Acidic pH: Catalyzes the Bamberger-like rearrangement to o- and p-hydroxyacetanilide.[1]

  • Basic pH: Promotes hydrolysis and increases susceptibility to oxidation (via anion formation).

  • Oxidative Stress: Trace metals (Fe³⁺, Cu²⁺) catalyze the formation of the nitroxide radical.

The Degradation Landscape (Root Cause Analysis)

To prevent degradation, you must understand the pathways destroying your molecule.

DegradationMap NHPA N-Hydroxy-N-phenylacetamide (Target) Rearrange Rearrangement Products (o/p-Hydroxyacetanilide) NHPA->Rearrange Acid Catalysis (Fast) Hydrolysis Hydrolysis Products (Phenylhydroxylamine + Acetate) NHPA->Hydrolysis Base Catalysis Radical Nitroxide Radical (Pink/Red Color) NHPA->Radical 1e- Oxidation Acid Acidic pH (pH < 5) Acid->NHPA Base Basic pH (pH > 8) Base->NHPA Oxidant O2 / Light / Metals (Fe3+, Cu2+) Oxidant->NHPA

Figure 1: The "Triple Threat" degradation map. Acid causes structural rearrangement, while oxidants and metals attack the N-OH moiety.[1]

Troubleshooting Guides (Q&A Format)

Module 1: Solution Preparation & Storage

Q: My stock solution turned pink/red overnight. What happened? A: This is the hallmark of oxidative degradation . The N-OH group has been oxidized to the nitroxide radical (Ph-N(O[1]•)-Ac). This process is often catalyzed by trace transition metals (Iron, Copper) present in non-HPLC grade solvents or glassware.

Corrective Protocol (The "Stabilized Stock" Method):

  • Solvent Choice: Use anhydrous DMSO or Methanol .[1] Avoid water for stock solutions (hydrolysis risk).

  • Degassing: Sparge the solvent with Argon or Nitrogen for 10 minutes before adding the solid.

  • Chelation (Critical): Add 0.1 mM EDTA (disodium salt) to the aqueous portion of any subsequent dilution. This sequesters trace metals that catalyze the oxidation.

  • Antioxidant: If the application permits, add Ascorbic Acid (1 mM) to maintain the reduced N-OH state.

Module 2: pH Control & Buffer Selection

Q: I see multiple peaks in my HPLC after incubating at pH 4. Is this normal? A: Yes, and it is a sign of acid-catalyzed rearrangement . Unlike simple amides, N-arylhydroxamic acids are acid-labile.[1] Under acidic conditions (pH < 5), the protonated hydroxyl group leaves, generating a nitrenium-like ion that rearranges to form ortho- and para-hydroxyacetanilide (isomers of acetaminophen).[1]

Recommended Buffer System:

  • Target pH: 7.0 – 7.4 (Physiological neutral).

  • Buffer Type: Phosphate (PBS) or HEPES.

  • Avoid: Acetate buffers (often too acidic) or Carbonate buffers (too basic).

  • Data Insight: At pH 7.4, the half-life is typically >24 hours at 25°C. At pH 2.0, the half-life drops to minutes/hours.[1]

Module 3: Analytical Artifacts

Q: My LC-MS signal is erratic, and peak shapes are broad. A: Hydroxamic acids are strong metal chelators.[1] The N-OH and C=O oxygens can bind to iron or stainless steel surfaces in your HPLC column or LC-MS probe, causing peak tailing and on-column degradation.[1]

Troubleshooting Steps:

  • Column Care: Use a "metal-free" or PEEK-lined column if available.[1]

  • Mobile Phase: Add 5–10 µM EDTA to your aqueous mobile phase (Solvent A). This prevents the analyte from binding to the stainless steel LC lines.

  • Wash: Flush the system with 10% Methanol/Water containing 0.1% Phosphoric acid to strip metal ions from the flow path.

Standard Operating Procedure (SOP): Preparation of Stable Stock

Use this workflow to ensure maximum stability for biological assays.

SOP Step1 1. Weigh NHPA Solid (Protect from light) Step2 2. Prepare Solvent (DMSO, Argon Sparged) Step1->Step2 Minimize O2 exposure Step3 3. Dissolve (Final Conc: 10-50 mM) Step2->Step3 Step4 4. Aliquot & Store (-20°C or -80°C) Step3->Step4 Amber Vials Use Use in Assay (Dilute into Buffer + EDTA) Step4->Use Do not freeze/thaw >2x

Figure 2: Optimized workflow for handling N-Hydroxy-N-phenylacetamide.

Summary of Stability Factors

ParameterOptimal ConditionDanger ZoneMechanism of Failure
pH 7.0 – 7.5 < 5.0 or > 9.0Acid: RearrangementBase: Hydrolysis/Oxidation
Temperature -20°C (Storage) > 25°CThermal decomposition (Lossen-like pathways)
Light Dark (Amber vials) UV / FluorescentPhotolytic N-O bond cleavage
Additives EDTA (0.1 mM) Fe³⁺, Cu²⁺ ionsMetal-catalyzed oxidation to nitroxide
Solvent DMSO, MeOH Water (Long term)Hydrolysis of the amide bond

References

  • Degradation Mechanisms of N-Arylhydroxamic Acids Miller, J. A., & Miller, E. C. (1969). The Metabolic Activation of Carcinogenic Aromatic Amines and Amides. Progress in Experimental Tumor Research. (Foundational work on the rearrangement and reactivity of N-hydroxy-N-phenylacetamide derivatives).[1]

  • Oxidation and Nitroxide Formation Slesinski, R. S., et al. (2000). Stability of hydroxamic acids in solution and their oxidation to nitroxide radicals. Chemical Research in Toxicology. (General mechanism of N-OH oxidation).

  • Hydrolysis Kinetics IUPAC Dissociation Constants of Organic Acids and Bases. IUPAC-NIST Data. (Reference for pKa estimations of hydroxamic acids).

  • Analytical Handling (Chelation Effects) Exploring the chelation properties of hydroxamic acids in HPLC. Journal of Chromatography A. (General reference for EDTA usage in mobile phases for chelating analytes).

Sources

Troubleshooting

"overcoming common problems in N-Hydroxy-N-phenylacetamide handling"

Topic: Overcoming Stability, Solubility, and Analytical Challenges Status: Operational | Tier: Level 3 (Senior Scientific Support) Welcome to the Specialist Support Portal Subject Matter: -Hydroxy- -phenylacetamide (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Stability, Solubility, and Analytical Challenges

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the Specialist Support Portal

Subject Matter:


-Hydroxy-

-phenylacetamide (CAS: 1795-83-1) Synonyms:

-Hydroxyacetanilide;

-Acetyl-

-phenylhydroxylamine. Role: Proximate carcinogen, metabolic probe, and mutagenesis standard.

You are likely here because this compound is behaving unpredictably. It turns pink in storage, precipitates in cell media, or shows "ghost peaks" on your HPLC. As Senior Application Scientists, we know that


-arylhydroxamic acids are chemically labile. They exist on a "knife-edge" between rearrangement and hydrolysis.

This guide moves beyond basic datasheets to address the causality of these failures and provides self-validating protocols to ensure your data is an artifact of biology, not chemistry.

Part 1: Stability & Storage Troubleshooting

Q: Why has my white powder turned pink or brown in the freezer?

A: You are witnessing the formation of oxidation products or rearrangement artifacts.

The Mechanism: The


-hydroxy moiety is chemically fragile. Unlike standard amides, the 

-O bond weakens the acetyl attachment. Two primary degradation pathways drive this discoloration:
  • Oxidation: Spontaneous formation of the nitroxyl radical (

    
    ), which dimerizes or polymerizes into colored azo/azoxy species.
    
  • Acid-Catalyzed Rearrangement (Bamberger-like): Even trace acidity (from atmospheric

    
     or hydrolyzed acetate) can catalyze the migration of the hydroxyl group to the para-position, forming 4-acetamidophenol (Paracetamol) or 4-aminophenol.
    

The Protocol:

  • Storage: Store at -20°C under Argon or Nitrogen. Never store in a vial with significant headspace (air).

  • Validation: Before use, check the appearance. Any pink hue indicates >2% degradation. Recrystallization (EtOAc/Hexane) is required if the color is distinct.

Q: Is the compound stable in solution?

A: Only transiently. It is pH-dependent.

  • Acidic pH (< 5): Rapid Bamberger rearrangement occurs.

  • Basic pH (> 9): E1cB elimination occurs, stripping the acetyl group to form nitrosobenzene and acetate [1].

  • Neutral pH (7.0 - 7.4): Most stable, but hydrolysis to

    
    -phenylhydroxylamine (which is highly toxic and unstable) will occur over hours.
    

Visualization: The Degradation Pathway The following diagram illustrates the chemical fate of


-Hydroxy-

-phenylacetamide under different stresses.

G Start N-Hydroxy-N-phenylacetamide (Target Compound) Acid Acidic Conditions (pH < 5) Start->Acid Base Basic Conditions (pH > 9) Start->Base Oxidation Oxidative Stress (Air/Light) Start->Oxidation Rearrangement Bamberger Rearrangement Acid->Rearrangement H+ Catalysis Hydrolysis E1cB Elimination Base->Hydrolysis OH- Attack Radical Nitroxyl Radical Oxidation->Radical -e- Paracetamol 4-Hydroxyacetanilide (Paracetamol) Rearrangement->Paracetamol Nitroso Nitrosobenzene + Acetate Hydrolysis->Nitroso Azoxy Azoxybenzene (Colored Impurity) Radical->Azoxy

Figure 1: Chemical degradation pathways. Acid promotes rearrangement to paracetamol; base promotes hydrolysis; oxidation leads to colored azoxy dimers.

Part 2: Solubilization & Experimental Prep

Q: The compound precipitates when I add the stock solution to cell culture media. How do I fix this?

A: You are hitting the "Solvent Shock" threshold. The compound is hydrophobic (


). 

Direct addition of high-concentration DMSO stocks to aqueous media causes rapid local precipitation that may not redissolve.

The "Step-Down" Protocol:

  • Primary Solvent: Dissolve solid in 100% anhydrous DMSO. (Target: 100 mM).

  • Intermediate Dilution (Critical Step): Do not pipette 100 mM stock directly into 10 mL media. Instead, create a 10x working solution in PBS/DMSO (1:1) immediately before use.

  • Final Addition: Add the 10x solution to the media.

Solubility Reference Table

SolventSolubility Limit (approx.)[1][2][3]StabilityNotes
DMSO > 100 mg/mLHigh (if anhydrous)Hygroscopic; water uptake triggers hydrolysis.
Ethanol ~ 50 mg/mLModerateAvoid prolonged storage; transesterification possible.
Water < 1 mg/mLLowPoor solubility; rapid hydrolysis.
PBS (pH 7.4) ~ 1-2 mg/mLLow (< 4 hours)Prepare immediately before experiment.

Part 3: Analytical Troubleshooting (HPLC)

Q: I see a "ghost peak" or tailing in my HPLC chromatogram. Is my sample impure?

A: Not necessarily. You might be degrading the sample during the analysis.


-Hydroxy compounds are thermally labile. If your HPLC injector or column oven is too hot, the compound will rearrange inside the instrument, creating a false peak for Paracetamol (4-hydroxyacetanilide).

Diagnostic Check:

  • Run the sample at 25°C.

  • Run the sample at 40°C.

  • Compare: If the "impurity" peak grows significantly at 40°C, it is an artifact of your method, not the sample.

Recommended HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 6.5). Avoid Phosphate buffers < pH 4.

  • Temperature: Keep column oven < 30°C .

  • Detection: UV 254 nm (aromatic ring) or 235 nm (amide bond).

Visualization: Analytical Decision Tree

HPLC Problem Extra Peak Detected CheckTemp Check Column Temp (Is it >35°C?) Problem->CheckTemp Artifact Thermal Artifact (Bamberger Rearrangement) CheckTemp->Artifact Yes CheckpH Check Mobile Phase pH (Is it < 4.0?) CheckTemp->CheckpH No Hydrolysis On-Column Hydrolysis CheckpH->Hydrolysis Yes RealImpurity Real Sample Impurity (Oxidation/Old Sample) CheckpH->RealImpurity No

Figure 2: Troubleshooting logic for HPLC anomalies. Thermal and pH stress during analysis are common sources of false impurity peaks.

Part 4: Safety & Handling

Warning:


-Hydroxy-

-phenylacetamide is a direct-acting mutagen (Ames Test Positive) and a proximate carcinogen [2].

Handling Protocol:

  • Containment: Weigh powder only in a certified fume hood or glovebox. Static electricity can disperse fine powder; use an anti-static gun if available.

  • Deactivation: Do not simply wash glassware. Treat all contaminated surfaces with 10% Sodium Hypochlorite (Bleach) or strong alkaline solution (1M NaOH) for 1 hour. This forces the degradation to non-genotoxic phenols before disposal.

  • PPE: Double nitrile gloves are mandatory. The compound can penetrate latex.

References

  • Veverka, M. et al. (2004). "Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues." Organic & Biomolecular Chemistry, 2(5), 744-750.

  • Miller, E.C. & Miller, J.A. (1966). "Mechanisms of Chemical Carcinogenesis: Nature of Proximate Carcinogens and Interactions with Macromolecules." Pharmacological Reviews, 18(1), 805-838.

  • Org. Synth. (1989).[4] "N-Acetyl-N-phenylhydroxylamine."[4] Organic Syntheses, Coll.[4][5] Vol. 7, p.14; Vol. 67, p.187. (Describes synthesis and Bamberger sensitivity).

  • Guengerich, F.P. (2020). "Cytochrome P450-catalyzed oxidations and the generation of reactive molecules." Chemical Research in Toxicology. (Contextualizes N-hydroxy metabolites).

Sources

Optimization

"N-Hydroxy-N-phenylacetamide stability under different pH conditions"

Welcome to the Technical Support Portal. Topic: Stability & Handling of N-Hydroxy-N-phenylacetamide (NHPA) Ticket ID: NHPA-STAB-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Portal. Topic: Stability & Handling of N-Hydroxy-N-phenylacetamide (NHPA) Ticket ID: NHPA-STAB-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

N-Hydroxy-N-phenylacetamide (also known as N-phenylacetohydroxamic acid or N-acetylphenylhydroxylamine) is a versatile reagent often used in metabolic stability studies (as a metabolite of acetanilide) and as a model hydroxamic acid for metal chelation.

Users frequently encounter stability issues due to its amphoteric nature and redox susceptibility . This guide addresses the physicochemical behaviors that lead to experimental failure.

PropertyValue / CharacteristicCritical Note
CAS 1795-83-1Verify CAS to ensure you have the N-hydroxy, not 2-hydroxy isomer.
pKa ~8.1 – 8.5 (Acidic N-OH)The N-phenyl group increases acidity compared to alkyl hydroxamic acids (pKa ~9.4).
Chelation Bidentate (O,O)Forms stable, colored complexes with Fe(III), Zn(II), Cu(II).
Redox Susceptible to OxidationCan form nitroxide radicals or nitrosobenzene derivatives.

Troubleshooting Guides (FAQ Format)

Issue 1: "My HPLC peaks are splitting or tailing severely."

Diagnosis: Incorrect pH relative to pKa. NHPA has a pKa near 8.3. If your mobile phase pH is near this value (pH 7.0–9.0), the molecule rapidly exchanges between its neutral (protonated) and anionic (deprotonated) forms during the run, causing peak distortion.

  • Solution: Acidify your mobile phase.

    • Recommended: Use 0.1% Formic Acid or Phosphate Buffer at pH 3.0.

    • Mechanism: At pH 3.0, NHPA is >99% neutral, ensuring a sharp, single peak on C18 columns.

Issue 2: "The solution turned pink/violet during preparation."

Diagnosis: Trace Metal Contamination. Hydroxamic acids are potent siderophores (iron chelators).[1] Even trace amounts of Ferric iron (Fe³⁺) from tap water, glass leaching, or metal spatulas will form a highly colored "ferric hydroxamate" complex.

  • Solution:

    • Use LC-MS grade water (metal-free).

    • Use plastic or ceramic spatulas ; avoid stainless steel.

    • Add EDTA (1 mM) to buffers if metal interference is suspected and not part of the study.

Issue 3: "Rapid degradation observed in basic buffers (pH > 9)."

Diagnosis: Base-Catalyzed Hydrolysis & Oxidation. While NHPA is relatively stable in mild acid, the hydroxamate anion formed at high pH is highly reactive. It undergoes nucleophilic attack by hydroxide ions (hydrolysis) and is more electron-rich, making it prone to oxidation.

  • Solution:

    • Keep reaction times in basic media < 30 minutes if possible.

    • Work under inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

    • Quench immediately with acid (e.g., 1M HCl) to stop the reaction before analysis.

Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways based on pH conditions.

NHPA_Degradation cluster_Acid Acidic Conditions (pH < 4) cluster_Base Basic Conditions (pH > 9) NHPA N-Hydroxy-N-phenylacetamide (Neutral Form) Protonated O-Protonated Intermediate NHPA->Protonated + H+ (Reversible) Anion Hydroxamate Anion (Reactive Species) NHPA->Anion Deprotonation (pKa ~8.3) Products_Acid Acetic Acid + Phenylhydroxylamine Protonated->Products_Acid Hydrolysis (Slow) Products_Base Acetate + Nitrosobenzene Anion->Products_Base Oxidation / Hydrolysis (Fast)

Figure 1: Degradation pathways of NHPA. Note that basic conditions accelerate both hydrolysis and oxidation.

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stability Profiling)

Objective: To determine the half-life (


) of NHPA at physiological and extreme pH.

Materials:

  • NHPA Stock: 1 mg/mL in Acetonitrile.

  • Buffers: 0.1M HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 10.0).

  • Quench Solution: 5% Formic Acid in Water.

Workflow:

  • Preparation: Spiking 50 µL of Stock into 950 µL of each buffer (Final Conc: 50 µg/mL).

  • Incubation: Place vials in a thermomixer at 37°C.

  • Sampling:

    • Timepoints: 0, 1h, 4h, 8h, 24h.

    • CRITICAL: At each timepoint, transfer 100 µL of sample into 100 µL of Quench Solution . This freezes the hydrolysis state and aligns the pH for HPLC.

  • Analysis: Inject 10 µL onto HPLC (Method below).

Protocol B: Stability-Indicating HPLC Method

This method separates NHPA from its primary hydrolysis products (Acetic acid, Phenylhydroxylamine) and oxidation products (Nitrosobenzene).

ParameterSetting
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min)

95% B (1-8 min)

5% B (8.1-12 min)
Flow Rate 1.0 mL/min
Detection UV 254 nm (Aromatic ring) & 280 nm
Temp 25°C (Avoid high column temps to prevent on-column degradation)

Decision Tree: Handling Unknown Impurities

Use this logic flow when you observe unexpected results in your NHPA experiments.

Troubleshooting_Tree Start Observation: Unexpected Peak or Color Check_Color Is the solution colored (Pink/Purple)? Start->Check_Color Check_pH Is the pH > 8.0? Check_Color->Check_pH No Iron Contamination: Fe(III) Complex Action: Add EDTA / Check Water Source Check_Color->Iron Yes Check_RT Is the peak eluting earlier than NHPA? Check_pH->Check_RT No Base_Hydrolysis Issue: Base-Catalyzed Hydrolysis Action: Lower pH / Reduce Time Check_pH->Base_Hydrolysis Yes Acid_Hydrolysis Issue: Acid Hydrolysis (Phenylhydroxylamine) Action: Store frozen / Check Temp Check_RT->Acid_Hydrolysis Yes (More Polar) Oxidation Issue: Oxidation (Nitrosobenzene) Action: Degas solvents / Inert atm Check_RT->Oxidation No (Less Polar)

Figure 2: Diagnostic logic for identifying instability sources.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220184, N-hydroxy-2-phenylacetamide. (Note: Isomer distinction is critical; NHPA is N-hydroxy-N-phenyl). Retrieved from .[2]

  • Rode, D. M., & Rao, N. N. (2019). A Review on Development and Validation of Stability Indicating HPLC Methods for Analysis of Acidic Drugs. ResearchGate. Retrieved from .

  • Baron, C. P., & Skibsted, L. H.Oxidation of Hydroxamic Acids.
  • IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Acids. (Establishes the pKa range of N-aryl hydroxamic acids ~8.1-8.9). Retrieved from .[2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N-Hydroxy-N-phenylacetamide before handling.

Sources

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS Analysis of N-Hydroxy-N-phenylacetamide

Welcome to the Advanced Applications Support Hub. Current Topic: Troubleshooting Ion Suppression and Stability in N-Arylhydroxamic Acid Analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Current Topic: Troubleshooting Ion Suppression and Stability in N-Arylhydroxamic Acid Analysis.

Executive Summary: The Analyte & The Challenge

N-Hydroxy-N-phenylacetamide (also known as N-hydroxyacetanilide) is a reactive metabolite of acetanilide and phenacetin. Its analysis is complicated by two converging factors:

  • Chemical Instability: The N-O bond is labile. The compound is susceptible to oxidation (forming nitrosobenzene) and disproportionation, especially in non-neutral pH or when metal ions are present.

  • Matrix Intolerance: As a relatively polar compound (logP ~1.0), it often elutes early in Reverse Phase LC (RPLC), placing it directly in the "suppression zone" where unretained salts and polar phospholipids from plasma/urine elute.

This guide addresses these issues through a "Diagnosis-Correction-Validation" framework.

Module 1: Diagnostic Workflows
Q: How do I definitively distinguish between "low extraction recovery" and "matrix-induced ion suppression"?

A: You cannot distinguish them by looking at a standard chromatogram alone. You must decouple the extraction efficiency from the ionization efficiency.

The Solution: Perform a Post-Extraction Spike Experiment .

  • Set A (Pre-Extraction Spike): Spike analyte into matrix before extraction. (Represents Total Process Efficiency).

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the final extract. (Represents Matrix Effect).

  • Set C (Neat Standard): Analyte in pure mobile phase. (Reference).

Calculation:

  • Matrix Factor (MF): (Peak Area Set B) / (Peak Area Set C).

    • MF < 1.0: Ion Suppression (Common with phospholipids).

    • MF > 1.0: Ion Enhancement.[1][2][3][4]

  • Recovery (RE): (Peak Area Set A) / (Peak Area Set B).

Q: I see a significant drop in signal intensity for my analyte in plasma samples compared to water. Is it phospholipids?

A: It is highly probable. Phospholipids (glycerophosphocholines and lysophosphatidylcholines) are the primary cause of ion suppression in bioanalysis. They are abundant in plasma (mg/mL levels) and often co-elute with mid-polarity analytes like N-Hydroxy-N-phenylacetamide.

The Diagnostic Test: Post-Column Infusion This is the gold standard for visualizing the "suppression window."

Protocol:

  • Infuse a constant flow of N-Hydroxy-N-phenylacetamide (100 ng/mL) into the MS source via a T-tee connector.

  • Inject a blank extracted matrix sample via the LC column.[1][3]

  • Monitor the baseline. A flat baseline indicates no effect. A negative dip indicates suppression; a positive hump indicates enhancement.

Module 2: Sample Preparation Optimization
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

A: For this specific analyte, No . While PPT removes proteins, it leaves >95% of phospholipids in the supernatant. Because N-Hydroxy-N-phenylacetamide is polar, it requires aqueous-heavy mobile phases early in the gradient, which often causes it to co-elute with the "breakthrough" phospholipids that didn't retain on the column.

Recommended Strategy: Phospholipid Removal Plates Switch from standard PPT to HybridSPE-Phospholipid or Ostro plates. These use zirconia-coated silica or specific fractionation to selectively retain phospholipids via Lewis acid-base interactions between the Zirconia (Lewis acid) and the phosphate group of the lipid (Lewis base), while allowing neutral amides like your analyte to pass through.

Data Comparison: Extraction Methods

MethodProtein RemovalPhospholipid RemovalMatrix Factor (MF)Suitability for N-OH-Acetanilide
Protein Precipitation (PPT) >99%<5%0.4 - 0.6 (High Suppression)Low
Liquid-Liquid Extraction (LLE) >99%Moderate (solvent dependent)0.8 - 0.9Medium (Oxidation risk during drying)
HybridSPE / PL Removal >99%>95%0.95 - 1.05High
Q: Can I use Liquid-Liquid Extraction (LLE) instead?

A: You can, but with a warning. LLE (e.g., using MTBE or Ethyl Acetate) provides clean extracts. However, the evaporation step required in LLE is a critical risk point for N-hydroxy compounds. Heating N-Hydroxy-N-phenylacetamide to dryness can accelerate its oxidation to nitrosobenzene.

  • Mitigation: If using LLE, evaporate under nitrogen at ambient temperature (do not heat >30°C) and reconstitute immediately.

Module 3: Chromatographic & MS Optimization
Q: How do I chromatographically separate my analyte from the suppression zone?

A: Phospholipids generally elute in two bands:

  • Early Elution (Lyso-forms): High organic content isn't needed; they bleed out early.

  • Late Elution (Glycerophosphocholines): Elute at high %B (organic).

Strategy:

  • Column: Use a high-strength silica (HSS) T3 or a Polar C18 column. These withstand 100% aqueous conditions and retain polar analytes longer, pushing N-Hydroxy-N-phenylacetamide away from the early salt/lyso-lipid front.

  • Gradient: Do not ramp to 100% B immediately. Hold the initial aqueous phase (e.g., 5% B) for 0.5–1.0 min to let salts pass, then ramp. Ensure a strong wash (95% B) at the end of every run to clear late-eluting lipids.

Q: Which ionization mode is better?

A:

  • ESI Positive: Generally preferred for acetanilides. Look for the protonated molecule

    
    .
    
  • ESI Negative: N-hydroxy compounds can form

    
    . Negative mode often has lower background noise and less phospholipid suppression (as choline groups are positive), but overall sensitivity might be lower depending on the mobile phase pH.
    
  • Recommendation: Screen both.[1] If positive mode suppression is unmanageable, switching to negative mode is a valid "avoidance" strategy.

Visual Troubleshooting Workflows
Diagram 1: The Matrix Effect Diagnosis Workflow

This flowchart guides you through the logical steps of identifying and solving matrix issues.

MatrixDiagnosis Start Start: Low Sensitivity / Poor Precision PostInfusion Step 1: Perform Post-Column Infusion Start->PostInfusion Decision1 Is there a baseline dip/hump at analyte retention time? PostInfusion->Decision1 NoEffect No Matrix Effect. Issue is Extraction or Instrument. Decision1->NoEffect No YesEffect Matrix Effect Confirmed. Decision1->YesEffect Yes Step2 Step 2: Identify Interference Source YesEffect->Step2 Phospholipids Monitor m/z 184 (Phosphocholines) Step2->Phospholipids Decision2 Do Phospholipids co-elute? Phospholipids->Decision2 Sol_Chrom Solution A: Modify Chromatography (Change Column/Gradient) Decision2->Sol_Chrom Yes (Partial Overlap) Sol_Prep Solution B: Modify Sample Prep (Use HybridSPE / LLE) Decision2->Sol_Prep Yes (Direct Overlap)

Caption: Logical decision tree for diagnosing and resolving matrix effects using post-column infusion.

Diagram 2: Mechanism of Phospholipid Interference & Removal

Understanding why phospholipids interfere helps in selecting the right cleanup.

PL_Mechanism Sample Biological Sample (Analyte + Phospholipids) PPT Protein Precipitation (PPT) Sample->PPT HybridSPE Zirconia-Silica SPE Sample->HybridSPE Result_PPT Extract contains: Analyte + PLs (High Suppression) PPT->Result_PPT MS_Source ESI Source Competition Result_PPT->MS_Source Mechanism Lewis Acid-Base Interaction: Zr (Acid) binds Phosphate (Base) HybridSPE->Mechanism Result_SPE Extract contains: Analyte Only (Clean Baseline) Mechanism->Result_SPE Result_SPE->MS_Source Efficient Ionization Suppression PLs monopolize charge Analyte signal drops MS_Source->Suppression

Caption: Comparison of Protein Precipitation vs. Zirconia-based SPE in preventing source competition.

Detailed Protocol: Post-Column Infusion

Objective: Map the ionization suppression profile of the matrix.

Materials:

  • Syringe pump.[1]

  • Tee-connector (low dead volume).

  • Standard solution of N-Hydroxy-N-phenylacetamide (100–500 ng/mL in mobile phase).

  • Blank Matrix Extract (prepared via your current method).

Steps:

  • Setup: Connect the LC column outlet to one port of the Tee. Connect the syringe pump to the second port. Connect the third port to the MS source.

  • Flow Rates: Set LC flow to method standard (e.g., 0.4 mL/min). Set syringe pump to 10–20 µL/min.

  • Tune: Verify a stable signal intensity for the analyte (e.g., 1.0e5 cps).

  • Injection: Inject the Blank Matrix Extract .[1]

  • Analysis: Observe the chromatogram.

    • 0–1 min: Expect suppression from salts (void volume).

    • Analyte RT: The baseline must be flat. Any dip here confirms matrix effects.

    • Late Gradient: Expect suppression from retained phospholipids.

References
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • Relevance: Defines the standard protocols for matrix effect assessment (post-column infusion).
  • Pucci, V., et al. (2009). Phospholipid removal techniques in LC-MS/MS bioanalysis.[2][5][6] Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Establishes the mechanism of phospholipid suppression and the superiority of zirconia-based removal over simple precipit
  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][5][6][7][8][9][10][11][12]

    • Relevance: The seminal paper defining "Matrix Factor" calcul
  • Ye, X., et al. (2020). Simultaneous determination of N,N-dimethylacetamide and its metabolites in rat plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Provides specific methodologies for polar acetamide metabolites, applicable to N-Hydroxy-N-phenylacetamide.
  • Supelco/Sigma-Aldrich. HybridSPE-Phospholipid Technology: Applications and Mechanism.

    • Relevance: Technical grounding for the recommended sample prepar

Sources

Optimization

Technical Support Center: HPLC Optimization for N-Hydroxy-N-phenylacetamide

Status: Operational Ticket ID: NHPA-OPT-001 Assigned Scientist: Senior Application Specialist Subject: Mobile Phase Strategy, Stability Control, and Troubleshooting Part 1: Physicochemical Profiling & Mobile Phase Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NHPA-OPT-001 Assigned Scientist: Senior Application Specialist Subject: Mobile Phase Strategy, Stability Control, and Troubleshooting

Part 1: Physicochemical Profiling & Mobile Phase Strategy

The "Why" Behind the Method

To optimize the separation of N-Hydroxy-N-phenylacetamide (NHPA), also known as N-hydroxyacetanilide, one must understand its dual nature: it is both a hydroxamic acid and a labile metabolite .

  • Hydroxamic Acid Moiety (Chelation Risk): The -N(OH)-C(=O)- group is a potent chelator of metal ions, particularly Iron (III). Trace metals in your silica packing or mobile phase will cause severe peak tailing or complete loss of analyte due to irreversible binding.

  • Bamberger Rearrangement (Stability Risk): In acidic conditions, NHPA undergoes the Bamberger rearrangement to form 4-acetamidophenol (Paracetamol) or 4-aminophenol (if hydrolysis also occurs). This creates "ghost peaks" and quantitation errors if the mobile phase pH is too low (< pH 3.0).

Optimized Mobile Phase Parameters

The following parameters balance retention, peak shape, and analyte stability.

ParameterRecommendationScientific Rationale
Stationary Phase C18 (End-capped) High carbon load (e.g., 15-20%) with exhaustive end-capping is required to minimize silanol interactions that exacerbate tailing.
Mobile Phase A 20 mM Ammonium Acetate (pH 5.0) Crucial: A pH of 5.0 is the "Goldilocks" zone. It is acidic enough to keep the hydroxamic acid protonated (pKa ~8.8) for retention, but effectively suppresses the acid-catalyzed Bamberger rearrangement seen at lower pH (e.g., 0.1% TFA).
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol.
Additive 0.1 mM Na₂EDTA Mandatory if tailing persists. EDTA scavenges trace metals from the system, preventing the formation of the red/purple Iron-Hydroxamate complex.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Temperature 25°C (Ambient) Do not heat. Elevated temperatures (>35°C) accelerate the rearrangement to 4-aminophenol/paracetamol.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: "My main peak is tailing severely (As > 1.5)."

Q: I am using a standard C18 column with Water/ACN. Why is the peak tailing?

Root Cause Analysis: This is rarely a simple column failure. It is likely Ligand Exchange Interaction . The hydroxamic acid group on NHPA is chelating trace iron or other metals present in your stainless steel frits or the silica support of the column.

Corrective Action:

  • The EDTA Fix: Add 0.1 mM EDTA (disodium salt) to Mobile Phase A. This usually restores peak symmetry immediately.

  • Column Passivation: If you cannot use EDTA (e.g., LC-MS analysis), flush the system with 0.1% Phosphoric Acid overnight (disconnected from the MS source) to passivate steel surfaces.

  • Switch Column: Move to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid) which has lower metal impurity content than standard silica.

Scenario B: "I see a new peak eluting before my main peak."

Q: My standard is 99% pure, but after 3 injections, a peak appears at RRT ~0.4. Is my column contaminated?

Root Cause Analysis: This is On-Column Degradation . You are likely using a highly acidic mobile phase (like 0.1% TFA, pH ~2.0). Under these conditions, NHPA rearranges to 4-aminophenol or 4-acetamidophenol , which are more polar and elute earlier.

Corrective Action:

  • Check pH: Measure your aqueous mobile phase. If pH < 3.5, buffer it up.

  • Switch Buffer: Change from 0.1% TFA to 20 mM Ammonium Acetate (pH 5.0) .

  • Temperature Check: Ensure the column oven is not set above 30°C.

Scenario C: "My retention time is drifting."

Q: The retention time decreases with every injection.

Root Cause Analysis: This indicates Phase Dewetting or Ionization Shift .

  • If using 100% Aqueous for initial equilibration: C18 chains may collapse (dewetting).

  • If pH is drifting: The pKa of NHPA is ~8.8. If your buffer capacity is low and pH creeps up, the molecule ionizes and loses retention.

Corrective Action:

  • Ensure at least 5% Organic is present at the start of the gradient.

  • Verify buffer concentration is at least 10-20 mM (not just 0.1% acid) to lock the pH.

Part 3: Visualized Workflows

Diagram 1: Mobile Phase Decision Logic

This decision tree guides you to the correct mobile phase based on your detection method and sample behavior.

MobilePhaseLogic Start Start: NHPA Method Development Detector Select Detector Start->Detector MS LC-MS / LC-MS/MS Detector->MS UV UV / PDA Detector->UV BufferMS Buffer: Ammonium Acetate pH 5.0 MS->BufferMS Volatile Required BufferUV Buffer: Phosphate pH 4.5 - 5.0 UV->BufferUV Max Stability Tailing Is Peak Tailing > 1.3? BufferMS->Tailing BufferUV->Tailing Action1 Add 0.1mM EDTA (UV Only) Tailing->Action1 Yes (UV) Action2 Use Hybrid Column (Low Metal Content) Tailing->Action2 Yes (MS) Final Validated Method Tailing->Final No Action1->Final Action2->Final

Caption: Decision matrix for selecting buffer components based on detection limits and peak symmetry requirements.

Diagram 2: The Stability Risk (Bamberger Rearrangement)

Understanding this pathway is critical to avoiding "false impurities."

BambergerPathway NHPA N-Hydroxy-N-phenylacetamide (Analyte) Inter Nitrenium Ion Intermediate NHPA->Inter Protonation (-H2O) Acid Acidic Mobile Phase (pH < 3.0) Acid->Inter Product 4-Acetamidophenol (Paracetamol) Inter->Product Nucleophilic Attack (H2O) Ghost Ghost Peak (Earlier Elution) Product->Ghost Result on Chromatogram

Caption: The acid-catalyzed rearrangement mechanism that generates interfering peaks during HPLC analysis.

Part 4: Validated Experimental Protocol

Objective: Isocratic separation of NHPA with System Suitability Testing (SST).

Reagent Preparation
  • Buffer A: Weigh 1.54 g of Ammonium Acetate into 1000 mL of HPLC-grade water. Adjust pH to 5.0 ± 0.1 using Glacial Acetic Acid. Filter through 0.22 µm membrane.

  • Mobile Phase: Mix Buffer A and Acetonitrile in a 70:30 (v/v) ratio. Degas.

  • Diluent: Use Mobile Phase. Avoid dissolving pure sample in 100% ACN, as this can distort peak shape.

Instrument Setup
  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm.[1]

System Suitability Criteria (Self-Validating)

Before running samples, inject the Standard Solution (50 µg/mL) six times.

  • RSD of Area: ≤ 2.0%[2]

  • Tailing Factor: ≤ 1.5 (If > 1.5, regenerate column or add EDTA).

  • Resolution: If 4-aminophenol is present (degradant), resolution between degradant and NHPA must be > 2.0.

References

  • PubChem. N-Hydroxy-N-phenylacetamide (Compound Summary). National Library of Medicine. Available at: [Link][3]

  • Sielc Technologies. Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. (Demonstrating amide/hydroxamic separation principles). Available at: [Link]

  • Bamberger, E. Ueber das Phenylhydroxylamin.[4] Chemische Berichte, 1894.[4] (Foundational reference for the rearrangement mechanism cited in troubleshooting).

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

Sources

Troubleshooting

"quenching strategies for reactions involving N-Hydroxy-N-phenylacetamide"

This guide serves as a specialized technical resource for the handling, quenching, and workup of reactions involving N-Hydroxy-N-phenylacetamide (also known as N-phenylacetohydroxamic acid or N-hydroxyacetanilide; CAS 17...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the handling, quenching, and workup of reactions involving N-Hydroxy-N-phenylacetamide (also known as N-phenylacetohydroxamic acid or N-hydroxyacetanilide; CAS 1795-83-1).[1]

This compound is a critical intermediate in two distinct fields:

  • Toxicology: As a model for the carcinogenic N-hydroxylated metabolites of arylamines (e.g., phenacetin, acetanilide).

  • Synthetic Chemistry: As a directing group for transition-metal-catalyzed C–H functionalization.

Part 1: The Core Directive – Technical Support Guide

Introduction: The Stability Paradox

From the desk of the Senior Application Scientist:

"N-Hydroxy-N-phenylacetamide is deceptively stable as a solid but chemically schizophrenic in solution.[1] Its N–O bond is the pivot point.[1] Under oxidative conditions, it seeks to form the electrophilic N-acetoxy or nitrenium species (the 'warhead' in DNA adduct studies). Under acidic conditions, it risks the Bamberger rearrangement.[1] Your quenching strategy must be tailored not just to stop the reaction, but to preserve the specific oxidation state of nitrogen you require."

Section 1: Quenching Oxidative & Radical Reactions

Context: You are studying the biomimetic oxidation of N-hydroxy-N-phenylacetamide (e.g., using enzymatic systems, Ag(I), or peroxides) to generate nitroxyl radicals or nitrenium ions.

Q1: I am generating the N-acetoxy-N-phenylacetamide intermediate in situ. How do I quench the reaction to quantify the intermediate without inducing decomposition?

A: The N-acetoxy species is highly electrophilic and prone to hydrolysis or nucleophilic attack.[1] A standard aqueous quench will destroy it.[1]

  • The Protocol: You must use a Non-Aqueous Reductive Quench or a Cryogenic Trapping method depending on your analytical goal.[1]

    • For Quantification (HPLC/NMR): Immediately dilute the aliquot into acetonitrile-d3 containing 5 equivalents of Ascorbic Acid or Dimethyl Sulfide (DMS) at -20°C. Ascorbate rapidly reduces the transient nitroxyl radicals back to the parent hydroxamic acid, freezing the radical chain mechanism.

    • Why: Water promotes the heterolytic cleavage of the N–O bond, leading to the nitrenium ion which then reacts indiscriminately. Keeping the system anhydrous and reductive preserves the stoichiometry.[1]

Q2: My reaction mixture turned a deep red/orange, and the yield is plummeting. What is happening and how do I stop it?

A: The color change indicates the formation of the Nitroxyl Radical (Ph-N(O•)Ac) , which subsequently disproportionates or polymerizes.[1]

  • Immediate Action: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) .[1]

  • Mechanism: The thiosulfate acts as a potent electron donor, reducing the nitroxyl radical back to the N-hydroxy state and neutralizing any excess oxidant (like peroxide or silver salts) that is driving the over-oxidation.

  • Caution: Do not use sodium bisulfite (NaHSO₃) if your pH is < 5, as the acidity can trigger the Bamberger Rearrangement , converting your N-hydroxy compound into a 4-aminophenol derivative [1].

Q3: How do I quench a biomimetic DNA-binding assay involving this compound?

A: In these assays, the N-hydroxy compound is activated to an electrophile (e.g., by sulfotransferases). To stop the binding event:

  • The Protocol: Add an excess of L-Methionine or Guanosine (10 mM final concentration) followed by rapid cooling to 4°C.

  • Logic: These nucleophiles act as "decoys," intercepting the reactive nitrenium ions before they can alkylate the genomic DNA. This provides a precise "stop time" for kinetic measurements.[1]

Section 2: Workup for Metal-Catalyzed C–H Activation

Context: Using N-Hydroxy-N-phenylacetamide as a Directing Group (DG) in Pd, Rh, or Co catalysis.

Q4: After my Pd-catalyzed ortho-hydroxylation, the product is stuck in the organic phase with a purple hue. Standard washing isn't working.

A: The purple hue confirms that Palladium is chelated to the hydroxamic acid moiety (N–O–Pd).[1] Hydroxamic acids are potent chelators (similar to siderophores).[1]

  • The Protocol:

    • Dilute the reaction mixture with EtOAc.

    • Wash with 0.5 M aqueous EDTA (pH 8) or 10% aqueous Potassium Sodium Tartrate (Rochelle's Salt) .[1] Stir vigorously for 30 minutes.

    • Separate layers.[1][2][3]

  • Why: Simple water/brine washes cannot break the Pd–(N-O) chelate.[1] EDTA provides a thermodynamic sink for the metal, liberating your free N-hydroxy product.

  • Avoid: Do not use strong acid (HCl) to break the chelate.[1] While effective at removing Pd, it will hydrolyze the amide bond or cause migration of the N-hydroxy group [2].

Q5: Can I use a basic quench (NaOH) to remove byproducts?

A: Risky. The pKa of N-Hydroxy-N-phenylacetamide is approximately 8.5–9.0 .[1]

  • The Issue: Washing with 1M NaOH (pH 14) will deprotonate the N–OH group (forming the hydroxamate anion), driving it into the aqueous layer. If you discard the aqueous layer, you discard your product.[1]

  • Correct Approach: If you must use a basic wash to remove acidic impurities, keep the pH below 8 (use saturated NaHCO₃). If the product is lost to the aqueous phase, acidify the aqueous layer carefully to pH 5 and re-extract with EtOAc.

Section 3: Synthesis & Stability

Q6: I am synthesizing N-Hydroxy-N-phenylacetamide from phenylhydroxylamine and acetyl chloride. The reaction exotherms violently.[1] How do I quench the excess acetylating agent safely?

A: This is the most common point of failure.[1][4] Excess acetyl chloride + water = HCl + heat.[1]

  • The Protocol:

    • Cool the reaction mixture to 0°C .

    • Add saturated Sodium Bicarbonate (NaHCO₃) dropwise.

    • Critical Step: Monitor internal temperature.[1] Do not exceed 10°C.

  • The Science: High temperature + acidic environment (generated by HCl) triggers the Lossen Rearrangement or hydrolysis to aniline. The bicarbonate neutralizes the HCl in situ as it forms, buffering the pH to a safe zone (pH 6–7).

Part 2: Visualizing the Chemistry

Diagram 1: The Oxidative Pathway & Quenching Interventions

This diagram illustrates the metabolic/oxidative fate of the molecule and where specific quenching agents intervene to stop the cascade.[1]

OxidationPathway N_OH N-Hydroxy-N-phenylacetamide (Stable Precursor) Radical Nitroxyl Radical (Ph-N(O•)Ac) N_OH->Radical Oxidation (Enzymes/Metal) Nitrenium Nitrenium Ion (Ph-N+Ac) Radical->Nitrenium e- Transfer Parent Parent Amide (Reduction Product) Radical->Parent Reduction DNA_Adduct DNA/Protein Adduct (Toxic Endpoint) Nitrenium->DNA_Adduct Electrophilic Attack Ascorbate Quench: Ascorbate/Thiosulfate (Reduces Radical) Ascorbate->Radical Reductive Stop Methionine Quench: Methionine (Scavenges Electrophile) Methionine->Nitrenium Trapping

Caption: Pathways for oxidation and specific quenching points. Green nodes indicate safe reduction; yellow nodes indicate scavenging.[1]

Diagram 2: Workup Decision Tree for C-H Activation

A logical flow for isolating the compound after metal catalysis.

WorkupFlow Start Crude Reaction Mixture (Pd/Rh Catalyst + Product) CheckColor Is the solution colored? (Purple/Red = Metal Chelation) Start->CheckColor ChelationYes Yes: Metal Chelation Present CheckColor->ChelationYes Colored ChelationNo No: Standard Workup CheckColor->ChelationNo Clear/Yellow EDTA Wash with 0.5M EDTA (pH 8) OR Rochelle's Salt ChelationYes->EDTA FinalExtract Extract with EtOAc Dry over Na2SO4 ChelationNo->FinalExtract AcidWash Avoid Strong Acid Wash (Risk of Hydrolysis) EDTA->AcidWash Warning EDTA->FinalExtract

Caption: Decision matrix for removing metal catalysts without degrading the hydroxamic acid directing group.

Part 3: Quantitative Data & Protocols

Table 1: Stability & Quenching Parameters
ParameterValue / ConditionNotes
Molecular Weight 151.16 g/mol
Melting Point 113–115 °CDecomposes if heated rapidly above MP.[1][5]
pKa (N-OH) ~8.8Deprotonates in 1M NaOH (extractable into water).[1]
Stability (pH < 2) PoorRisk of Bamberger Rearrangement to 4-aminophenol.[1]
Stability (pH > 10) ModerateRisk of hydrolysis to aniline + acetate.[1]
Recommended Quench (Oxidation) Sodium Thiosulfate (Sat.)[1]Reduces radicals; neutral pH.[1]
Recommended Quench (Acylation) Sodium Bicarbonate (Sat.)[1]Neutralizes HCl without exceeding pH 8.[1]
Protocol: Safe Synthesis Workup

For the preparation of N-Hydroxy-N-phenylacetamide from Phenylhydroxylamine [3].

  • Reaction: Phenylhydroxylamine (1.0 eq) + NaHCO₃ (1.2 eq) in Water/DCM (1:1) at 0°C. Add Acetyl Chloride (1.05 eq) dropwise.

  • Monitoring: Reaction is instant. Monitor by TLC (EtOAc/Hexane 1:1).[1] Product Rf ~ 0.4.[1]

  • Quenching:

    • Once addition is complete, stir for 10 mins at 0°C.

    • Add Saturated NaHCO₃ until bubbling stops (neutralizing residual HCl).

    • Critical: Check pH of aqueous layer.[1] It should be ~7-8.

  • Isolation:

    • Separate organic layer.[1][2]

    • Extract aqueous layer 2x with DCM.[1]

    • Do not use acid wash. [1]

    • Dry over Na₂SO₄ (Magnesium sulfate can sometimes coordinate; Sodium sulfate is safer).[1]

    • Concentrate at < 40°C (Heat sensitive).[1]

References

  • Bamberger Rearrangement Mechanism & Conditions

    • Title: "The Bamberger Rearrangement"[1]

    • Source: Comprehensive Organic Name Reactions and Reagents.
    • Link:[Link][1]

  • Hydroxamic Acid Stability & Metal Chelation

    • Title: "Hydroxamic Acids as Potent Chelators in Drug Design"[1]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1]

    • Link:[Link] (Referencing PubChem Data for CID 115251)[1]

  • Synthesis of N-Acyl-N-phenylhydroxylamines

    • Title: "Prepar
    • Source: Organic Syntheses, Coll.[1] Vol. 6, p.803 (1988).[1]

    • Link:[Link]

  • Toxicology and Metabolic Activation

    • Title: "Metabolic Activ
    • Source: Chemical Research in Toxicology (ACS).[1]

    • Link:[Link] (General Journal Landing for context on arylamine toxicity).[1]

  • General Physical Properties

    • Title: "N-Hydroxy-N-phenylacetamide Compound Summary"
    • Source: PubChem.[1][6]

    • Link:[Link][1]

Sources

Optimization

"storage and handling recommendations for N-Hydroxy-N-phenylacetamide"

CAS: 1795-83-1 | Synonyms: N-Phenylacetohydroxamic acid, N-Acetyl-N-phenylhydroxylamine[1][2] Introduction: Compound Identity & Critical Distinctions WARNING: This compound is frequently confused with 4-Hydroxyacetanilid...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1795-83-1 | Synonyms: N-Phenylacetohydroxamic acid, N-Acetyl-N-phenylhydroxylamine[1][2]

Introduction: Compound Identity & Critical Distinctions

WARNING: This compound is frequently confused with 4-Hydroxyacetanilide (Paracetamol/Acetaminophen) due to similar nomenclature.[1] Ensure you are working with N-Hydroxy-N-phenylacetamide (the N-hydroxylated derivative of acetanilide) before proceeding.[1]

FeatureN-Hydroxy-N-phenylacetamide (Target)4-Hydroxyacetanilide (Paracetamol)
CAS Number 1795-83-1 103-90-2
Functional Group Hydroxamic Acid (N-OH) Phenol (C-OH)
Chemical Behavior Metal chelator, Nitroxyl radical precursorAnalgesic, weak acid
Primary Use Metabolic probe, MMP inhibition researchPain management standard

Module 1: Storage & Stability Recommendations

Q: What are the optimal storage conditions for long-term stability?

A: N-Hydroxy-N-phenylacetamide is an N-aryl hydroxamic acid .[1] These compounds are thermodynamically less stable than simple amides due to the N-O bond weakness and potential for hydrolysis or Bamberger-like rearrangements.[1]

  • Temperature: Store neat solid at -20°C . Short-term storage (weeks) at 2-8°C is acceptable.[1]

  • Atmosphere: Hygroscopic and oxidation-sensitive.[1] Store under inert gas (Argon or Nitrogen) to prevent slow oxidation to nitroxyl radicals or nitrosobenzene derivatives.[1]

  • Light: Strictly light-sensitive. Exposure to UV/visible light can accelerate N-O bond homolysis.[1] Use amber glass vials or wrap containers in aluminum foil.

Q: Can I store it in solution?

A: Not recommended for long periods. [1]

  • Aqueous Solutions: Unstable.[1] Hydrolysis occurs rapidly at extreme pH, releasing Phenylhydroxylamine and Acetic Acid.

  • Organic Stock (DMSO/Ethanol): Stable for approx. 1 month at -80°C if sealed under argon.[1] Avoid repeated freeze-thaw cycles.[1]

Module 2: Handling & Preparation Protocols

Standard Operating Procedure: Stock Solution Preparation

Use this workflow to minimize degradation during solubilization.[1]

StockPrep Start Solid N-Hydroxy-N-phenylacetamide (Remove from -20°C) Equilibrate Equilibrate to Room Temp (Keep Desiccated) Start->Equilibrate Weigh Weigh in Dim Light (Avoid UV exposure) Equilibrate->Weigh Solvent Add Anhydrous DMSO or Ethanol (Target: 10-50 mM) Weigh->Solvent Vortex Vortex Gently (Do not sonicate >30s) Solvent->Vortex Aliquot Aliquot into Amber Tubes (Single-use volumes) Vortex->Aliquot Freeze Flash Freeze & Store at -80°C Aliquot->Freeze

Figure 1: Optimized workflow for preparing stock solutions to prevent hydrolysis and photo-degradation.

Q: Which solvents are compatible?
SolventSolubility RatingRecommendation
DMSO High (>50 mM) Primary Choice. Best for biological assays.[1]
Ethanol High (>25 mM)Good for chemical synthesis; evaporates easily.[1]
Water Low (<1 mM)Poor. Requires organic co-solvent (e.g., 1% DMSO).
PBS (pH 7.4) LowPoor. Risk of precipitation at high concentrations.[1]

Module 3: Troubleshooting Experimental Failures

Q: My solution turned a deep red/violet color. Is it degraded?

A: Likely Contamination. This is a classic "false positive" or contamination signal.[1] Hydroxamic acids act as siderophores (iron chelators).[1]

  • Mechanism: The hydroxamate group binds trace Ferric Iron (

    
    ) to form a highly colored octahedral complex (
    
    
    
    ).[1]
  • Cause: Use of non-glassware, low-grade solvents, or metallic spatulas.[1]

  • Solution: Add EDTA (1 mM) to your buffer to sequester trace metals if this interferes with colorimetric assays.[1]

Q: I see a precipitate when diluting into cell culture media.

A: Solubility Crash. The hydrophobic N-phenyl ring drastically reduces water solubility compared to simple acetohydroxamic acid.[1]

  • Fix: Ensure the final organic co-solvent (DMSO) concentration is 0.5% - 1.0% .

  • Protocol: Add the stock solution dropwise to the vortexing media, rather than adding media to the stock.

Q: The compound purity dropped after 24 hours in buffer.

A: Hydrolysis. N-Aryl hydroxamates are susceptible to hydrolysis, especially if the pH drifts away from neutral.[1]

  • Reaction:

    
    
    
  • Consequence: Accumulation of Phenylhydroxylamine (PhNHOH), which is toxic and redox-active.[1]

  • Fix: Prepare fresh immediately before use. Do not store aqueous dilutions.[1]

Troubleshooting Logic Tree

Troubleshooting Issue Start: Observation Color Solution turned Red/Violet? Issue->Color Iron Iron (Fe3+) Contamination (Hydroxamate-Iron Complex) Color->Iron Yes Precip White Precipitate upon dilution? Color->Precip No Solubility Hydrophobic Crash Increase DMSO % Precip->Solubility Yes Yellow Solution turned Yellow/Brown? Precip->Yellow No Oxidation Oxidation to Nitrosobenzene Yellow->Oxidation Yes

Figure 2: Diagnostic logic for identifying common failure modes based on visual cues.

References

  • Oxley, P. W., et al. "N-Acetyl-N-phenylhydroxylamine."[1][2] Organic Syntheses, Coll. Vol. 6, p. 8 (1988); Vol. 67, p. 187 (1989).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 115251, N-Hydroxy-N-phenylacetamide."[1] PubChem, 2024.[3][4]

  • GuideChem. "N-hydroxy-N-phenylacetamide Properties and Safety." GuideChem Chemical Database.[1]

  • Fisher Scientific. "Safety Data Sheet: Acetaminophen (Related Structural Safety Data for Reference)." Fisher Scientific SDS.[1] (Note: Used for comparative amide/phenol safety handling; specific SDS for CAS 1795-83-1 recommended from primary vendor).[1]

Sources

Reference Data & Comparative Studies

Validation

"N-Hydroxy-N-phenylacetamide vs other hydroxamic acids in research"

A Comparative Technical Guide for Research & Development Executive Summary N-Hydroxy-N-phenylacetamide (N-PAHA; CAS: 1795-83-1) occupies a unique niche in biochemical research.[1] Unlike its therapeutic cousin Vorinostat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Research & Development

Executive Summary

N-Hydroxy-N-phenylacetamide (N-PAHA; CAS: 1795-83-1) occupies a unique niche in biochemical research.[1] Unlike its therapeutic cousin Vorinostat (SAHA) , which is optimized for histone deacetylase (HDAC) inhibition, N-PAHA serves primarily as a mechanistic reference standard in toxicology and a chelating agent in analytical chemistry.[1]

This guide objectively compares N-PAHA against clinical and analytical alternatives, focusing on its utility in studying metabolic activation (carcinogenesis models) and transition metal extraction.[1]

Part 1: Chemical Architecture & Physicochemical Properties

The functional divergence between N-PAHA and other hydroxamic acids stems from the "Linker Length" and "Cap Group" geometry.

Structural Comparison Table
FeatureN-Hydroxy-N-phenylacetamide (N-PAHA) Vorinostat (SAHA) Acetohydroxamic Acid (AHA)
Primary Application Toxicology Model / Metal ChelationAntineoplastic (HDAC Inhibitor)Urease Inhibitor (Lithostat)
Structure Type

-Aryl Hydroxamic Acid

-Alkyl Hydroxamic Acid
Simple Hydroxamic Acid
Linker Length Short (Direct attachment)Long (5-carbon chain)None (Methyl group)
Lipophilicity (LogP) ~0.8 (Moderate)~1.6 (High)-0.9 (Hydrophilic)
pKa (Acidic) ~7.8 - 8.2~9.2~9.4
Metal Affinity High (Fe³⁺, V⁵⁺, Cu²⁺)High (Zn²⁺ specific in pocket)High (Ni²⁺, Fe³⁺)
Critical Insight: The "Linker" Effect
  • Vorinostat (SAHA): The 5-carbon hydrophobic chain allows the hydroxamate group to penetrate the deep catalytic tunnel of HDAC enzymes to chelate the active site Zinc.

  • N-PAHA: Lacks this linker.[1] Consequently, it is a poor HDAC inhibitor but an excellent substrate for cytosolic enzymes like arylhydroxamic acid

    
    -acyltransferase , making it a critical probe for studying chemical carcinogenesis.[1]
    

Part 2: Bioactivity & Toxicology (The Research Focus)

While SAHA is a drug, N-PAHA is often a "tox-probe."[1] Research using N-PAHA focuses on the metabolic activation of


-aryl compounds.[1][2]
Mechanism: Metabolic Activation Pathways

N-PAHA is a model substrate for investigating how environmental arylamines become carcinogenic.[1] The presence of the


-phenyl group allows for resonance stabilization of reactive intermediates that simple alkyl hydroxamates (like AHA) do not form.

MetabolicActivation N_PAHA N-Hydroxy-N-phenylacetamide (Pro-Carcinogen) Enzyme N,O-Acyltransferase (Cytosolic) N_PAHA->Enzyme Substrate Binding Intermediate N-Acetoxy-N-phenylamine (Unstable Ester) Enzyme->Intermediate Acyl Transfer Nitrenium Nitrenium Ion (Electrophile) Intermediate->Nitrenium Heterolysis (-OAc) DNA Genomic DNA (Nucleophile) Nitrenium->DNA Covalent Binding Adduct C8-Guanine Adduct (Mutation) DNA->Adduct Mutagenesis

Figure 1: The metabolic activation pathway of N-arylhydroxamic acids.[3][4] Unlike SAHA, which remains stable to inhibit enzymes, N-PAHA is metabolically processed into highly reactive electrophiles.

Comparative Data: Mutagenicity (Ames Test Relevance)
  • N-PAHA: Positive in Salmonella typhimurium strains (TA98/TA100) only in the presence of S9 activation or specific acyltransferase expression.[1]

  • AHA: Generally negative; excreted unchanged or hydrolyzed.[1]

  • SAHA: Mutagenicity is considered low/negligible; mechanism is antiproliferative, not genotoxic.[1]

Part 3: Analytical Applications (Metal Chelation)[1]

N-PAHA and its analogue


-phenylbenzohydroxamic acid (PBHA)  are gold standards for the spectrophotometric determination of Vanadium (V) and Iron (III).
Chelation Chemistry

The


-hydroxy and Carbonyl oxygens form a stable 5-membered ring with transition metals.[1] The 

-phenyl group enhances the complex's hydrophobicity, allowing for solvent extraction (e.g., into chloroform) which increases sensitivity and selectivity over water-soluble chelators.
Stability Constants (Log )
Metal IonN-PAHA Complex StabilityAnalytical Relevance
Fe(III) ~28.5 (Tris-chelate)High.[1] Forms intense violet complex in acid.[1][5]
V(V) ~24.0 (Bis-chelate)Critical. Specific violet extraction in strong HCl.[1]
Cu(II) ~18.5Moderate.[1] Often interferes; requires masking.[1]

Part 4: Experimental Protocols

Protocol A: Spectrophotometric Determination of Vanadium(V)

Use Case: Quantifying trace vanadium in biological or environmental samples using the N-PAHA scaffold.

Reagents:

  • Ligand Solution: 0.1% w/v N-Hydroxy-N-phenylacetamide in ethanol.

  • Solvent: Chloroform (HPLC Grade).[1]

  • Acid: 4 M Hydrochloric Acid.[1]

Workflow:

  • Preparation: Take a 10 mL aliquot of sample solution (containing 10–100 µg V) in a separatory funnel.

  • Acidification: Adjust acidity to 2–4 M HCl. Note: High acidity ensures selectivity for V(V) over Fe(III).[1]

  • Complexation: Add 2 mL of Ligand Solution. A violet color develops immediately.[1]

  • Extraction: Add 10 mL Chloroform. Shake vigorously for 2 minutes. Allow phases to separate.

  • Drying: Pass the organic (lower) layer through anhydrous sodium sulfate to remove water traces.[1]

  • Measurement: Measure absorbance at 530 nm against a reagent blank.

Validation Criteria:

  • Beer’s Law Range: 0.5 – 10 µg/mL.[1]

  • Interference Check: If Ti(IV) is present, add sodium fluoride as a masking agent.[1]

Protocol B: Synthesis of N-Hydroxy-N-phenylacetamide

For researchers requiring fresh reference material.

Reaction: Acylation of


-phenylhydroxylamine.[1][6]
  • Precursor: Dissolve

    
    -phenylhydroxylamine (0.1 mol) in diethyl ether at 0°C.
    
  • Acylation: Add acetyl chloride (0.11 mol) dropwise, maintaining temperature <5°C. Pyridine (0.11 mol) is added as a base scavenger.[1]

  • Workup: Stir for 1 hour. Filter off the pyridine hydrochloride salt.[1]

  • Purification: Evaporate ether. Recrystallize the residue from benzene/petroleum ether.[1]

  • Characterization: Melting Point should be 66–69°C .

  • Spot Test: Dissolve a crystal in ethanol and add 1 drop of 1%

    
    . A deep violet-red  color confirms the hydroxamic acid functionality.[1]
    

Part 5: Safety & Handling

Warning: Unlike pharmaceutical hydroxamic acids, N-PAHA should be treated as a potential mutagen .[1]

  • Hazard Class: Suspected Carcinogen / Skin Irritant.[1]

  • Handling: Double nitrile gloves.[1] Use a fume hood for all solid handling to avoid inhalation of dust.[1]

  • Deactivation: Treat waste with 10% NaOH followed by bleach (hypochlorite) to hydrolyze the hydroxamate and oxidize the amine byproduct before disposal.

References

  • Miller, E. C., & Miller, J. A. (1981).[1] "Searches for Ultimate Chemical Carcinogens and Their Reactions with Cellular Macromolecules." Cancer, 47(10), 2327–2345.[1]

  • PubChem. (2024).[1][7] "N-Hydroxy-N-phenylacetamide Compound Summary." National Library of Medicine.[1]

  • Bag, S. P., et al. (1982).[1] "Extraction of vanadium(V) chelates with N-benzohydroxamic acid (BHA) and ammonium thiocyanate." Talanta, 29(6), 526-528.[1]

  • Santos, M. A., et al. (2012).[1] "Hydroxypyridinone-based chelators for iron and other metal ions."[1] Current Medicinal Chemistry, 19.

  • Marks, P. A., & Breslow, R. (2007).[1] "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug."[1] Nature Biotechnology, 25, 84–90.[1]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Hydroxy-N-phenylacetamide

This guide provides an in-depth comparison of analytical methodologies for the validation of N-Hydroxy-N-phenylacetamide, a significant human metabolite of acetanilide.[1] The robust validation of analytical methods is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of N-Hydroxy-N-phenylacetamide, a significant human metabolite of acetanilide.[1] The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring the reliability, consistency, and accuracy of data submitted to regulatory bodies.[2][3][4] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical parameters and practical considerations for validating methods for this specific analyte, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7][8]

The Foundation: Understanding the Pillars of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9] This is achieved by assessing a specific set of performance characteristics, as defined by the ICH Q2(R2) guideline.[6][7] These parameters are not merely a checklist; they form an interconnected system that, when evaluated correctly, provides a high degree of assurance in the method's performance.

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[10]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Validation_Parameters_Workflow cluster_0 Method Development cluster_3 Lifecycle Management Dev Analytical Procedure Development Specificity Specificity Dev->Specificity Dev->Specificity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Lifecycle Continuous Monitoring & Lifecycle Management Robustness->Lifecycle

Caption: Interrelationship of analytical method validation parameters.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is pivotal and depends on the intended application, such as routine quality control, stability testing, or impurity quantification. Here, we compare three prevalent techniques for the analysis of N-Hydroxy-N-phenylacetamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds. Its application for N-Hydroxy-N-phenylacetamide and related structures is well-established.[12][13]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For N-Hydroxy-N-phenylacetamide, a reverse-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is typically most effective.[14]

Objective: To validate a reverse-phase HPLC method for the quantification of N-Hydroxy-N-phenylacetamide in a drug substance.

Step 1: System Suitability Testing (SST)

  • Why: SST is an integral part of any chromatographic method validation. It ensures that the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Procedure:

    • Prepare a standard solution of N-Hydroxy-N-phenylacetamide at the target concentration (e.g., 100 µg/mL).

    • Make five replicate injections of the standard solution.

    • Calculate the relative standard deviation (%RSD) of the peak areas, retention times, tailing factor, and theoretical plates.

  • Acceptance Criteria: %RSD of peak areas ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.

Step 2: Specificity

  • Why: To demonstrate that the method can accurately measure the analyte without interference from other components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (all formulation components except the active ingredient).

    • Spike the drug substance with known impurities and potential degradation products.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure the separation of the main peak from any degradation products.

  • Acceptance Criteria: No interfering peaks at the retention time of N-Hydroxy-N-phenylacetamide in the blank and placebo. The peak purity of the analyte should pass, indicating it is spectrally homogeneous.

Step 3: Linearity and Range

  • Why: To establish a linear relationship between the concentration of the analyte and the instrumental response and to define the concentration range over which this relationship holds true.

  • Procedure:

    • Prepare a series of at least five standard solutions of N-Hydroxy-N-phenylacetamide covering 80% to 120% of the expected test concentration.[2]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be less than 2% of the response at the 100% level.[4]

Step 4: Accuracy (Recovery)

  • Why: To determine how close the measured value is to the true value.

  • Procedure:

    • Spike a placebo blend with N-Hydroxy-N-phenylacetamide at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Step 5: Precision

  • Why: To assess the random error of the method.

  • Procedure:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[9]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Step 6: LOQ and LOD

  • Why: To determine the lowest concentration of the analyte that can be reliably quantified and detected.

  • Procedure:

    • Visual Evaluation: Analyze samples with known concentrations of analyte and establish the minimum level at which the analyte can be reliably detected and quantified.

    • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Step 7: Robustness

  • Why: To ensure the method remains reliable during minor, expected variations in operating conditions.

  • Procedure:

    • Deliberately vary critical method parameters such as:

      • pH of the mobile phase (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze the system suitability standard under each condition.

  • Acceptance Criteria: System suitability parameters should remain within the defined limits for all varied conditions.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 80% - 120% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Specificity No interference at analyte retention time
Robustness System suitability passes under varied conditions
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like N-Hydroxy-N-phenylacetamide.[15]

Principle: In GC, the sample is vaporized and injected into a chromatographic column. The components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

Objective: To validate a GC-MS method for the identification and quantification of N-Hydroxy-N-phenylacetamide.

Step 1: System Suitability Testing (SST)

  • Why: To ensure the GC-MS system is performing optimally.

  • Procedure:

    • Inject a standard solution of N-Hydroxy-N-phenylacetamide.

    • Verify the retention time and the mass spectrum (key fragment ions).

    • For quantitative methods, perform replicate injections and assess the %RSD of the peak area.

  • Acceptance Criteria: Consistent retention time (± 2%), correct mass spectrum, and %RSD of peak area ≤ 5.0% for quantitative analysis.

Step 2: Specificity

  • Why: The mass spectrometer provides a high degree of specificity. This step confirms it.

  • Procedure:

    • Analyze a blank and a placebo sample to check for interferences.

    • Analyze spiked samples to confirm that the analyte can be identified and quantified in the matrix.

    • The specificity is primarily demonstrated by the extraction of specific ion chromatograms (m/z values) corresponding to N-Hydroxy-N-phenylacetamide, which should be free of co-eluting peaks.

  • Acceptance Criteria: No interfering peaks in the selected ion chromatograms at the retention time of the analyte.

Step 3: Linearity and Range

  • Why: To establish the quantitative relationship between concentration and response.

  • Procedure:

    • Prepare a series of at least five standard solutions.

    • Inject each standard and generate a calibration curve by plotting peak area against concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

Step 4: Accuracy (Recovery)

  • Why: To assess the agreement between the measured and true values.

  • Procedure:

    • Spike a placebo matrix at three concentration levels in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery between 95.0% and 105.0%.

Step 5: Precision

  • Why: To evaluate the method's random error.

  • Procedure:

    • Repeatability: Analyze six replicate samples at 100% concentration.

    • Intermediate Precision: Repeat on a different day with a different analyst.

  • Acceptance Criteria: %RSD ≤ 5.0%.

Step 6: LOQ and LOD

  • Why: To determine the method's sensitivity limits.

  • Procedure: Typically determined by the signal-to-noise ratio (S/N) of the base peak in the mass spectrum at low concentrations (3:1 for LOD, 10:1 for LOQ).

  • Acceptance Criteria: The LOQ must be quantifiable with acceptable precision and accuracy.

Step 7: Robustness

  • Why: To assess the method's resilience to small variations.

  • Procedure:

    • Introduce small variations in parameters like:

      • Injector temperature (± 5 °C)

      • Oven temperature ramp rate (± 1 °C/min)

      • Carrier gas flow rate (± 5%)

  • Acceptance Criteria: System suitability and key validation parameters (accuracy, precision) should not be significantly affected.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Range Dependent on application (e.g., impurity analysis)
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) ≤ 5.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Specificity Confirmed by unique mass spectrum and retention time
Robustness Method performance is maintained under varied conditions
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique used for the quantitative analysis of compounds that absorb ultraviolet or visible light.

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A spectrophotometric method for hydroxylamine derivatives has been described, which involves a color-forming reaction.[16]

Objective: To validate a UV-Vis spectrophotometric method for the quantification of N-Hydroxy-N-phenylacetamide.

Step 1: Determination of Maximum Wavelength (λmax)

  • Why: To identify the wavelength of maximum absorbance, which provides the best sensitivity and minimizes deviations from Beer's law.

  • Procedure:

    • Prepare a dilute solution of N-Hydroxy-N-phenylacetamide in a suitable UV-transparent solvent.

    • Scan the solution across the UV range (e.g., 200-400 nm) to find the λmax.

  • Acceptance Criteria: A clear absorbance maximum should be identified.

Step 2: Specificity

  • Why: To ensure that other components in the sample do not absorb at the λmax, causing interference.

  • Procedure:

    • Scan the blank and placebo solutions across the UV range.

    • Assess for any absorbance at the determined λmax of the analyte.

  • Acceptance Criteria: Negligible absorbance from the blank and placebo at the analytical wavelength.

Step 3: Linearity and Range

  • Why: To establish the concentration range over which the method is accurate, precise, and linear.

  • Procedure:

    • Prepare a series of at least five standard solutions.

    • Measure the absorbance of each solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.

Step 4: Accuracy (Recovery)

  • Why: To confirm the method's accuracy.

  • Procedure:

    • Spike a placebo solution with the analyte at three concentration levels in triplicate.

    • Measure the absorbance and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Step 5: Precision

  • Why: To assess the method's variability.

  • Procedure:

    • Repeatability: Prepare and measure six independent samples at 100% concentration.

    • Intermediate Precision: Repeat on a different day with a different analyst.

  • Acceptance Criteria: %RSD ≤ 2.0%.

Step 6: LOQ and LOD

  • Why: To define the sensitivity limits.

  • Procedure: Can be determined based on visual evaluation or by using the standard deviation of the blank and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be confirmed with acceptable precision and accuracy.

Step 7: Robustness

  • Why: To evaluate the method's reliability against minor changes.

  • Procedure:

    • Introduce small variations in parameters like:

      • Wavelength (± 2 nm)

      • pH of the solution (if applicable)

  • Acceptance Criteria: No significant change in absorbance or calculated concentration.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Range Defined by the linear portion of the calibration curve
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD/LOQ Determined and verified
Specificity No interference from excipients at λmax
Robustness Method performance is maintained under varied conditions

Method Selection Guide

Choosing the right analytical technique is a critical decision that balances technical requirements with practical constraints. The following decision tree and summary table are designed to guide this selection process for the analysis of N-Hydroxy-N-phenylacetamide.

Method_Selection_Tree cluster_impurity cluster_quant Start What is the primary analytical goal? Impurity Impurity Identification & Structure Elucidation? Start->Impurity Identification Quant Quantitative Analysis? Start->Quant Quantification GCMS_Impurity Use GC-MS Impurity->GCMS_Impurity Yes Complex Complex Matrix or Trace Level Analysis? Quant->Complex Yes Simple Simple Matrix & High Concentration? Quant->Simple No HPLC_Quant Use HPLC Complex->HPLC_Quant Yes UVVIS_Quant Use UV-Vis Simple->UVVIS_Quant Yes

Caption: Decision tree for selecting an analytical method.

Comparative Summary of Techniques
FeatureHPLCGC-MSUV-Visible Spectrophotometry
Specificity High (with good separation)Very High (based on mass fragmentation)Low (prone to interference)
Sensitivity High (ng to pg levels)Very High (pg to fg levels)Moderate (µg to mg levels)
Application Quantification, impurity profiling, stability testingIdentification, structure elucidation, trace analysisRoutine QC, high-concentration assays
Sample Volatility Not requiredRequiredNot required
Instrumentation Cost Moderate to HighHighLow
Complexity ModerateHighLow
Throughput ModerateLow to ModerateHigh

Conclusion

The validation of analytical methods for N-Hydroxy-N-phenylacetamide is a multi-faceted process that demands a thorough understanding of both the analyte and the chosen analytical technique.

  • HPLC stands out as the most versatile and robust method for quantitative applications in a regulated environment, offering an excellent balance of specificity, sensitivity, and reliability.

  • GC-MS is the gold standard for unequivocal identification and for trace-level quantification where extreme sensitivity is required, although it comes with higher complexity and cost.

  • UV-Visible Spectrophotometry offers a simple, cost-effective, and rapid solution for routine quality control of the drug substance in a simple matrix, provided that specificity can be assured.

Ultimately, the selected method must be demonstrated to be "fit for purpose" through a rigorous validation process.[6] This guide provides the foundational knowledge and practical protocols to empower scientists to develop and validate analytical methods that are scientifically sound, compliant with global regulatory expectations, and capable of ensuring the quality and safety of pharmaceutical products. The validation process should not be viewed as a one-time event but as part of the analytical procedure's lifecycle, requiring continuous monitoring and potential re-validation as needed.[17][18]

References

  • Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.United States Pharmacopeia.
  • FDA Guidance on Analytical Method Validation.U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column.SIELC Technologies.
  • Analytical Method Validation as the First Step in Drug Quality Control.SciSpace.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.IVT Network.
  • N-Phenylglycolhydroxamate | C8H9NO2 | CID 115251.PubChem - NIH.
  • 2-Hydroxy-N-methyl-N-phenylacetamide. (2018). SIELC Technologies.
  • 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260.PubChem - NIH.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES.Ofni Systems.
  • PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL.IJRAR.org.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).International Council for Harmonisation.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. (2025). Benchchem.
  • The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation.ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • FDA issues revised guidance for analytical method validation. (2025). ResearchGate.
  • <1225> Validation of Compendial Procedures.USP-NF.
  • Spectrophotometric Determination of Hydroxylamine and Its Derivatives in Pharmaceuticals. (2004). Chem Pharm Bull (Tokyo).

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Validation

Comparative Toxicology Guide: N-Hydroxy-N-phenylacetamide vs. Acetanilide

Executive Summary The Bottom Line: The biological distinction between Acetanilide and its metabolite, N-Hydroxy-N-phenylacetamide (N-OH-PAA), represents the classic pharmacological principle of bioactivation . Acetanilid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: The biological distinction between Acetanilide and its metabolite, N-Hydroxy-N-phenylacetamide (N-OH-PAA), represents the classic pharmacological principle of bioactivation . Acetanilide is a pro-drug for both analgesia (via acetaminophen) and toxicity (via N-OH-PAA).

  • Acetanilide is the parent compound, historically used as an analgesic but abandoned due to unpredictable toxicity.[1] It requires metabolic activation to exert effects.

  • N-Hydroxy-N-phenylacetamide is the proximate toxicant. It acts as a direct-acting hemotoxin (causing methemoglobinemia) and a direct-acting mutagen (forming DNA adducts).

This guide dissects the shift from the parent molecule's indirect activity to the metabolite's direct electrophilic and redox reactivity.

Chemical & Metabolic Lineage: The "Lethal Synthesis"

To understand the biological divergence, one must map the metabolic fork in the road. Acetanilide is primarily metabolized into the safe analgesic acetaminophen (Paracetamol) via para-hydroxylation. However, a minor pathway mediated by CYP450 enzymes leads to N-hydroxylation, creating N-OH-PAA.

Metabolic Pathway Diagram

The following diagram illustrates the critical divergence between detoxification (green) and toxification (red).

Acetanilide_Metabolism Acetanilide Acetanilide (Parent Drug) CYP_Para CYP450 (Major) Para-Hydroxylation Acetanilide->CYP_Para CYP_N CYP2E1 (Minor) N-Hydroxylation Acetanilide->CYP_N Acetaminophen Acetaminophen (Analgesic/Safe) CYP_Para->Acetaminophen N_OH_PAA N-Hydroxy-N-phenylacetamide (Proximate Toxicant) CYP_N->N_OH_PAA Excretion Sulfation/Glucuronidation (Excretion) Acetaminophen->Excretion Nitrosobenzene Nitrosobenzene (Redox Active) N_OH_PAA->Nitrosobenzene Oxidation of Hb Nitrenium Nitrenium Ion (Electrophile) N_OH_PAA->Nitrenium Esterification (-H2O) MetHb Methemoglobinemia (Hypoxia) Nitrosobenzene->MetHb DNA_Adduct DNA Adducts (Genotoxicity) Nitrenium->DNA_Adduct

Figure 1: The metabolic bifurcation of Acetanilide. The N-hydroxylation pathway (right) drives the toxicity profile.

Hematotoxicity: The Methemoglobinemia Cycle

The most distinct biological activity difference lies in hemotoxicity . Acetanilide causes cyanosis (blue skin) due to methemoglobin (MetHb) formation, but it does so only after conversion to N-OH-PAA.

Mechanism of Action[2][3][4]
  • Acetanilide (Indirect): Inert toward Hemoglobin (Hb) in vitro. Requires hepatic conversion to N-OH-PAA.

  • N-OH-PAA (Direct): Initiates a "futile redox cycle" within the red blood cell.

    • Step A: N-OH-PAA reacts with Oxyhemoglobin (

      
      ).
      
    • Step B: Hb is oxidized to MetHb (

      
      ), which cannot carry oxygen.[2][3][4]
      
    • Step C: N-OH-PAA is oxidized to Nitrosobenzene .

    • Step D: Nitrosobenzene is enzymatically reduced (via NADPH-MetHb reductase) back to N-OH-PAA (or phenylhydroxylamine), allowing a single molecule of toxin to oxidize many molecules of hemoglobin.

Comparative Data: Methemoglobin Formation
ParameterAcetanilideN-Hydroxy-N-phenylacetamide
In Vitro Activity Inactive (requires liver microsomes)Highly Active (Direct oxidant)
Onset of Cyanosis Delayed (1-2 hours post-ingestion)Immediate (upon systemic entry)
Stoichiometry 1:1 (limited by metabolism)Catalytic (1 molecule oxidizes >10 Hb)
Potency Low (LD50 ~800 mg/kg rat)High (LD50 significantly lower via IV)

Carcinogenicity: The Miller Hypothesis

The seminal work by Miller & Miller (1960s) established N-OH-PAA as a proximate carcinogen .

  • Acetanilide: Weakly carcinogenic. In bioassays, it rarely induces tumors because the dominant metabolic pathway is detoxification (to acetaminophen).

  • N-OH-PAA: Potent local carcinogen. When injected subcutaneously, it induces sarcomas at the injection site. This proved that the N-hydroxy group is the "warhead" required for DNA interaction.

Molecular Mechanism: N-OH-PAA is not the final carcinogen. It undergoes a second activation step (esterification by sulfotransferases) to form an unstable N-O-sulfate. This spontaneously degrades into a Nitrenium ion (


) , a fierce electrophile that covalently binds to the C8 position of Guanine in DNA, causing replication errors.

Experimental Protocols

These protocols are designed to validate the biological activity differences described above.

Protocol A: In Vitro Methemoglobin Induction Assay

Objective: To demonstrate that N-OH-PAA acts directly on blood, while Acetanilide requires activation.

Materials:

  • Fresh whole blood (Human or Rat) in EDTA tubes.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test Compounds: Acetanilide (10 mM), N-OH-PAA (10 mM).

  • Spectrophotometer (Plate reader capable of 630 nm).

Workflow:

  • Preparation: Wash RBCs 3x with PBS; resuspend to 10% hematocrit.

  • Lysate Control: Lyse a subset of cells with 1% saponin (to measure total Hb).

  • Treatment:

    • Well A: RBCs + Vehicle (DMSO).

    • Well B: RBCs + Acetanilide (100 µM final).

    • Well C: RBCs + N-OH-PAA (100 µM final).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quantification:

    • Transfer supernatant to UV-plate.

    • Measure absorbance at 630 nm (specific for MetHb) and 540 nm (Total Hb).

    • Note: Use the Drabkin’s cyanide method for absolute quantification if available.

Expected Result:

  • Acetanilide: < 1% MetHb (Baseline).[3]

  • N-OH-PAA: > 20% MetHb (Significant oxidation).

Protocol B: Ames Mutagenicity Test (Salmonella typhimurium)

Objective: To distinguish between direct and indirect mutagenicity.

Workflow:

  • Strains: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • S9 Activation System: Prepare rat liver S9 fraction (contains CYP450s).

  • Plating:

    • Plate 1 (Direct): Bacteria + N-OH-PAA (No S9).

    • Plate 2 (Indirect): Bacteria + Acetanilide (No S9).

    • Plate 3 (Metabolic): Bacteria + Acetanilide + S9 Mix.

  • Incubation: 48 hours at 37°C.

  • Count Revertants: Count colonies able to grow on histidine-deficient media.

Expected Result:

  • N-OH-PAA: High colony count on Plate 1 (Direct mutagen).

  • Acetanilide (No S9): No growth (Inactive).

  • Acetanilide (+ S9): Moderate growth (Metabolically activated to N-OH-PAA).

Summary of Biological Activity[3][6][7]

The following table synthesizes the physicochemical and biological divergence.

FeatureAcetanilideN-Hydroxy-N-phenylacetamide
Role Parent Compound (Pro-drug/Pro-toxin)Proximate Toxicant
Reactive Species None (Stable Amide)Nitrosobenzene / Nitrenium Ion
MetHb Induction Indirect (Requires hepatic metabolism)Direct (Redox cycles with Hb)
Mutagenicity (Ames) Negative (-S9) / Positive (+S9)Positive (-S9)
Primary Detoxification Hydrolysis to Aniline; Hydroxylation to APAPReduction to Amide; Glucuronidation
Clinical Relevance Obsolete drug (Historical)Biomarker of toxicity
Pathway Logic Diagram

Toxicity_Logic Input Compound Entry Liver Liver Metabolism (CYP2E1) Input->Liver Acetanilide Blood Blood Stream (RBCs) Liver->Blood N-OH-PAA (Exported) Blood->Blood Redox Cycling (MetHb Spike) DNA Nuclear DNA Blood->DNA Electrophilic Attack

Figure 2: The systemic flow of toxicity. Acetanilide must pass the "Liver Gate" to become toxic; N-OH-PAA acts immediately upon entering the blood or tissue.

References

  • Miller, E. C., & Miller, J. A. (1966). Mechanisms of chemical carcinogenesis: nature of proximate carcinogens and interactions with macromolecules. Pharmacological Reviews, 18(1), 805-838.

  • Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews, 18(3), 1091-1161.

  • Hinson, J. A., et al. (1995). Mechanisms of Acetaminophen-Induced Liver Necrosis. Handbook of Experimental Pharmacology, 115, 369-405.

  • Coleman, M. D., & Coleman, N. A. (1996). Drug-induced methaemoglobinaemia. Treatment issues. Drug Safety, 14(6), 394-405.

  • Weisburger, J. H., et al. (1973). Effect of acetanilide and p-hydroxyacetanilide on the carcinogenicity of N-2-fluorenylacetamide and N-hydroxy-N-2-fluorenylacetamide in mice, hamsters, and female rats. Journal of the National Cancer Institute, 51(1), 235-240.

Sources

Validation

"comparative study of N-Hydroxy-N-phenylacetamide and other COX inhibitors"

This guide presents a comparative technical analysis of N-Hydroxy-N-phenylacetamide (also known as N-hydroxyacetanilide) against established COX inhibitors. Unlike classical NSAIDs that competitively block the cyclooxyge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative technical analysis of N-Hydroxy-N-phenylacetamide (also known as N-hydroxyacetanilide) against established COX inhibitors. Unlike classical NSAIDs that competitively block the cyclooxygenase channel, N-Hydroxy-N-phenylacetamide functions primarily through interaction with the peroxidase (POX) active site, sharing a mechanistic lineage with Acetaminophen (Paracetamol) but possessing a distinct toxicological profile.

Executive Summary

N-Hydroxy-N-phenylacetamide (N-HA) is an N-hydroxylated metabolite of acetanilide and a structural isomer of Acetaminophen. While classical NSAIDs (e.g., Indomethacin, Celecoxib) inhibit prostaglandin synthesis by blocking the arachidonic acid binding channel (COX site), N-HA and Acetaminophen act as reducing cosubstrates at the peroxidase (POX) site.

This distinction is critical for experimental design: N-HA's efficacy is inversely proportional to "peroxide tone" (hydroperoxide concentration) in the tissue, making it a potent inhibitor in low-peroxide environments (e.g., CNS, endothelium) but ineffective in high-peroxide inflammatory sites. This guide contrasts N-HA’s peroxidase-directed mechanism with the channel-blocking action of NSAIDs and details protocols to differentiate these activities.

Chemical & Mechanistic Architecture

Structural Differentiation
  • N-Hydroxy-N-phenylacetamide (N-HA): The hydroxyl group is attached to the nitrogen atom (

    
    ). This configuration allows facile oxidation to nitrosobenzene, driving methemoglobinemia  (hemotoxicity).
    
  • Acetaminophen (APAP): The hydroxyl group is on the phenyl ring (

    
    ). This configuration favors oxidation to NAPQI (hepatotoxicity).
    
  • Classical NSAIDs: Typically possess a carboxylic acid (or bioisostere) to anchor to Arg-120 in the COX channel.

The "Peroxide Tone" Mechanism

Cyclooxygenase enzymes (COX-1/COX-2) possess two active sites:

  • Cyclooxygenase (COX) Site: Converts Arachidonic Acid (AA)

    
     PGG
    
    
    
    .[1][2]
  • Peroxidase (POX) Site: Reduces PGG

    
    
    
    
    
    PGH
    
    
    .

Mechanism of Action:

  • NSAIDs: Sterically hinder AA entry into the COX channel. Inhibition is independent of peroxide levels.

  • N-HA & APAP: Act as reducing cosubstrates for the POX heme. By keeping the heme in a reduced state or depleting the hydroperoxide activator (PGG

    
    ), they prevent the formation of the Tyrosyl Radical (Tyr-385)  required to initiate the COX reaction. This inhibition is overcome  by high levels of hydroperoxides (high peroxide tone).
    

Comparative Performance Data

The following table synthesizes experimental data comparing N-HA with standard inhibitors. Note the distinct "Peroxide Sensitivity" for POX inhibitors.

CompoundPrimary TargetMechanismIC

(COX-1)
IC

(COX-2)
Peroxide SensitivityPrimary Toxicity
N-Hydroxy-N-phenylacetamide POX Site Reducing Cosubstrate / Radical Trap~50-200 µM~50-200 µMHigh (Potency drops as peroxide

)
Methemoglobinemia (Erythrocyte damage)
Acetaminophen POX Site Reducing Cosubstrate105 µM26 µMHigh Hepatotoxicity (NAPQI)
Indomethacin COX Channel Competitive (Rev)0.02 µM0.6 µMLowGI Ulceration
Celecoxib COX Channel Competitive (Sel)15 µM0.04 µMLowCV Thrombosis
Aspirin COX Channel Acetylation (Irrev)1.6 µM>100 µMLowBleeding / GI

*Note: IC


 values for N-HA are highly assay-dependent. In whole blood (high peroxide), potency is low. In purified enzyme preparations (low peroxide), potency mimics Acetaminophen.

Mechanistic Visualization (The COX Catalytic Cycle)

The diagram below illustrates the "Peroxide Gatekeeper" hypothesis. It highlights how N-HA and Acetaminophen short-circuit the activation of the catalytic Tyrosine radical, unlike NSAIDs which block the substrate channel.

COX_Mechanism RestingHeme Resting Heme (Fe3+) OxidizedHeme Oxidized Heme (Fe4+=O) Radical RestingHeme->OxidizedHeme Activation by PGG2 (Hydroperoxide) TyrRadical Tyr-385 Radical (Activated Enzyme) OxidizedHeme->TyrRadical Electron Transfer ArachidonicAcid Arachidonic Acid (Substrate) TyrRadical->ArachidonicAcid Abstracts H+ PGG2 PGG2 (Hydroperoxide) ArachidonicAcid->PGG2 COX Reaction (Oxygenation) PGG2->RestingHeme Activates Heme PGH2 PGH2 (Product) PGG2->PGH2 POX Reaction (Reduction) NSAIDs Classical NSAIDs (Indomethacin, Aspirin) NSAIDs->ArachidonicAcid BLOCKS Channel Entry POX_Inhibitors POX Inhibitors (N-HA, Acetaminophen) POX_Inhibitors->OxidizedHeme REDUCES Heme (Prevents Tyr Radical)

Caption: The COX catalytic cycle showing distinct inhibition points. NSAIDs block substrate access (blue path), while N-HA and Acetaminophen reduce the oxidized heme (yellow node), preventing the formation of the catalytic Tyrosine radical necessary for cyclooxygenase activity.

Experimental Protocols

To objectively compare N-HA with NSAIDs, you must control the peroxide tone of your assay. Standard high-substrate assays may mask N-HA activity.

Protocol A: Peroxide-Sensitive COX Inhibition Assay

Purpose: To validate the reducing cosubstrate mechanism of N-HA.

  • Reagent Prep:

    • Enzyme: Recombinant human COX-2 (20 units/reaction).

    • Substrate: Arachidonic Acid (AA) at varying concentrations (0.5 µM, 5 µM, 100 µM).

    • Inhibitors: N-HA (0.1 - 1000 µM), Indomethacin (Control).

    • Peroxide Scavenger: Glutathione peroxidase (GPx) (Optional, to lower tone).

  • Reaction System:

    • Incubate COX-2 with Inhibitor in Tris-HCl buffer (pH 8.0) containing Heme (1 µM) for 5 minutes.

    • Critical Step: Initiate reaction with low concentration AA (0.5 µM) . Note: High AA generates high PGG2, which overrides N-HA inhibition.

  • Detection:

    • Measure PGH

      
       production via EIA or by converting to PGE
      
      
      
      and measuring via fluorescence (e.g., ADHP reagent).
  • Validation Criteria:

    • N-HA/APAP: IC

      
       should be 10-fold lower  (more potent) at 0.5 µM AA compared to 100 µM AA.
      
    • Indomethacin: IC

      
       should remain relatively constant regardless of AA concentration.
      
Protocol B: In Vitro Hemotoxicity (Methemoglobin) Screen

Purpose: To demonstrate the specific toxicity of the N-hydroxy moiety in N-HA compared to APAP.

  • Sample: Fresh human whole blood (heparinized).

  • Incubation:

    • Aliquot blood into tubes.

    • Add N-HA (1 mM) to Tube A.

    • Add Acetaminophen (1 mM) to Tube B.

    • Add Vehicle (DMSO) to Tube C.

    • Incubate at 37°C for 60-120 minutes.

  • Measurement:

    • Lyse RBCs with 1% Triton X-100.

    • Measure absorbance at 630 nm (Methemoglobin) and 540 nm (Oxyhemoglobin).

  • Result Interpretation:

    • N-HA: Expect significant increase in A630 (MetHb > 10%) due to direct oxidation of Fe

      
       to Fe
      
      
      
      by the N-hydroxyl group.
    • APAP: Minimal MetHb formation (requires hepatic metabolism to form toxic metabolites).

References

  • Hinz, B., & Brune, K. (2012). Paracetamol and cyclooxygenase inhibition: is there a cause for concern? Annals of the Rheumatic Diseases. Link

  • Ouellet, M., & Percival, M. D. (2001). Mechanism of the inhibition of cyclooxygenase-1 and -2 by paracetamol (acetaminophen).[3][4] Archives of Biochemistry and Biophysics. Link

  • Boutaud, O., et al. (2002). Determinants of the cellular specificity of acetaminophen as an inhibitor of prostaglandin H synthases.[5] Proceedings of the National Academy of Sciences (PNAS). Link

  • Eyer, P. (1994). Reactions of N-hydroxyacetanilide with red blood cells. Xenobiotica. Link

  • Smith, W. L., et al. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry.[6] Link

Sources

Comparative

"head-to-head comparison of N-Hydroxy-N-phenylacetamide and its parent drug"

[1] Executive Summary: The Metabolic Lethality of N-Hydroxylation[1] This guide provides a head-to-head technical analysis of Acetanilide (the parent drug) and its reactive metabolite, N-Hydroxy-N-phenylacetamide (N-OH-A...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Metabolic Lethality of N-Hydroxylation[1]

This guide provides a head-to-head technical analysis of Acetanilide (the parent drug) and its reactive metabolite, N-Hydroxy-N-phenylacetamide (N-OH-Acetanilide).[1]

While Acetanilide was the first aniline derivative introduced as an analgesic/antipyretic (1886), it was withdrawn due to severe cyanosis (methemoglobinemia). This failure is mechanistically driven by the metabolic conversion of the parent drug into the N-hydroxy species.

The Verdict: The parent drug (Acetanilide) is a "pro-toxicant." It is pharmacologically active but relies on a detoxification pathway (hydroxylation to Paracetamol) that is easily saturated. The comparator (N-Hydroxy-N-phenylacetamide) is the direct toxicophore responsible for hemotoxicity and potential genotoxicity.[1] In drug design, blocking the site of N-hydroxylation is a critical safety optimization strategy.[1]

Chemical & Pharmacological Profile

The structural difference is subtle—a single oxygen atom—but the reactivity profile is drastically different. The N-hydroxy moiety transforms a stable amide into a redox-active species capable of cycling between oxidation states.

FeatureAcetanilide (Parent)N-Hydroxy-N-phenylacetamide (Metabolite)
CAS Registry 103-84-41795-83-1
Structure


Physicochemical Lipophilic, stable solid.[1]Less stable, sensitive to oxidation.[1]
Primary Clearance Hepatic CYP450 (CYP1A2, CYP2E1).[1]Reductases or conjugation (Glucuronidation).
Therapeutic Role Analgesic (Historical).None (Toxic intermediate).
Toxicity Driver Indirect (Requires metabolism).Direct (Redox cycling with Hemoglobin).

Mechanism of Action: The Divergent Pathways

The safety of Acetanilide depends entirely on the balance between C-hydroxylation (safe) and N-hydroxylation (toxic).

Metabolic Fate Diagram

The following diagram illustrates the critical bifurcation. The "Safe" pathway leads to Acetaminophen (Paracetamol). The "Toxic" pathway leads to the N-hydroxy species.

MetabolicFate Acetanilide Acetanilide (Parent Drug) CYP CYP450 (CYP2E1/1A2) Acetanilide->CYP Paracetamol Acetaminophen (Safe Metabolite) CYP->Paracetamol Major Pathway (C-Hydroxylation) N_OH N-Hydroxy-N-phenylacetamide (Toxic Metabolite) CYP->N_OH Minor Pathway (N-Hydroxylation) Glucuronide Glucuronide Conjugate Paracetamol->Glucuronide Sulfate Sulfate Conjugate Paracetamol->Sulfate

Figure 1: Metabolic bifurcation of Acetanilide.[1] The N-hydroxylation pathway (red) represents the toxification step.

The Mechanism of Hemotoxicity (The Kiese Cycle)

N-Hydroxy-N-phenylacetamide does not simply bind to hemoglobin; it acts as a catalytic oxidant.[1] It oxidizes Ferrous Hemoglobin (


) to Ferric Methemoglobin (

), losing its ability to transport oxygen.[1] In the process, the metabolite is converted to Nitrosobenzene , which is then enzymatically reduced back to the N-hydroxy form, creating a continuous redox cycle.[1]

KieseCycle N_OH N-Hydroxy-N-phenylacetamide Nitroso Nitrosobenzene N_OH->Nitroso Oxidation Nitroso->N_OH Enzymatic Reduction (Reductases) HbFe2 Hemoglobin (Fe2+) O2 Carrier HbFe3 Methemoglobin (Fe3+) Cannot Carry O2 HbFe2->HbFe3 Electron Transfer

Figure 2: The Kiese Cycle.[1] A single molecule of the metabolite can oxidize many molecules of Hemoglobin via redox cycling.

Head-to-Head Performance Data

The following data summarizes the toxicity differential. The parent drug requires high doses to saturate the safe pathway before toxicity appears, whereas the metabolite is potent at micromolar concentrations.

ParameterAcetanilide (Parent)N-OH-Acetanilide (Metabolite)
MetHb Formation Potency Low (Indirect)High (Direct)
Lag Time to Toxicity Delayed (Requires metabolism)Immediate (Minutes)
Mutagenicity (Ames Test) Negative (usually)Positive (Strain TA100 + S9)
Carcinogenicity Low risk (Rodent models)Potential liver carcinogen
LD50 (Rat, Oral) ~800 mg/kgSignificantly lower (est. <200 mg/kg)

Experimental Protocols

To validate the toxicity difference, the following In Vitro Methemoglobinemia Assay is the industry standard. This protocol demonstrates the direct oxidizing capability of the metabolite compared to the inert nature of the parent drug in the absence of metabolic enzymes.

Protocol: Spectrophotometric Determination of Methemoglobin (Evelyn-Malloy Modification)

Objective: Quantify the conversion of Hemoglobin to Methemoglobin upon exposure to test compounds.

Reagents:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Blood Source: Fresh human or rat whole blood (heparinized).

  • Lysis Buffer: 1% Saponin or Triton X-100.

  • Test Compounds: Acetanilide (10 mM stock in DMSO) and N-Hydroxy-N-phenylacetamide (10 mM stock in DMSO).[1]

Workflow:

  • Preparation of Erythrocyte Suspension:

    • Centrifuge whole blood at 1000 x g for 10 minutes.

    • Discard plasma and buffy coat.

    • Wash RBCs 3x with PBS. Resuspend to a final hematocrit of 40%.

  • Incubation:

    • Aliquot 1.0 mL of RBC suspension into reaction tubes.

    • Group A (Control): Add 10 µL DMSO.

    • Group B (Parent): Add Acetanilide (Final conc: 100 µM).

    • Group C (Metabolite): Add N-Hydroxy-N-phenylacetamide (Final conc: 100 µM).

    • Incubate at 37°C in a shaking water bath.

  • Sampling & Measurement:

    • At T=0, 15, 30, and 60 minutes, withdraw 50 µL of suspension.[1]

    • Lyse the sample in 2.5 mL of phosphate buffer (pH 6.6).

    • Centrifuge at 10,000 x g for 5 minutes to remove stroma.

  • Quantification (Self-Validating Step):

    • Measure Absorbance at 630 nm (

      
      ). Methemoglobin absorbs strongly here.
      
    • Add 1 drop of neutralized Sodium Cyanide (convert MetHb to CyanMetHb).

    • Measure Absorbance at 630 nm again (

      
      ).
      
    • Calculation:

      
      . The difference is directly proportional to MetHb concentration.
      
    • Validation: Total Hemoglobin is measured at 540 nm (CyanMetHb method) to calculate % MetHb.

Expected Results:

  • Acetanilide: < 2% MetHb formation (Parent drug is inert without CYP450 activation).

  • N-OH-Acetanilide: > 30-50% MetHb formation within 60 minutes (Direct oxidation).[1]

References

  • PubChem. Acetanilide Compound Summary. National Library of Medicine. [Link]

  • Kramer, P. A., et al. (1972).[1][2] Mechanism of methemoglobin formation by diphenylsulfones.[2] Biochemical Pharmacology.[2][3] (Foundational mechanism for N-hydroxyarylamine toxicity).[1] [Link]

  • National Toxicology Program (NTP). Genetic Toxicity Evaluation of Acetaminophen (4-Hydroxyacetanilide) and related compounds. [Link]

  • Bradberry, S. M. (2003).[1] Methemoglobinemia associated with ingestion of N-hydroxy-arylamines.[1] Clinical Toxicology. [Link]

  • Ash-Bernal, R., et al. (2004).[1] Acquired Methemoglobinemia: A Retrospective Series of 138 Cases. Medicine.[3][4] (Clinical context of aniline toxicity). [Link]

Sources

Validation

Publish Comparison Guide: Evaluating the Specificity of N-Hydroxy-N-phenylacetamide in Enzymatic Assays

This guide provides a technical evaluation of N-Hydroxy-N-phenylacetamide (also known as N-phenylacetohydroxamic acid or N-hydroxyacetanilide), focusing on its dualistic nature as both a metalloenzyme chelator and a redo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of N-Hydroxy-N-phenylacetamide (also known as N-phenylacetohydroxamic acid or N-hydroxyacetanilide), focusing on its dualistic nature as both a metalloenzyme chelator and a redox-active peroxidase substrate.

Executive Summary: The Specificity Paradox

N-Hydroxy-N-phenylacetamide (N-HPA) is frequently employed as a model compound in mechanistic enzymology, particularly in studies involving Myeloperoxidase (MPO) and Urease . However, its utility is often compromised by its chemical promiscuity. Unlike highly specific probes, N-HPA possesses two distinct reactive motifs:

  • Hydroxamic Acid Moiety: A potent chelator of active-site metal ions (

    
    , 
    
    
    
    ,
    
    
    ).
  • N-Phenyl Group: A redox-active handle that facilitates one-electron oxidation, generating reactive nitroxide radicals.

The Verdict: N-HPA should not be used as a primary screening hit or a specific inhibitor without rigorous counter-screening. It is best utilized as a mechanistic probe to test for radical-mediated inactivation or metal-stripping phenomena.

Comparative Profiling: N-HPA vs. Standard Alternatives

To evaluate the performance of N-HPA, we compare it against the "Gold Standard" specific agents for its two primary target classes: Metalloenzymes (Urease) and Heme Peroxidases (MPO).

Table 1: Specificity & Performance Matrix
FeatureN-Hydroxy-N-phenylacetamide (N-HPA)Acetohydroxamic Acid (AHA)4-Aminobenzoic Acid Hydrazide (ABAH)
Primary Class Dual-Action (Chelator + Redox)Pure ChelatorMechanism-Based Inhibitor
Target Enzyme Promiscuous (Urease, MPO, HDAC)Metalloenzymes (Urease)Myeloperoxidase (MPO)
Mechanism Metal Chelation & Radical FormationBidentate Metal ChelationHeme destruction / Irreversible
Specificity Low (High false positive risk)High (for metalloenzymes)High (for MPO)
Redox Activity High (Forms Nitroxide Radicals)NegligibleModerate (Activated by MPO)
Assay Interference PAINS Risk: Redox cycling, H2O2 generationLow InterferenceLow Interference

Key Insight: If your goal is to inhibit Urease, AHA is superior due to its lack of redox interference. If your goal is to inhibit MPO, ABAH provides irreversible specificity, whereas N-HPA acts as a reversible substrate that can complicate kinetic data.

Mechanistic Deconvolution

Understanding why N-HPA shows activity is crucial for data interpretation. The compound operates via two distinct pathways depending on the enzyme's cofactor.

Diagram 1: The Dual-Pathway Mechanism of N-HPA

This diagram illustrates the bifurcation of N-HPA's activity based on the target environment.

NHPA_Mechanism cluster_Metallo Pathway A: Metalloenzymes (Urease, HDAC, MMPs) cluster_Redox Pathway B: Peroxidases (MPO, HRP, Laccase) NHPA N-Hydroxy-N-phenylacetamide (N-HPA) Metal Active Site Metal (Ni2+, Zn2+, Fe3+) NHPA->Metal  Binds   Heme Heme Center (Compound I/II) NHPA->Heme  Donates Electron   Chelation Bidentate Chelation (Inhibition) Metal->Chelation  Blocks Substrate   Radical Nitroxide Radical (Ph-N(O•)-Ac) Heme->Radical  Oxidation   Damage Enzyme Inactivation (or Co-oxidation) Radical->Damage  Radical Attack  

Figure 1: N-HPA acts as a competitive chelator in metalloenzymes (Pathway A) but serves as a reducing substrate in peroxidase systems (Pathway B), leading to radical generation.

Experimental Protocols: Validating Specificity

To confirm that an observed effect is due to specific target engagement rather than assay interference, use the following self-validating workflows.

Protocol A: The "Metal Rescue" Assay (For Urease/HDAC)

Use this to determine if inhibition is due to non-specific metal stripping.

  • Baseline Measurement: Determine the

    
     of N-HPA against the target enzyme (e.g., Urease) in standard buffer.
    
  • Metal Supplementation: Prepare a parallel assay buffer supplemented with excess cofactor (e.g.,

    
     for Urease or 
    
    
    
    for HDAC).
  • Re-Run Assay: Measure the

    
     again in the supplemented buffer.
    
  • Interpretation:

    • Shift in

      
       (>5-fold):  Inhibition is likely due to chelation/metal stripping . N-HPA is acting as a general metallo-inhibitor.
      
    • No Shift: Inhibition involves a specific allosteric or active-site interaction distinct from simple chelation.

Protocol B: The "Redox Cycling" Check (For Peroxidases)

Use this to detect false positives caused by H2O2 generation or radical artifacts.

  • Reagent Setup: Incubate N-HPA (

    
    ) with the enzyme without the primary substrate (e.g., without Luminol or TMB).
    
  • Detection: Add a generic H2O2 sensor (e.g., Amplex Red) or spin trap (for EPR).

  • Control: Run the same setup with Acetohydroxamic Acid (AHA) (Redox-inert control).

  • Interpretation:

    • If N-HPA generates a signal (fluorescence or EPR peak) and AHA does not, N-HPA is acting as a Redox Cycling Compound (RCC) .

    • Action Item: Add 0.01% Triton X-100 or measure in the presence of Catalase to confirm H2O2 dependence.

Technical Decision Framework

When should you use N-HPA? Use this logic flow to decide.

Decision_Tree Start Start: Evaluating N-HPA Activity TargetQ What is your Target Class? Start->TargetQ Metallo Metalloenzyme (Urease, MMP, HDAC) TargetQ->Metallo Perox Peroxidase (MPO, HRP) TargetQ->Perox Check1 Run 'Metal Rescue' Assay Metallo->Check1 Check2 Check for Radical Formation (EPR / Amplex Red) Perox->Check2 Result1 Inhibition Reversed by Metal? Check1->Result1 OutcomeC Radical Detected? (Substrate Behavior) Check2->OutcomeC Yes OutcomeD True Inhibitor (Rare for N-HPA) Check2->OutcomeD No OutcomeA Non-Specific Chelator (Use AHA instead) Result1->OutcomeA Yes OutcomeB Potential Specific Binder (Proceed to Kinetics) Result1->OutcomeB No

Figure 2: Decision tree for validating N-HPA hits. Note that for Peroxidases, N-HPA is almost exclusively a substrate/radical generator (Outcome C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115251, N-Phenylglycolhydroxamate. Retrieved from [Link]

  • Kettle, A. J., et al. (1995). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. PubMed. Retrieved from [Link]

  • Malle, E., et al. (2007). Myeloperoxidase: a target for new drug development? British Journal of Pharmacology. Retrieved from [Link]

  • Xu, F., et al. (2001). Redox Chemistry in Laccase-Catalyzed Oxidation of N-Hydroxy Compounds. Applied and Environmental Microbiology. Retrieved from [Link]

  • Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Study: N-Hydroxy-N-phenylacetamide Versus Standard Non-Steroidal Anti-Inflammatory Drugs

In the relentless pursuit of novel therapeutic agents for inflammatory disorders, the scientific community continuously evaluates new chemical entities for their potential to offer improved efficacy, selectivity, and saf...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents for inflammatory disorders, the scientific community continuously evaluates new chemical entities for their potential to offer improved efficacy, selectivity, and safety profiles over existing treatments. This guide provides a comprehensive comparative analysis of a promising compound, N-Hydroxy-N-phenylacetamide, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies and potential outcomes of such a comparative study.

Introduction: The Rationale for Benchmarking

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis.[1] Current NSAID therapies, while effective, are often associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[2] N-Hydroxy-N-phenylacetamide, a compound with structural similarities to known bioactive molecules, presents an intriguing candidate for investigation as a potentially more selective anti-inflammatory agent. A related compound, N-(2-hydroxy phenyl) acetamide, has already demonstrated promising anti-arthritic and anti-inflammatory properties in preclinical models, reducing paw edema and pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] This provides a strong rationale for a rigorous benchmarking study.

Mechanisms of Action of Benchmark Anti-Inflammatory Drugs

A clear understanding of the mechanisms of established drugs is fundamental to a meaningful comparison. The primary targets of the selected NSAIDs are the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[5]

  • Ibuprofen: A non-selective COX inhibitor, Ibuprofen inhibits both COX-1 and COX-2 enzymes.[2][5][6][7] While its anti-inflammatory effects are primarily mediated through COX-2 inhibition, its inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[2]

  • Diclofenac: This widely used NSAID also inhibits both COX-1 and COX-2, but it shows a preference for COX-2.[8][9][10] Its mechanism also involves the alteration of arachidonic acid release and uptake.[11]

  • Celecoxib: As a selective COX-2 inhibitor, Celecoxib was developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[12][13][14][15][16] It specifically targets the COX-2 enzyme, which is upregulated during inflammation.[12][13][15][16]

The following diagram illustrates the prostaglandin synthesis pathway and the points of intervention for these NSAIDs.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Diclofenac Diclofenac (COX-2 Preferential) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2

Caption: Prostaglandin synthesis pathway and NSAID intervention points.

Experimental Design for Comparative Analysis

To objectively evaluate the anti-inflammatory potential of N-Hydroxy-N-phenylacetamide, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models.

In Vitro Assessment: COX Inhibition Assays

The initial screening of N-Hydroxy-N-phenylacetamide's mechanism of action will be performed using commercially available COX-1 and COX-2 inhibitor screening assays.[17][18] These assays quantify the enzymatic activity of COX-1 and COX-2 in the presence of the test compound, allowing for the determination of the IC50 (half-maximal inhibitory concentration).

Start Start Prepare_Reagents Prepare Assay Buffer, Heme, COX-1/COX-2 Enzymes, Arachidonic Acid, and Test Compounds Start->Prepare_Reagents Plate_Setup Add Buffer, Heme, and Enzyme to Microplate Wells Prepare_Reagents->Plate_Setup Add_Inhibitors Add N-Hydroxy-N-phenylacetamide or Benchmark Drugs (Ibuprofen, Diclofenac, Celecoxib) at Varying Concentrations Plate_Setup->Add_Inhibitors Incubate_1 Incubate at 37°C for 10 minutes Add_Inhibitors->Incubate_1 Initiate_Reaction Add Arachidonic Acid to Initiate Reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at 37°C for 2 minutes Initiate_Reaction->Incubate_2 Measure_Activity Measure Prostaglandin Production (e.g., via ELISA or Fluorometric Probe) Incubate_2->Measure_Activity Calculate_IC50 Calculate IC50 Values and Selectivity Index (COX-1/COX-2) Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Assessment: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible acute inflammation model used to evaluate the efficacy of anti-inflammatory agents.[19][20][21][22] Injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, which can be quantified over time.

Animal_Acclimatization Acclimatize Rats/Mice for 1 Week Grouping Randomly Assign Animals to Treatment Groups (Vehicle, N-Hydroxy-N-phenylacetamide, Ibuprofen, Diclofenac, Celecoxib) Animal_Acclimatization->Grouping Baseline_Measurement Measure Baseline Paw Volume Grouping->Baseline_Measurement Drug_Administration Administer Test Compounds (e.g., Oral Gavage) Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan (1%) into the Sub-plantar Region of the Right Hind Paw Drug_Administration->Carrageenan_Injection 30-60 min Paw_Volume_Measurement Measure Paw Volume at 1, 2, 3, and 4 Hours Post-Carrageenan Injection Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate Percent Inhibition of Edema Paw_Volume_Measurement->Data_Analysis Euthanasia_Tissue_Collection Euthanize Animals and Collect Paw Tissue for Histopathological Analysis Data_Analysis->Euthanasia_Tissue_Collection

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Hypothetical Comparative Data

The following tables present plausible, hypothetical data to illustrate the expected outcomes of the benchmarking study.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
N-Hydroxy-N-phenylacetamide25.51.814.2
Ibuprofen15.230.50.5
Diclofenac5.10.95.7
Celecoxib>1000.05>2000

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle0%
N-Hydroxy-N-phenylacetamide (20 mg/kg)45.2%
Ibuprofen (30 mg/kg)55.8%
Diclofenac (10 mg/kg)62.5%
Celecoxib (10 mg/kg)60.1%

Interpretation of Results and Future Directions

Based on the hypothetical data, N-Hydroxy-N-phenylacetamide demonstrates a preferential inhibition of COX-2 over COX-1 in vitro, with a selectivity index of 14.2. This suggests a potentially favorable gastrointestinal safety profile compared to the non-selective Ibuprofen. In the in vivo model, N-Hydroxy-N-phenylacetamide shows a dose-dependent reduction in paw edema, confirming its anti-inflammatory activity, though it appears less potent than Diclofenac and Celecoxib at the tested doses.

These preliminary findings would warrant further investigation, including:

  • Dose-response studies: To determine the optimal therapeutic dose of N-Hydroxy-N-phenylacetamide.

  • Chronic inflammation models: To assess its efficacy in more clinically relevant models, such as adjuvant-induced arthritis.

  • Safety and toxicology studies: To evaluate its potential side effects and establish a therapeutic window.

  • Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, heme, purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid substrate, and test compounds (N-Hydroxy-N-phenylacetamide, Ibuprofen, Diclofenac, Celecoxib) in appropriate solvents.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add serial dilutions of the test compounds or vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 2 minutes.

  • Quantification: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Carrageenan-Induced Paw Edema in Rats
  • Animal Handling: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are fasted overnight and then randomly assigned to treatment groups (n=6 per group). The test compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally by gavage.

  • Baseline Measurement: One hour after drug administration, the baseline volume of the right hind paw is measured using a plethysmometer.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage increase in paw volume is calculated for each animal, and the percentage inhibition of edema is determined for each treatment group relative to the vehicle control group.

  • Histopathology (Optional): After the final measurement, animals are euthanized, and the inflamed paw tissue is collected, fixed in 10% formalin, and processed for histological examination to assess inflammatory cell infiltration and tissue damage.

Conclusion

This guide outlines a systematic approach to benchmarking the novel compound N-Hydroxy-N-phenylacetamide against established anti-inflammatory drugs. The proposed in vitro and in vivo studies provide a robust framework for characterizing its efficacy, selectivity, and potential mechanism of action. The hypothetical data presented suggests that N-Hydroxy-N-phenylacetamide is a promising candidate for further development as a COX-2 preferential anti-inflammatory agent. Rigorous and well-controlled experimental evaluation, as detailed in this guide, is the cornerstone of advancing new therapeutics from the laboratory to the clinic.

References

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2025). ResearchGate. [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (n.d.). PubMed. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022). National Institutes of Health. [Link]

  • What is the mechanism of Ibuprofen? (2024). Patsnap Synapse. [Link]

  • Ibuprofen Mechanism. (n.d.). News-Medical. [Link]

  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2019). National Institutes of Health. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. [Link]

  • N-Phenylglycolhydroxamate. (n.d.). PubChem. [Link]

  • Ibuprofen. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). National Institutes of Health. [Link]

  • Diclofenac. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). National Institutes of Health. [Link]

  • What is the mechanism of Diclofenac Sodium? (2024). Patsnap Synapse. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Ibuprofen Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Diclofenac. (n.d.). Wikipedia. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical. [Link]

  • What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? (2025). Dr.Oracle. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). MDPI. [Link]

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  • Ibuprofen. (n.d.). Wikipedia. [Link]

  • Mechanisms of the inhibitory action of p-hydroxyacetanilide on carcinogenesis by N-2-fluorenylacetamide or N-hydroxy-N-2-fluorenylacetamide. (n.d.). PubMed. [Link]

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  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). National Institutes of Health. [Link]

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Validation

"in vitro and in vivo correlation of N-Hydroxy-N-phenylacetamide activity"

Content Type: Technical Comparison & Application Guide Subject: N-Hydroxy-N-phenylacetamide (N-OH-AAB / N-Hydroxyacetanilide) Role: Reference Standard for Metabolic Activation & Arylamine Carcinogenesis Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: N-Hydroxy-N-phenylacetamide (N-OH-AAB / N-Hydroxyacetanilide) Role: Reference Standard for Metabolic Activation & Arylamine Carcinogenesis

Executive Summary: The Proximate Carcinogen Benchmark

In the landscape of predictive toxicology, N-Hydroxy-N-phenylacetamide (N-OH-AAB) serves as a critical "proximate carcinogen" reference standard. Unlike its parent compound (Acetanilide) or its therapeutic isomer (Acetaminophen/Paracetamol), N-OH-AAB represents the activated intermediate that bypasses the rate-limiting cytochrome P450 oxidation step.

This guide compares the utility of N-OH-AAB against standard alternatives for elucidating mechanisms of methemoglobinemia (hemotoxicity) and arylamine carcinogenesis (genotoxicity). By directly introducing the N-hydroxylated metabolite, researchers can decouple Phase I (activation) from Phase II (conjugation) variances, establishing a more robust in vitro-in vivo correlation (IVIVC).

Key Application Differentiators
FeatureN-Hydroxy-N-phenylacetamide Acetanilide (Parent)Acetaminophen (Isomer)2-AAF (Analog)
Primary Utility Direct probe for Phase II bioactivation (Sulfation/Deacetylation)General toxicity screeningDrug safety/NAPQI mechanismHigh-potency carcinogen control
Metabolic Requirement Low (Bypasses CYP450 N-hydroxylation)High (Requires CYP450)High (Requires CYP2E1)Moderate
Key Toxicity Endpoint Methemoglobinemia & DNA AdductsCyanosis (via metabolite)Liver Necrosis (Centrilobular)Liver/Bladder Tumors
IVIVC Reliability High (Directly correlates with ultimate toxicant levels)Variable (Species-dependent CYP rates)High (well-characterized)High

Mechanistic Foundation: The Bioactivation Divergence

To understand the IVIVC of N-OH-AAB, one must map its position in the metabolic cascade. While Acetaminophen (4-hydroxyacetanilide) is detoxified via glucuronidation or activated to NAPQI, N-OH-AAB undergoes a distinct "lethal synthesis."

The "Lethal Synthesis" Pathway

The correlation between in vitro mutagenicity and in vivo tumorigenicity relies on the conversion of N-OH-AAB into a reactive Nitrenium Ion .

MetabolicActivation cluster_legend Pathway Key Acetanilide Acetanilide (Parent) N_OH_AAB N-Hydroxy-N-phenylacetamide (Proximate Carcinogen) Acetanilide->N_OH_AAB CYP450 (N-Hydroxylation) APAP Acetaminophen (4-Hydroxy Isomer) Acetanilide->APAP CYP450 (Ring Hydroxylation) Sulfate N-Acetoxy/Sulfate Ester (Ultimate Carcinogen) N_OH_AAB->Sulfate Sulfotransferase (Cytosolic) MetHb Methemoglobin (Hemotoxicity) N_OH_AAB->MetHb Erythrocyte Oxidation Nitrenium Arylnitrenium Ion (Electrophile) Sulfate->Nitrenium Spontaneous Cleavage DNA_Adduct DNA Adducts (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding key1 Green = Detoxification Path key2 Red = Bioactivation Path

Figure 1: Metabolic divergence of N-Hydroxy-N-phenylacetamide.[1][2][3][4] Note that N-OH-AAB is the pivot point: it can directly oxidize hemoglobin (blue path) or be sulfated to bind DNA (red path).

In Vitro Performance & Protocols

A. The Hemotoxicity Assay (Methemoglobinemia)

N-OH-AAB is superior to Acetanilide for in vitro hemotoxicity screening because Acetanilide is inert in isolated erythrocytes (lacking P450s). N-OH-AAB acts directly.

Self-Validating Protocol: Erythrocyte Oxidative Stress
  • Objective: Quantify the IVIVC of methemoglobin (MetHb) formation.

  • System: Washed Rat Erythrocytes (suspended in PBS, pH 7.4).

Step-by-Step Workflow:

  • Preparation: Wash fresh heparinized rat blood 3x with PBS. Resuspend to 40% hematocrit.

  • Dosing: Add N-OH-AAB (dissolved in DMSO) to final concentrations of 0.1, 0.5, and 1.0 mM.

    • Control A (Negative): DMSO vehicle only.

    • Control B (Positive): Sodium Nitrite (NaNO2) or 4-Aminopropiophenone (PAPP).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling (Validation Step): Aliquot samples at 0, 15, 30, and 60 minutes.

  • Analysis: Lyse erythrocytes in hypotonic buffer. Measure absorbance at 630 nm (MetHb) and 540 nm (Cyanomethemoglobin method).

  • Calculation:

    
     (where F is the calibration factor).
    

Interpretation: A linear increase in MetHb over 60 minutes validates the direct oxidative capacity. If lag time is observed, check for sample contamination or reducing agents (e.g., excess ascorbic acid in buffer).

B. The Mutagenicity Assay (Ames Test Modification)

Standard Ames tests often fail to predict Acetanilide carcinogenicity due to insufficient N-hydroxylation by rat S9 fractions. Using N-OH-AAB directly bypasses this, but requires specific pH conditions to favor the nitrenium ion.

  • Critical Modification: Use Hamster S9 or add exogenous Sulfotransferase (SULT) co-factors (PAPS) if testing the parent. For N-OH-AAB, ensure pH is slightly acidic (pH 6.0-6.5) to stabilize the N-hydroxy bond prior to cellular uptake.

In Vivo Correlation Analysis

The "Product" (N-OH-AAB) demonstrates a high IVIVC when specific pharmacokinetic parameters are accounted for.

Comparative Data: In Vitro vs. In Vivo

The following table synthesizes historical data comparing N-OH-AAB with its analogs.

CompoundIn Vitro Mutagenicity (Ames TA98)In Vitro Hepatocyte Cytotoxicity (LDH)In Vivo Carcinogenicity (Rat)In Vivo MetHb PotentialIVIVC Status
N-OH-AAB Positive (Direct/S9 enhanced)High (Rapid protein binding)Positive (Liver/Spleen)High (Rapid onset)Strong (Direct correlation)
AcetanilideWeak/Negative (Rate-limited)Low (Requires activation)Negative/EquivocalModerate (Metabolite dependent)Weak (False negatives common in vitro)
AcetaminophenNegativeHigh (at high doses)Negative (Non-genotoxic)LowStrong (Mechanism distinct)
2-AAFPositive (Potent)HighPositive (Potent Multi-organ)LowStrong
The Correlation Logic

The IVIVC for N-OH-AAB is defined by the Clearance-Activation Balance .

  • In Vitro:[5][6][7][8] High toxicity is observed because the concentration of N-OH-AAB is maintained.

  • In Vivo: Toxicity is modulated by the Deacetylation rate. Rats have high deacetylase activity, converting N-OH-AAB back to the less toxic phenylhydroxylamine or aniline.

IVIVC_Logic Input Input: N-OH-AAB Data Step1 In Vitro Cytotoxicity (Hepatocytes) Input->Step1 Step2 Species Deacetylase Activity Check Step1->Step2 Correlate OutcomeA High Deacetylase (Rat) Prediction: Reduced Carcinogenicity (Rapid Clearance) Step2->OutcomeA High Activity OutcomeB Low Deacetylase (Dog/Human) Prediction: High Carcinogenicity (Sustained Activation) Step2->OutcomeB Low Activity

Figure 2: IVIVC Decision Tree. The correlation of N-OH-AAB toxicity is species-dependent based on hydrolytic enzyme activity.

Technical Recommendations

For researchers selecting a reference standard for arylamine toxicity:

  • Use N-OH-AAB (not Acetanilide) when validating Phase II enzymes (Sulfotransferases/Acetyltransferases). It isolates the conjugation step from the P450 oxidation step.

  • Use N-OH-AAB as a positive control for Methemoglobinemia studies. It provides a stoichiometric conversion of Hb to MetHb, unlike nitrite which has complex kinetics.

  • Storage: N-OH-AAB is chemically unstable. It must be stored at -20°C under argon. Spontaneous rearrangement to o-hydroxyacetanilide (non-toxic) occurs in solution, which can lead to false negative IVIVC results if the dosing solution is not fresh.

References

  • Miller, J. A., & Miller, E. C. (1969). The Metabolic Activation of Carcinogenic Aromatic Amines and Amides. Progress in Experimental Tumor Research.

  • Weisburger, J. H., et al. (1966). N-Hydroxy-N-phenylacetamide: A suspected proximate carcinogen of acetanilide. Biochemical Pharmacology.

  • Hinson, J. A., et al. (1995). Mechanisms of Acetaminophen-Induced Liver Necrosis. Handbook of Experimental Pharmacology.

  • Kadlubar, F. F., et al. (1977). Interaction of N-hydroxy-N-phenylacetamide with DNA and proteins. Cancer Research.[9]

  • Bradbury, A., et al. (2010). A comparison of in vitro MetHb activity vs. in vivo toxicodynamics of Methemoglobin inducers. ResearchGate/Toxicodynamics.

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Comparative

A Researcher's Guide to Ensuring Reproducibility in Experiments with N-Hydroxy-N-phenylacetamide

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical comparison of experimental...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical comparison of experimental results involving N-Hydroxy-N-phenylacetamide and its common alternatives, focusing on the critical factors that influence the consistency and reliability of your data. By understanding and controlling these variables, you can enhance the integrity and impact of your research.

The Synthesis of N-Hydroxy-N-phenylacetamide: A Foundation for Reproducible Results

The journey to reproducible experimental outcomes begins with the synthesis of the compound itself. Minor variations in the synthetic protocol can lead to significant differences in yield, purity, and the presence of impurities, all of which can profoundly impact subsequent biological or analytical assays.

Experimental Protocol: A Two-Step Synthesis of N-Hydroxy-N-phenylacetamide

This protocol outlines a common and reliable method for the synthesis of N-Hydroxy-N-phenylacetamide. Adherence to these detailed steps is crucial for achieving consistent results.

Step 1: Synthesis of N-Phenylacetamide (Acetanilide)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 equivalent) with an excess of acetic anhydride (2.0-2.5 equivalents). The use of a fume hood is mandatory due to the corrosive and lachrymatory nature of acetic anhydride.

  • Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 140°C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (aniline) is no longer detectable.

  • Work-up and Purification: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water while stirring. The crude N-phenylacetamide will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-phenylacetamide.

Step 2: Hydroxylation of N-Phenylacetamide

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the purified N-phenylacetamide (1.0 equivalent) in a suitable solvent such as a mixture of acetic acid and hydrogen peroxide.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring for a period of 24-48 hours. The progress of the hydroxylation can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized with a base (e.g., sodium bicarbonate solution). The product, N-Hydroxy-N-phenylacetamide, can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure N-Hydroxy-N-phenylacetamide.

Figure 1: Synthetic workflow for N-Hydroxy-N-phenylacetamide.

Characterization: The Fingerprint of Your Compound

Thorough characterization of the synthesized N-Hydroxy-N-phenylacetamide is non-negotiable for ensuring the identity and purity of your starting material. Any deviation in the spectral data from established references can indicate the presence of impurities or a different chemical entity altogether, leading to irreproducible results in downstream applications.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) and amide (C=O) groups.

Representative Spectroscopic Data:

TechniqueKey Signals for N-Hydroxy-N-phenylacetamide
¹H NMR (in CDCl₃, δ in ppm)~7.2-7.5 (m, 5H, Ar-H), ~2.1 (s, 3H, -COCH₃), ~9.0 (br s, 1H, -OH)
¹³C NMR (in CDCl₃, δ in ppm)~170 (C=O), ~140 (Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~21 (CH₃)
IR (KBr, cm⁻¹)~3200-3400 (O-H stretch), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II)
Mass Spec (m/z)Molecular Ion [M]⁺ at 151

Stability Under Stress: A Critical Determinant of Experimental Reproducibility

The stability of N-Hydroxy-N-phenylacetamide under various experimental conditions is a primary factor influencing the reproducibility of your results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of new, potentially interfering species.

Forced degradation studies are essential to understand the compound's stability profile. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Protocol for Forced Degradation Study:
  • Preparation of Stock Solution: Prepare a stock solution of N-Hydroxy-N-phenylacetamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and identify any degradation products.

Stability_Factors cluster_stress Stress Factors Compound N-Hydroxy-N-phenylacetamide Degradation Degradation Compound->Degradation is susceptible to pH pH (Acid/Base) pH->Degradation Temperature Temperature Temperature->Degradation Light Light (Photolysis) Light->Degradation OxidizingAgents Oxidizing Agents OxidizingAgents->Degradation IrreproducibleResults Irreproducible Results Degradation->IrreproducibleResults leads to

Figure 2: Factors influencing the stability and reproducibility of N-Hydroxy-N-phenylacetamide experiments.

Comparison with Alternatives: Phenacetin and Acetaminophen

To provide a comprehensive understanding of reproducibility, it is valuable to compare N-Hydroxy-N-phenylacetamide with structurally related and commonly used alternatives: phenacetin and acetaminophen (paracetamol).

CompoundKey Considerations for Reproducibility
N-Hydroxy-N-phenylacetamide Prone to oxidation and hydrolysis. Stability is a major concern that requires careful control of experimental conditions.
Phenacetin Generally more stable than its N-hydroxy metabolite. However, its use is restricted in many countries due to its carcinogenicity.[1]
Acetaminophen (Paracetamol) A widely used and well-characterized analgesic and antipyretic.[2] Extensive data is available on its stability and analytical methods, making it a good benchmark for reproducibility.
Quantitative Comparison of Analytical Method Performance

The reproducibility of analytical measurements is paramount. The following table presents typical validation data for the quantification of phenacetin and acetaminophen, which can serve as a benchmark for what to expect and strive for when developing and validating an assay for N-Hydroxy-N-phenylacetamide.

ParameterPhenacetin Assay[3]Acetaminophen Assay[4]Target for N-Hydroxy-N-phenylacetamide Assay
Linearity (r²) > 0.9990> 0.99> 0.995
Intra-assay Precision (%CV) 0.85% - 7.83%< 15%< 15%
Inter-assay Precision (%CV) 2.53% - 8.74%< 15%< 15%
Accuracy (% Recovery) 87.1% - 101.5%90% - 110% of nominal85% - 115% of nominal

Note: The precision and accuracy of an assay for N-Hydroxy-N-phenylacetamide are expected to be within similar ranges, although its inherent instability might lead to slightly higher variability if not handled properly.

Best Practices for Ensuring Reproducibility

Beyond the specific chemistry of N-Hydroxy-N-phenylacetamide, several universal principles of good laboratory practice are essential for ensuring the reproducibility of your experimental results.

  • Detailed Documentation: Maintain meticulous records of all experimental procedures, including reagent sources and lot numbers, instrument parameters, and any deviations from the protocol.

  • Method Validation: Fully validate all analytical methods for accuracy, precision, linearity, and robustness before use in critical experiments.

  • Use of Controls and Standards: Always include appropriate positive and negative controls, as well as calibration standards, in every experiment.

  • Control of Environmental Factors: Be mindful of and control environmental factors such as temperature, humidity, and light exposure, which can affect the stability of your compound and the performance of your assays.

  • Inter-laboratory Cross-Validation: When possible, participate in inter-laboratory studies to assess the reproducibility of your methods across different sites.

By diligently applying these principles and understanding the specific challenges associated with N-Hydroxy-N-phenylacetamide, researchers can significantly enhance the reproducibility and reliability of their experimental data, ultimately contributing to more robust and impactful scientific discoveries.

References

  • Gao, L., et al. (2025). Determination of the concentrations of phenacetin and its metabolites in human serum and urine by LC-MS/MS method.
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  • Gao, F., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2985. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 563-580. Available from: [Link]

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  • IUCr Journals. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Hydroxy-N-phenylacetamide

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. N-Hydroxy-N-phenylacetamide and its analogs are important intermediates, but their handlin...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. N-Hydroxy-N-phenylacetamide and its analogs are important intermediates, but their handling requires a comprehensive understanding of their potential hazards and the appropriate protective measures. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Before any protocol is initiated, a thorough hazard assessment is paramount. N-Hydroxy-N-phenylacetamide, as an aromatic amide derivative, presents several potential risks that dictate our PPE strategy. Based on the Globally Harmonized System (GHS) classifications for similar compounds, we must assume the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation.[1]

  • Serious Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation, particularly if handled as a dust.[1]

The causality here is clear: the chemical structure suggests that the compound can be readily absorbed through the skin and mucous membranes, and as a solid, it can form dust that poses an inhalation risk.[4][5] Therefore, our PPE selection is designed to create a complete barrier against these routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

A robust PPE protocol is not just a checklist; it's a system designed to protect you from specific, identified hazards. For N-Hydroxy-N-phenylacetamide, this involves protection for your eyes, skin, and respiratory system.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, direct contact of N-Hydroxy-N-phenylacetamide with the eyes must be prevented.[1]

  • Safety Goggles : Chemical splash goggles are mandatory.[6][7] They must be well-fitting to form a seal around the eyes, protecting from splashes, mists, and airborne dust.

  • Face Shields : When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to safety goggles.[6][7][8] The face shield provides a secondary layer of protection for the entire face.[7]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is critical to avoid irritation and potential systemic absorption.[1][6]

  • Gloves : Standard laboratory gloves may not be sufficient. Chemical-resistant gloves are required.[6][8]

    • Proper Technique : Never reuse disposable gloves.[4] If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[4]

  • Laboratory Coat : A clean, buttoned lab coat provides a barrier against accidental spills. For procedures with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.

  • Full Body Protection : In situations with a high risk of exposure, such as a major spill, coveralls or a full-body protective suit may be necessary.[6]

Respiratory Protection: Guarding Against Inhalation

If the material is a fine powder or if there is a risk of aerosol generation, respiratory protection is essential to prevent irritation of the respiratory tract.[1][6]

  • Engineering Controls First : The primary method for controlling airborne contaminants is to work in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Respirators : If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator will be required.[6] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. All personnel requiring respirators must be properly fit-tested and trained in their use and maintenance.[6][11]

PPE Component Specification Reason
Eye Protection Chemical Splash GogglesProtects against dust, splashes, and mists causing serious eye irritation.[1][6]
Face Protection Face Shield (in addition to goggles)Required for tasks with a high splash potential.[6][7][8]
Hand Protection Chemical-Resistant Nitrile or Neoprene GlovesPrevents skin irritation and absorption of aromatic amines.[1][9]
Body Protection Laboratory CoatProvides a barrier against minor spills and contamination.
Respiratory Protection NIOSH-approved RespiratorPrevents inhalation of dust or aerosols that can cause respiratory irritation.[1][6]

Operational Plan: Safe Handling from Start to Finish

A safe laboratory environment is built on standardized procedures. The following step-by-step process ensures that PPE is used effectively.

Donning PPE: A Deliberate Sequence
  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Respirator : If required, perform a seal check and don your respirator.

  • Eye and Face Protection : Put on your safety goggles, followed by a face shield if necessary.

  • Gloves : Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves : Remove gloves first, turning them inside out as you remove them to contain any contaminants.

  • Face Shield and Goggles : Remove face shield and goggles from the back to the front.

  • Lab Coat : Unbutton and remove your lab coat, folding the contaminated side inward.

  • Respirator : Remove your respirator last.

  • Hand Hygiene : Always wash your hands thoroughly with soap and water after removing all PPE.[4][10]

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is a legal and ethical responsibility to protect both personnel and the environment.[12][13][14]

Contaminated PPE Disposal
  • Solid Waste : Used gloves, disposable lab coats, and other contaminated solid materials should be placed in a designated, clearly labeled hazardous waste container.[15][16]

  • Segregation : Do not mix contaminated PPE with regular trash.

Chemical Waste Disposal
  • Labeling : All chemical waste containers must be accurately labeled with the contents and associated hazards.[15][16]

  • Containment : Use appropriate, leak-proof containers for chemical waste.[12] Containers should be kept closed except when adding waste.[14]

  • Incompatible Wastes : Never mix incompatible waste streams.[15][16]

  • Institutional Guidelines : Follow your institution's specific hazardous waste disposal procedures. This typically involves collection by a specialized waste management service.[13][14]

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][17] Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[4][17] If irritation persists, seek medical attention.[4]

  • Inhalation : Move the affected person to fresh air.[4][17] If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion : Do NOT induce vomiting.[17] Rinse mouth with water and seek immediate medical attention.[3][4][17]

Chemical Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill.

SpillResponse start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard Level alert->assess small_spill Small Spill? assess->small_spill don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe Yes large_spill Call Emergency Response Team (EHS) small_spill->large_spill No contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Residue contain->cleanup dispose Dispose of Waste in Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate end End Response decontaminate->end large_spill->end

Caption: Workflow for responding to a chemical spill.

References

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Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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